BSB
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C24H17BrO6 |
|---|---|
Poids moléculaire |
481.3 g/mol |
Nom IUPAC |
5-[(E)-2-[3-bromo-4-[(E)-2-(3-carboxy-4-hydroxyphenyl)ethenyl]phenyl]ethenyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C24H17BrO6/c25-20-13-16(2-1-14-5-9-21(26)18(11-14)23(28)29)4-8-17(20)7-3-15-6-10-22(27)19(12-15)24(30)31/h1-13,26-27H,(H,28,29)(H,30,31)/b2-1+,7-3+ |
Clé InChI |
ZVECSLHUCRIBDY-WMWQKROPSA-N |
SMILES |
C1=CC(=C(C=C1C=CC2=CC(=C(C=C2)O)C(=O)O)Br)C=CC3=CC(=C(C=C3)O)C(=O)O |
SMILES isomérique |
C1=CC(=C(C=C1/C=C/C2=CC(=C(C=C2)O)C(=O)O)Br)/C=C/C3=CC(=C(C=C3)O)C(=O)O |
SMILES canonique |
C1=CC(=C(C=C1C=CC2=CC(=C(C=C2)O)C(=O)O)Br)C=CC3=CC(=C(C=C3)O)C(=O)O |
Origine du produit |
United States |
Foundational & Exploratory
The Molecular Architecture of the Blood-Spinal Cord Barrier: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The blood-spinal cord barrier (BSCB) is a highly specialized and dynamic interface that meticulously controls the passage of substances between the bloodstream and the delicate neural tissue of the spinal cord.[1] Its integrity is paramount for maintaining the homeostatic environment required for proper neuronal function. Disruption of the BSCB is a key pathological feature in a range of neurological disorders, including spinal cord injury, neurodegenerative diseases, and neuropathic pain.[1] This technical guide provides an in-depth exploration of the molecular composition of the BSCB, details common experimental protocols for its study, and visualizes key signaling pathways that govern its function.
Cellular and Molecular Components of the BSCB
The BSCB is a complex, multicellular structure composed of spinal cord microvascular endothelial cells (SCMECs), a basement membrane, pericytes, and the end-feet of astrocytes.[1][2][3] These components work in concert to create a highly selective barrier.
Spinal Cord Microvascular Endothelial Cells (SCMECs)
SCMECs form the primary physical barrier of the BSCB.[2][3] Unlike their peripheral counterparts, these endothelial cells are characterized by the absence of fenestrations and a low rate of pinocytosis, severely restricting transcellular transport.[1] They are held together by intricate protein complexes known as tight junctions and adherens junctions, which obliterate the paracellular space.
Table 1: Key Junctional Proteins of the Blood-Spinal Cord Barrier
| Junction Type | Protein Family | Key Proteins | Primary Function |
| Tight Junctions | Claudins | Claudin-1, Claudin-5, Claudin-11, Claudin-12 | Form the primary seal of the paracellular pathway; regulate ion and small molecule passage.[4][5][6][7] |
| Occludins | Occludin | Regulates paracellular permeability and maintains barrier integrity.[4] | |
| Zonula Occludens (ZO) | ZO-1, ZO-2, ZO-3 | Scaffolding proteins that link transmembrane junctional proteins to the actin cytoskeleton.[4] | |
| Junctional Adhesion Molecules (JAMs) | JAM-A, JAM-B, JAM-C | Involved in leukocyte transmigration and junctional assembly. | |
| Endothelial Cell-Selective Adhesion Molecule (ESAM) | ESAM | Contributes to the tightness of the endothelial barrier.[2][3] | |
| Adherens Junctions | Cadherins | VE-cadherin | Mediates cell-cell adhesion and junctional stability.[4] |
| Catenins | β-catenin, p120-catenin | Link cadherins to the actin cytoskeleton and participate in signaling pathways.[4][8] |
The Basement Membrane (Basal Lamina)
The basement membrane is a specialized layer of the extracellular matrix (ECM) that provides structural support to the SCMECs and is integral to the barrier's function.[1][3] It is composed of a complex network of proteins.
Table 2: Major Components of the BSCB Basement Membrane
| Component | Key Proteins/Molecules | Primary Function |
| Collagens | Type IV Collagen | Provides the primary structural scaffold of the basement membrane.[3][9][10] |
| Laminins | Laminin | Influences endothelial cell differentiation, adhesion, and migration.[3][9][10] |
| Proteoglycans | Perlecan, Agrin (Heparan Sulfate Proteoglycans) | Contribute to the negative charge of the basement membrane, restricting the passage of anionic molecules.[3][10][11] |
| Glycoproteins | Fibronectin, Nidogen (Enactin) | Mediate interactions between other ECM components and with cell surface receptors.[3][9][10] |
Pericytes and Astrocytes
Pericytes are contractile cells embedded within the basement membrane that partially encircle the endothelial cells.[1][12] They play a crucial role in the maturation and maintenance of the BSCB, regulating endothelial cell proliferation and differentiation.[1][12][13][14] Astrocytes, a type of glial cell, extend their "end-feet" to almost completely ensheath the microvessels.[1][14] They are critical for inducing and maintaining the barrier properties of the SCMECs.[1][13][14][15] Astrocytic end-feet are enriched in aquaporin-4 (AQP4) and Kir4.1 potassium channels, which are vital for regulating water and ion homeostasis in the spinal cord.[2][3]
Transporter Systems
The BSCB is not an inert barrier; it possesses a sophisticated array of transport systems that facilitate the influx of essential nutrients and the efflux of metabolic waste products and xenobiotics. These transporters are broadly categorized into Solute Carrier (SLC) and ATP-Binding Cassette (ABC) superfamilies.
Table 3: Key Transporter Families at the Blood-Spinal Cord Barrier
| Transporter Superfamily | Key Examples | Direction of Transport | Substrates |
| Solute Carrier (SLC) | GLUT1 (SLC2A1), LAT1 (SLC7A5) | Influx | Glucose, amino acids, and other essential nutrients.[16][17] |
| ATP-Binding Cassette (ABC) | P-glycoprotein (P-gp/ABCB1), Breast Cancer Resistance Protein (BCRP/ABCG2), Multidrug Resistance-Associated Proteins (MRPs/ABCCs) | Efflux | A wide range of xenobiotics, including many therapeutic drugs, and metabolic byproducts.[18][19][20] |
Signaling Pathways Regulating BSCB Integrity
The formation, maintenance, and regulation of the BSCB are controlled by complex signaling pathways.
Wnt/β-catenin Signaling
The canonical Wnt/β-catenin pathway is crucial for the development and maturation of the central nervous system barriers. Activation of this pathway in endothelial cells leads to the upregulation of tight junction proteins, such as claudin-3, and the suppression of fenestrations, thereby promoting a robust barrier phenotype.[21]
Sonic Hedgehog (Shh) Signaling
Sonic Hedgehog (Shh) signaling plays a significant role in maintaining the integrity of the BSCB.[22] Astrocytes are the primary cells in the adult central nervous system that respond to Shh signaling.[23] This pathway helps to regulate transcytosis in endothelial cells, thereby limiting the passage of molecules across the barrier.[23] Studies have shown that activation of the Shh pathway can reduce BSCB permeability and inflammation following spinal cord injury.[24][25][26]
Experimental Protocols for Studying the BSCB
A variety of experimental techniques are employed to investigate the molecular composition and integrity of the BSCB.
Assessing BSCB Permeability: The Evans Blue Assay
The Evans Blue dye extravasation assay is a widely used method to qualitatively and quantitatively assess BSCB permeability in vivo.[27][28]
Protocol Overview:
-
Preparation: A sterile solution of Evans Blue dye (e.g., 2% in saline) is prepared.[29]
-
Injection: The dye is injected intravenously (e.g., via the tail vein) into the experimental animal.[28][30] Evans Blue binds to serum albumin, which under normal conditions, is restricted from crossing the BSCB.[27][28]
-
Circulation: The dye is allowed to circulate for a defined period (e.g., 1-2 hours).[29][31]
-
Perfusion: To remove the dye from the vasculature, the animal is transcardially perfused with saline until the fluid runs clear.[29]
-
Tissue Dissection and Extraction: The spinal cord is dissected, weighed, and incubated in a solvent (e.g., formamide) to extract the extravasated dye.[31]
-
Quantification: The amount of extracted Evans Blue is quantified by measuring its fluorescence or absorbance at a specific wavelength (absorbance maximum ~620 nm) using a spectrophotometer or fluorometer.[29][30][31] The results are typically expressed as the amount of dye per gram of tissue.
Molecular Analysis Techniques
Immunohistochemistry (IHC) / Immunofluorescence (IF):
-
Principle: Uses specific antibodies to visualize the localization and expression of proteins (e.g., claudin-5, ZO-1) within spinal cord tissue sections.
-
Methodology:
-
Tissue Preparation: Animals are perfused, and the spinal cord is dissected, fixed (e.g., in 4% paraformaldehyde), and cryoprotected.
-
Sectioning: The tissue is sectioned using a cryostat or vibratome.
-
Antigen Retrieval: May be required to unmask antibody epitopes.
-
Blocking: Sections are incubated in a blocking solution (e.g., normal serum) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody specific to the target protein.
-
Secondary Antibody Incubation: A fluorescently-labeled or enzyme-conjugated secondary antibody that binds to the primary antibody is applied.
-
Visualization: The signal is detected using fluorescence microscopy or by adding a substrate for the enzyme to produce a colored precipitate.
-
Western Blotting:
-
Principle: Allows for the quantification of the relative abundance of specific proteins in a tissue homogenate.
-
Methodology:
-
Protein Extraction: Spinal cord tissue is homogenized in a lysis buffer to extract total protein.
-
Protein Quantification: The total protein concentration is determined using an assay like the BCA or Bradford assay.
-
Electrophoresis: Equal amounts of protein are separated by size using SDS-PAGE.
-
Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking solution (e.g., non-fat milk or BSA).
-
Antibody Incubation: The membrane is incubated with a specific primary antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: A chemiluminescent substrate is added, and the resulting signal is captured on X-ray film or with a digital imager. The band intensity is proportional to the amount of target protein.
-
This guide provides a foundational understanding of the molecular intricacies of the blood-spinal cord barrier. A thorough comprehension of its composition and regulatory mechanisms is essential for developing novel therapeutic strategies that can modulate BSCB permeability for targeted drug delivery or restore its integrity in pathological conditions.
References
- 1. Blood–spinal cord barrier - Wikipedia [en.wikipedia.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Blood-Spinal Cord Barrier: Its Role in Spinal Disorders and Emerging Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regional Differences in Tight Junction Protein Expression in the Blood–DRG Barrier and Their Alterations after Nerve Traumatic Injury in Rats [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Tight junction proteins at the blood–brain barrier: far more than claudin-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Experimental treatments to attenuate blood spinal cord barrier rupture in rats with traumatic spinal cord injury: A meta-analysis and systematic review [frontiersin.org]
- 9. Extra Cellular Matrix Remodeling: An Adjunctive Target for Spinal Cord Injury and Intervertebral Disc Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. neurology.org [neurology.org]
- 11. Frontiers | Extracellular matrix proteins in construction and function of in vitro blood-brain barrier models [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Astrocytes and pericytes differentially modulate blood-brain barrier characteristics during development and hypoxic insult - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pericyte, Astrocyte and Basal Lamina Association with the Blood Brain Barrier (BBB) | Davis and Ronaldson Laboratories [davislab.med.arizona.edu]
- 15. Distinct Contributions of Astrocytes and Pericytes to Neuroinflammation Identified in a 3D Human Blood-Brain Barrier on a Chip - PMC [pmc.ncbi.nlm.nih.gov]
- 16. SLC and ABC Transporters: Expression, Localization, and Species Differences at the Blood-Brain and the Blood-Cerebrospinal Fluid Barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. SLC and ABC Transporters: Expression, Localization, and Species Differences at the Blood-Brain and the Blood-Cerebrospinal Fluid Barriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ABC transporter function and regulation at the blood–spinal cord barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ABC efflux transporters at blood-central nervous system barriers and their implications for treating spinal cord disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ABC transporter function and regulation at the blood-spinal cord barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Wnt/beta-catenin signaling controls development of the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. pnas.org [pnas.org]
- 24. Sonic Hedgehog reduces inflammatory response, decreases blood-spinal cord barrier permeability, and improves locomotor … [ouci.dntb.gov.ua]
- 25. researchgate.net [researchgate.net]
- 26. Sonic Hedgehog reduces inflammatory response, decreases blood-spinal cord barrier permeability, and improves locomotor function recovery in an acute spinal cord injury rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Measurement of Blood-Brain Barrier Hyperpermeability Using Evans Blue Extravasation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Measurement of Blood-Brain Barrier Hyperpermeability Using Evans Blue Extravasation Assay | Springer Nature Experiments [experiments.springernature.com]
- 29. researchgate.net [researchgate.net]
- 30. An in vivo Assay to Test Blood Vessel Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Quantifying blood-spinal cord barrier permeability after peripheral nerve injury in the living mouse - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Components of the Blood-Spinal Cord Barrier in Rodents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular components that constitute the blood-spinal cord barrier (BSB) in rodents. The this compound is a highly specialized and dynamic interface that strictly regulates the passage of substances between the blood and the delicate neural tissue of the spinal cord. Understanding its cellular and molecular architecture is paramount for developing effective therapeutic strategies for a range of neurological disorders.
Core Cellular Components of the this compound
The this compound is a complex, multicellular structure primarily composed of a specialized endothelium, pericytes, astrocytes, and microglia. These cells work in concert to maintain the barrier's integrity and function.
Spinal Cord Endothelial Cells (SCECs): These cells form the primary physical barrier of the this compound. Unlike endothelial cells in the peripheral vasculature, SCECs are characterized by the presence of intricate tight junctions and adherens junctions, which severely restrict paracellular flux.[1][2][3] They also exhibit a low rate of pinocytosis and express a variety of specialized transporter proteins that regulate the influx of essential nutrients and the efflux of potentially harmful substances.[4][5]
Pericytes: Embedded within the basement membrane of the spinal cord microvasculature, pericytes share a close physical and functional relationship with endothelial cells.[6][7] They play a crucial role in the formation, maturation, and maintenance of the this compound.[7][8] Pericytes contribute to the regulation of capillary diameter and blood flow and are integral to the stability of the endothelial barrier.[6]
Astrocytes: These glial cells extend specialized processes known as "endfeet" that almost completely ensheath the abluminal surface of the spinal cord microvessels.[9][10][11] Astrocytic endfeet are critical for inducing and maintaining the barrier properties of the endothelial cells through paracrine signaling.[9][11][12][13] They are enriched with water channels (aquaporin-4) and potassium channels, contributing to ion and water homeostasis at the this compound.[9][13]
Microglia: As the resident immune cells of the central nervous system, microglia are strategically positioned near the this compound. In a healthy state, they perform surveillance functions. However, under pathological conditions, activated microglia can influence this compound permeability through the release of cytokines and other inflammatory mediators.[14]
Quantitative Data on Cellular Composition and Protein Expression
The precise quantitative cellular and molecular composition of the this compound can vary depending on the specific region of the spinal cord and the developmental stage of the rodent. The following tables summarize available quantitative data from the literature.
| Cellular Component | Parameter | Species | Region | Value | Reference(s) |
| Pericytes | Endothelial Coverage | Mouse | Spinal Cord (Anterior Horn) | 48-68% | [8] |
| Endothelial Coverage | Mouse | Brain (Cortex) | ~80% | [8] | |
| Ratio to Endothelial Cells | Rat | Central Nervous System | ~1:1 | [15][16] | |
| Astrocytes | Endothelial Coverage | Mouse | Brain | ~90% | [9] |
| Endfeet Coverage of Vessels | Human (MDD study, for context) | Orbitofrontal Gray Matter | Significantly reduced in MDD subjects | [8][17] | |
| GFAP+ Cells to Endothelial Cells | N/A | N/A | Data not consistently reported as a direct ratio. |
| Protein | Junction Type | Relative Expression/Observation | Species | Method | Reference(s) |
| Claudin-5 | Tight Junction | High expression in spinal cord microvessels. | Mouse | Immunofluorescence | [18] |
| Reduced levels in a mouse model of ALS. | Mouse | Western Blot, Immunofluorescence | [19] | ||
| Occludin | Tight Junction | Reduced expression in SCMECs compared to BMECs. | Mouse | Western Blot | [20] |
| Expression levels can be quantified by Western Blot. | Rat | Western Blot | [19][21][22] | ||
| ZO-1 | Tight Junction | Reduced expression in SCMECs compared to BMECs. | Mouse | Western Blot | [20] |
| Localized to endothelial cell tight junctions. | Mouse | Immunofluorescence | [23][24] | ||
| VE-cadherin | Adherens Junction | Reduced expression in SCMECs compared to BMECs. | Mouse | Western Blot | [20] |
| Serves as a landmark for endothelial junctions. | Mouse, Rat | Immunofluorescence | [4][25][26][27] | ||
| β-catenin | Adherens Junction | Reduced expression in SCMECs compared to BMECs. | Mouse | Western Blot | [20] |
Key Signaling Pathways Regulating this compound Integrity
The integrity of the this compound is dynamically regulated by a complex interplay of signaling pathways. Understanding these pathways is crucial for identifying potential therapeutic targets to modulate this compound permeability.
Wnt/β-catenin Signaling Pathway
The canonical Wnt/β-catenin signaling pathway is fundamental for the development and maintenance of the this compound.[16][28][29][30][31][32] Wnt ligands, secreted by surrounding neural cells, bind to Frizzled receptors and LRP5/6 co-receptors on endothelial cells. This leads to the stabilization and nuclear translocation of β-catenin, which then acts as a transcriptional co-activator to regulate the expression of genes crucial for barrier function, including tight junction proteins.[16][18][30]
References
- 1. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Astrocyte plasticity in mice ensures continued endfoot coverage of cerebral blood vessels following injury and declines with age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. VE-cadherin in arachnoid and pia mater cells serves as a suitable landmark for in vivo imaging of CNS immune surveillance and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tight junction protein ZO-1 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. NT-3 Combined with TGF-β Signaling Pathway Enhance the Repair of Spinal Cord Injury by Inhibiting Glial Scar Formation and Promoting Axonal Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. COVERAGE OF BLOOD VESSELS BY ASTROCYTIC ENDFEET IS REDUCED IN MAJOR DEPRESSIVE DISORDER - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Isolation and culture of microvascular endothelial cells from murine spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. TGF-beta1 and TGF-beta2 expression after traumatic human spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Glial fibrillary acidic protein levels are associated with global histone H4 acetylation after spinal cord injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Subcellular distribution of tight junction-associated proteins (occludin, ZO-1, ZO-2) in rodent skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Gamma-ray irradiation stimulates the expression of caveolin-1 and GFAP in rat spinal cord: a study of immunoblot and immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Endothelial β-Catenin Signaling Is Required for Maintaining Adult Blood-Brain Barrier Integrity and CNS Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Glial fibrillary acidic protein (GFAP) in spinal cord of postnatal rat. An immunoperoxidase study in semithin sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Endothelial β-Catenin Deficiency Causes Blood-Brain Barrier Breakdown via Enhancing the Paracellular and Transcellular Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Distribution of the tight junction-associated protein ZO-1 in circumventricular organs of the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Expression of zonula occludens-1 (ZO-1) and the transcription factor ZO-1-associated nucleic acid-binding protein (ZONAB)-MsY3 in glial cells and colocalization at oligodendrocyte and astrocyte gap junctions in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. bicellscientific.com [bicellscientific.com]
- 26. VE-cadherin in arachnoid and pia mater cells serves as a suitable landmark for in vivo imaging of CNS immune surveillance and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Wnt/β-catenin signaling is required for CNS, but not non-CNS, angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 32. pnas.org [pnas.org]
A Comparative Analysis of the Blood-Spinal Cord Barrier and the Blood-Brain Barrier: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The central nervous system (CNS) is meticulously protected from the fluctuating environment of the bloodstream by highly specialized microvascular barriers. The most well-known of these is the blood-brain barrier (BBB), which shields the brain. However, a similar, yet distinct, barrier known as the blood-spinal cord barrier (BSCB) provides crucial protection for the spinal cord. While functionally analogous in their aim to maintain CNS homeostasis, the BSCB and BBB exhibit significant structural and functional differences that have profound implications for disease pathology and the delivery of therapeutics to the spinal cord. This technical guide provides an in-depth comparison of the BSCB and BBB, focusing on their cellular and molecular composition, permeability characteristics, and the signaling pathways that govern their integrity.
Cellular and Molecular Architecture: A Side-by-Side Comparison
Both the BBB and BSCB are complex structures composed of endothelial cells, a basement membrane, pericytes, and astrocytic end-feet.[1][2] The endothelial cells of both barriers are characterized by the absence of fenestrations, a low rate of pinocytosis, and the presence of intricate tight junctions (TJs) that severely restrict paracellular flux.[1][3] These tight junctions are comprised of a complex of transmembrane proteins, including claudins, occludin, and junctional adhesion molecules (JAMs), which are linked to the actin cytoskeleton by scaffolding proteins such as zonula occludens (ZO-1).[4]
Despite these similarities, emerging evidence indicates that the BSCB is a more permissive barrier than the BBB.[5] This is attributed to differences in the expression levels of key tight junction proteins and transporters.
Quantitative Comparison of Key Barrier Components
The following tables summarize the available quantitative data on the expression of essential tight junction proteins and transporters in the BBB versus the BSCB. The data highlights the molecular underpinnings of the observed differences in permeability.
Table 1: Comparison of Tight Junction Protein Expression
| Protein | Blood-Brain Barrier (BBB) | Blood-Spinal Cord Barrier (BSCB) | Key Differences & Implications |
| Occludin | Higher Expression | Lower Expression | Reduced occludin levels in the BSCB are associated with its increased permeability compared to the BBB.[6] |
| Claudin-5 | High Expression (Dominant claudin) | High Expression | While a key component of both barriers, some studies suggest subtle differences in its regulation and localization may contribute to permeability differences.[7][8] |
| Claudin-1 | Lower Expression | Higher Expression (relative to BBB) | The differential expression of various claudin isoforms contributes to the unique permeability characteristics of each barrier. |
| Claudin-11 | Present | Present, but at significantly lower levels than in the BBB. | This difference may contribute to the higher permeability of the BSCB.[9] |
| ZO-1 | Higher Expression | Lower Expression | Lower levels of this crucial scaffolding protein in the BSCB likely contribute to a less complex and more permeable tight junction structure.[6] |
Table 2: Comparison of Key Transporter Protein Expression (Human)
| Protein | Gene | Function | Blood-Brain Barrier (BBB) Abundance (pmol/g tissue) | Blood-Spinal Cord Barrier (BSCB) Abundance (pmol/g tissue) | Key Differences & Implications |
| P-glycoprotein | ABCB1 | Efflux transporter (drugs, xenobiotics) | ~1.5 | ~0.8 | Lower expression in the BSCB may allow for greater penetration of certain drugs into the spinal cord.[10] |
| GLUT1 | SLC2A1 | Glucose transporter | ~12.5 (cortical) | ~3.3 | Higher expression in the brain reflects the brain's greater metabolic demand for glucose compared to the spinal cord.[10][11] |
| LRP1 | LRP1 | Receptor-mediated transcytosis | Detected (cortical) | Not Detected | Presence at the BBB and absence at the BSCB suggests different mechanisms for macromolecule transport into the brain versus the spinal cord.[10] |
| INSR | INSR | Insulin receptor | Detected (cortical) | Not Detected | This difference may indicate distinct roles for insulin signaling in the brain and spinal cord microvasculature.[10] |
Data in Table 2 is adapted from Uchida et al., 2020, and represents values from a single human subject, highlighting the need for further quantitative proteomics studies.
Permeability Characteristics: A Quantitative Divide
The structural differences outlined above translate to quantifiable differences in the permeability of the BBB and BSCB to various molecules. The BSCB is generally considered to be "leakier" than the BBB.
Table 3: Comparative Permeability to Tracer Molecules
| Tracer Molecule | Molecular Weight (Da) | Blood-Brain Barrier (BBB) Permeability | Blood-Spinal Cord Barrier (BSCB) Permeability | Key Observations |
| Sucrose | 342 | Low (PA product ~10⁻⁵ s⁻¹) | Higher than BBB | The BSCB shows a higher basal permeability to small hydrophilic molecules.[12] |
| Inulin | ~5000 | Very Low (Not measurable in control) | Higher than BBB | The difference in permeability is also evident for larger molecules.[12] |
| Cytokines (e.g., TNF-α) | N/A | Low | More Permeable | The increased cytokine permeability of the BSCB has significant implications for neuroinflammatory processes in the spinal cord.[5] |
PA product = Permeability-Surface Area Product
Experimental Protocols for Barrier Integrity Assessment
A variety of experimental techniques are employed to investigate the integrity and function of the BBB and BSCB. Below are detailed methodologies for key experiments.
In Situ Brain/Spinal Cord Perfusion
This technique allows for the precise control of the composition of the perfusate delivered to the CNS vasculature, enabling accurate measurement of solute transport across the barrier.
Experimental Workflow: In Situ Rat Brain Perfusion
Caption: Workflow for in situ rat brain perfusion.
Methodology:
-
Anesthesia and Surgical Preparation: Rats are anestheted, and the common carotid artery is surgically exposed and cannulated. The external carotid artery is ligated to direct perfusate flow to the brain.[13][14]
-
Perfusion: A pre-wash with a tracer-free buffer is performed to remove blood from the cerebral vasculature. This is followed by perfusion with a buffer containing the molecule of interest at a known concentration for a precise duration.[15]
-
Sample Collection and Analysis: Following perfusion, the animal is decapitated, and the brain is rapidly removed and dissected. The concentration of the test molecule in the brain parenchyma is quantified, and the permeability-surface area (PS) product is calculated.[13]
Note on Spinal Cord Perfusion: While less commonly described, the principles of in situ perfusion can be adapted for the spinal cord. This typically involves cannulation of the descending aorta and isolation of the spinal cord vasculature.
Immunohistochemistry for Tight Junction Proteins
This technique allows for the visualization and localization of specific tight junction proteins within the microvasculature of the brain and spinal cord.
Experimental Workflow: Immunohistochemistry for Claudin-5
Caption: Workflow for Claudin-5 immunohistochemistry.
Methodology:
-
Tissue Fixation and Sectioning: The animal is transcardially perfused with a fixative (e.g., paraformaldehyde). The brain and/or spinal cord are dissected, cryoprotected, and sectioned on a cryostat.[9]
-
Antigen Retrieval: Tissue sections are treated to unmask the antigenic sites of the target protein.[16]
-
Immunostaining: Sections are incubated with a primary antibody specific for the tight junction protein of interest (e.g., anti-claudin-5), followed by a fluorescently labeled secondary antibody.[16]
-
Imaging: The stained sections are visualized using fluorescence microscopy to determine the localization and relative expression of the protein.
Western Blotting for Tight Junction Proteins
Western blotting is used to quantify the relative abundance of specific tight junction proteins in tissue homogenates or isolated microvessels.
Experimental Workflow: Western Blotting for Occludin
Caption: Workflow for occludin Western blotting.
Methodology:
-
Protein Extraction: Brain or spinal cord tissue is homogenized in a lysis buffer to extract total protein. The protein concentration is then determined.[17]
-
SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., nitrocellulose or PVDF).[4]
-
Immunodetection: The membrane is incubated with a primary antibody against the target protein (e.g., anti-occludin), followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using a chemiluminescent substrate.[18]
Key Signaling Pathways Regulating Barrier Integrity
The integrity of both the BBB and BSCB is dynamically regulated by a complex interplay of signaling pathways. Understanding these pathways is crucial for developing strategies to modulate barrier permeability for therapeutic benefit.
Wnt/β-catenin Signaling in Barriergenesis
The canonical Wnt/β-catenin signaling pathway is essential for the development and maturation of the CNS barriers.
Caption: Canonical Wnt/β-catenin signaling pathway.
In the absence of a Wnt ligand, a "destruction complex" phosphorylates β-catenin, targeting it for degradation. Binding of Wnt to its receptors, Frizzled and LRP5/6, leads to the inhibition of the destruction complex.[2][19] This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it activates the transcription of target genes, including those encoding tight junction proteins (e.g., claudin-3) and transporters (e.g., GLUT1), thereby promoting barrier integrity.[4][20]
VEGF Signaling and Barrier Permeability
Vascular endothelial growth factor (VEGF) is a potent regulator of vascular permeability. Under pathological conditions, such as ischemia or inflammation, increased VEGF levels can lead to barrier breakdown.
Caption: VEGF signaling pathway leading to barrier disruption.
VEGF binds to its receptor, VEGFR2, on endothelial cells, initiating a cascade of intracellular signaling events.[13][21] This includes the activation of phospholipase C gamma (PLCγ), protein kinase C (PKC), and the PI3K/Akt pathway, which leads to the production of nitric oxide (NO).[22][23] These signaling events converge to promote the phosphorylation, internalization, and degradation of tight junction proteins, ultimately leading to increased paracellular permeability and barrier breakdown.[13]
Matrix Metalloproteinases (MMPs) in Barrier Degradation
MMPs are a family of enzymes that degrade components of the extracellular matrix (ECM). In the context of CNS injury and neuroinflammation, MMPs play a critical role in the breakdown of the BBB and BSCB.
Caption: MMP-9 mediated degradation of barrier components.
Inflammatory cytokines, such as TNF-α and IL-1β, can upregulate the expression and activation of MMPs, particularly MMP-9, in endothelial cells and surrounding glial cells.[1] Active MMP-9 then degrades key components of the basement membrane, such as collagen IV and laminin, as well as tight junction proteins like occludin and ZO-1.[1][24] This enzymatic degradation leads to a loss of barrier integrity and increased permeability.
Conclusion and Future Directions
The blood-spinal cord barrier and the blood-brain barrier, while sharing a common purpose, are distinct entities with significant differences in their molecular composition and permeability. The BSCB's inherently greater permeability, due to lower expression of key tight junction and efflux transporter proteins, has critical implications for the pathophysiology of spinal cord disorders and the design of effective drug delivery strategies.
For researchers and drug development professionals, a thorough understanding of these differences is paramount. Targeting the unique molecular signatures of the BSCB may open new avenues for the selective delivery of therapeutics to the spinal cord, while strategies to fortify the BSCB could prove beneficial in mitigating the secondary damage associated with spinal cord injury and neuroinflammatory diseases. Further quantitative proteomic and permeability studies are needed to build a more comprehensive picture of the dynamic nature of these critical barriers in both health and disease.
References
- 1. Agonist-Biased Signaling via Matrix Metalloproteinase-9 Promotes Extracellular Matrix Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ABC Transporter (P-gp/ABCB1, MRP1/ABCC1, BCRP/ABCG2) Expression in the Developing Human CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of tight junction integrity in brain endothelial cells based on tight junction protein expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Protocol to prepare mouse spinal cord for patch-clamp and histology experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of Absolute Protein Abundances of Transporters and Receptors among Blood-Brain Barriers at Different Cerebral Regions and the Blood-Spinal Cord Barrier in Humans and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Differential blood-brain barrier permeabilities to [14C]sucrose and [3H]inulin after osmotic opening in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An in situ brain perfusion technique to study cerebrovascular transport in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An in situ brain perfusion technique to study cerebrovascular transport in the rat. | Semantic Scholar [semanticscholar.org]
- 15. In situ Rat Brain Perfusion Model for Delivery of CPT-Glu and Gd-DTPA Across the BBB [bio-protocol.org]
- 16. Protocol for Immunohistochemistry on Mouse Spine - IHC WORLD [ihcworld.com]
- 17. Western blot in homogenised mouse brain samples [protocols.io]
- 18. Abundance of P-Glycoprotein and Other Drug Transporters at the Human Blood-Brain Barrier in Alzheimer's Disease: A Quantitative Targeted Proteomic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Wnt signaling pathway - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Determination of Tight Junction Integrity in Brain Endothelial Cells Based on Tight Junction Protein Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neonatal Blood-Spinal Cord Barrier: A Technical Guide to Development, Maturation, and Experimental Interrogation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The blood-spinal cord barrier (BSB) is a critical physiological barrier that protects the spinal cord from circulating neurotoxic substances, pathogens, and inflammatory cells. Its proper development and maturation are essential for normal neurological function. In the neonatal period, the this compound is a dynamic and developing structure, exhibiting distinct characteristics compared to its adult counterpart. Understanding the intricacies of the neonatal this compound is paramount for developing effective therapeutic strategies for a range of pediatric neurological disorders and for designing safer drugs for neonatal populations. This technical guide provides an in-depth overview of the development and maturation of the this compound in neonates, with a focus on its cellular and molecular components, key signaling pathways, and experimental methodologies for its investigation.
Introduction
The this compound, analogous to the blood-brain barrier (BBB), is a complex, multicellular structure composed of specialized endothelial cells, pericytes, astrocytes, and a basement membrane.[1] These components work in concert to strictly regulate the passage of molecules and cells between the blood and the spinal cord parenchyma. While once considered immature and more permeable than the adult barrier, recent evidence suggests that the neonatal this compound is functional early in development, albeit with distinct properties that continue to mature postnatally.[2] This guide will delve into the current understanding of this critical developmental process.
Cellular and Molecular Components of the Neonatal this compound
The cellular architecture of the this compound is established during embryonic development and undergoes significant refinement in the neonatal period.
-
Endothelial Cells: These are the cornerstone of the this compound, forming the wall of the microvessels. In the developing this compound, endothelial cells are interconnected by tight junctions (TJs) and adherens junctions, which progressively tighten to restrict paracellular permeability. Key tight junction proteins include claudin-5, occludin, and zonula occludens-1 (ZO-1).[3]
-
Pericytes: These contractile cells are embedded within the basement membrane and partially ensheathe the endothelial cells. Pericytes are crucial for the induction and maintenance of this compound properties, including the regulation of tight junction protein expression and the control of microvascular blood flow.[4] Pericyte coverage of spinal cord microvessels increases during postnatal development.[2]
-
Astrocytes: The end-feet of astrocytes envelop the microvessels and play a vital role in this compound maturation and function. They secrete factors that modulate endothelial cell properties and contribute to the overall integrity of the barrier.[5]
-
Basement Membrane: This specialized extracellular matrix provides structural support to the microvessels and influences the behavior of the surrounding cells.
Development and Maturation of the Neonatal this compound
The formation of the this compound is a complex process orchestrated by a series of molecular signaling events.
Key Signaling Pathways
Several signaling pathways are instrumental in the development and maturation of the this compound:
-
Wnt/β-catenin Signaling: This pathway is a critical regulator of this compound development, promoting the expression of tight junction proteins and enhancing barrier function.
-
PDGF-BB/PDGFRβ Signaling: Platelet-derived growth factor-BB (PDGF-BB) secreted by endothelial cells recruits pericytes expressing the PDGF receptor-β (PDGFRβ) to the developing vessels, a crucial step for this compound maturation.
-
Sonic Hedgehog (Shh) Signaling: The Shh pathway contributes to the integrity of the barrier by promoting the expression of tight junction proteins in endothelial cells.
Data Presentation: Neonatal vs. Adult this compound
Quantitative data highlights the key differences between the neonatal and adult this compound.
Table 1: this compound Permeability in Neonatal vs. Adult Rodents
| Species | Age | Tracer | Permeability/Leakage | Reference |
| Rat | Neonatal (P7) | Evans Blue (post-stroke) | 2.1-fold increase in injured brain | [6][7] |
| Rat | Adult | Evans Blue (post-stroke) | 4.7 to 14.4-fold increase in injured brain | [6][7] |
| Rat | Uninjured | [14C]-alpha-aminoisobutyric acid | Baseline Kps: 0.006978 ± 0.001864 min-1 | [8] |
Table 2: Tight Junction Protein Expression in Neonatal vs. Adult Spinal Cord
| Protein | Species | Age Comparison | Expression Change | Reference |
| Claudin-5 | Rat | Neonatal vs. Adult (post-stroke) | Significantly increased in injured neonatal tissue | [9] |
| Occludin | Rat | Neonatal vs. Adult (post-stroke) | Reduced in injured adult tissue | [9] |
| ZO-1 | Rat | Neonatal vs. Adult (post-stroke) | Reduced in injured adult tissue | [9] |
| Claudin-5 | Rat | TBI vs. Sham | 67.17% decrease in gene expression | [10] |
| Occludin | Rat | TBI vs. Sham | 73.76% decrease in gene expression | [10] |
| ZO-1 | Rat | TBI vs. Sham | 59.25% decrease in gene expression | [10] |
Table 3: Cellular Coverage of the this compound in Neonatal vs. Adult Rodents
| Cell Type | Species | Region | Coverage Percentage | Reference |
| Pericytes | Mouse | Spinal Cord (Adult) | Reduced compared to brain | [11] |
| Pericytes | Mouse | Spinal Cord White Matter (Adult) | 68-75% (CD13+), 68-73% (PDGFRβ+) | |
| Astrocytes | - | - | Data not readily available | - |
Experimental Protocols
Investigating the neonatal this compound requires specialized experimental techniques.
This compound Permeability Assays
These assays quantify the leakage of tracers from the blood into the spinal cord parenchyma.
This method utilizes Evans blue dye, which binds to serum albumin. Extravasation of the dye-albumin complex indicates increased this compound permeability.
-
Preparation: Prepare a 2% Evans blue solution in sterile 0.1 M phosphate-buffered saline (PBS).
-
Injection: Slowly inject the Evans blue solution into the jugular vein of neonatal rats (e.g., P7) at a dose of 0.04 ml/15 g body weight, or into the tail vein of adult rats at 0.8 ml/200 g body weight.[6] Allow the dye to circulate for a specified period (e.g., 20-22 hours).[6]
-
Perfusion: Anesthetize the animal and perform transcardial perfusion with cold PBS to remove intravascular dye.
-
Tissue Collection and Extraction: Collect the spinal cord and homogenize the tissue in a suitable buffer. Extract the Evans blue dye using a solvent such as formamide or a 50% trichloroacetic acid (TCA) solution followed by ethanol.[6]
-
Quantification: Measure the fluorescence of the extracted dye using a spectrophotometer or fluorometer at an excitation/emission of approximately 620/680 nm.
-
Normalization: Normalize the fluorescence to the tissue weight and the plasma concentration of the dye to obtain a quantitative measure of permeability.
Sodium fluorescein is a smaller tracer that can also be used to assess this compound permeability.
-
Preparation: Prepare a sterile solution of sodium fluorescein (e.g., 2 mM in PBS).
-
Injection: Administer sodium fluorescein intraperitoneally to neonatal mice.
-
Circulation: Allow the tracer to circulate for a defined period (e.g., 1 hour).
-
Sample Collection: Collect blood via cardiac puncture and then perfuse the animal with cold PBS. Collect the spinal cord.
-
Processing: Centrifuge the blood to obtain serum. Homogenize the spinal cord tissue in PBS and centrifuge to obtain the supernatant.
-
Quantification: Measure the fluorescence of the serum and spinal cord supernatant using a fluorometer at an excitation/emission of approximately 485/530 nm.
-
Calculation: Calculate the permeability index as (tissue fluorescence/g tissue weight) / (serum fluorescence/ml serum).
Immunohistochemistry for this compound Components
This technique allows for the visualization and localization of specific proteins within the this compound neurovascular unit.
-
Tissue Preparation: Perfuse the animal with PBS followed by 4% paraformaldehyde (PFA). Dissect the spinal cord and post-fix in 4% PFA overnight. Cryoprotect the tissue in a sucrose solution (e.g., 30% in PBS).
-
Sectioning: Embed the tissue in an appropriate medium (e.g., OCT compound) and cut cryosections (e.g., 20-40 µm thick).
-
Antigen Retrieval (if necessary): For some antibodies, an antigen retrieval step (e.g., heat-induced epitope retrieval in citrate buffer) may be required.
-
Blocking: Block non-specific antibody binding by incubating the sections in a blocking solution (e.g., PBS with 5% normal serum and 0.3% Triton X-100) for at least 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the sections with the primary antibody (e.g., anti-claudin-5, anti-ZO-1, anti-GFAP) diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the sections multiple times with PBS.
-
Secondary Antibody Incubation: Incubate the sections with a fluorescently-labeled secondary antibody corresponding to the primary antibody species for 1-2 hours at room temperature in the dark.
-
Counterstaining (optional): Counterstain cell nuclei with a fluorescent dye such as DAPI.
-
Mounting: Wash the sections and mount them on slides with an anti-fade mounting medium.
-
Imaging: Visualize the staining using a fluorescence or confocal microscope.
In Vitro Models of the Neonatal this compound
In vitro models provide a controlled environment to study the cellular and molecular mechanisms of the this compound. A common model involves the co-culture of neonatal rat brain capillary endothelial cells with astrocytes and pericytes on a Transwell insert. This setup allows for the measurement of transendothelial electrical resistance (TEER), a measure of barrier tightness, and the permeability to various molecules.
Conclusion
The neonatal blood-spinal cord barrier is a dynamic and functionally distinct entity that undergoes significant maturation in the early postnatal period. A thorough understanding of its unique cellular and molecular characteristics, as well as the signaling pathways that govern its development, is crucial for advancing our knowledge of pediatric neurological disorders and for the rational design of safer and more effective neonatal therapeutics. The experimental protocols outlined in this guide provide a framework for the robust investigation of the neonatal this compound, paving the way for future discoveries in this important field.
References
- 1. Regional Differences in Tight Junction Protein Expression in the Blood–DRG Barrier and Their Alterations after Nerve Traumatic Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pericytes Across the Lifetime in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tight junction proteins ZO-1, occludin, and claudins in developing and adult human perineurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What Are the Roles of Pericytes in the Neurovascular Unit and Its Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Blood–Brain Barrier Permeability Is Increased After Acute Adult Stroke But Not Neonatal Stroke in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Blood-brain barrier permeability is increased after acute adult stroke but not neonatal stroke in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Blood-Spinal Cord Barrier Permeability in Experimental Spinal Cord Injury: Dynamic Contrast-Enhanced Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Blood–Brain Barrier Permeability Is Increased After Acute Adult Stroke But Not Neonatal Stroke in the Rat | Journal of Neuroscience [jneurosci.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Mechanisms of Blood-Spinal Cord Barrier Permeability and Transport
For Researchers, Scientists, and Drug Development Professionals
Abstract
The blood-spinal cord barrier (BSCB) is a highly specialized and dynamic interface that meticulously controls the exchange of substances between the blood and the delicate neural tissue of the spinal cord. Its integrity is paramount for maintaining the homeostasis required for proper neuronal function. Disruption of the BSCB is a hallmark of numerous neurological disorders, including spinal cord injury (SCI), amyotrophic lateral sclerosis (ALS), and multiple sclerosis (MS), leading to neuroinflammation and secondary tissue damage. A comprehensive understanding of the mechanisms governing BSCB permeability and transport is therefore critical for the development of effective therapeutic strategies for these debilitating conditions. This technical guide provides an in-depth exploration of the cellular and molecular components of the BSCB, the diverse transport mechanisms across this barrier, and the signaling pathways that regulate its permeability in both physiological and pathological states. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in the field.
Core Mechanisms of BSB Permeability and Transport
The BSCB is a complex, multicellular structure primarily composed of spinal cord microvascular endothelial cells (SCMECs), pericytes, and astrocytes.[1][2] These components work in concert to establish a physical and metabolic barrier.
1.1. The Cellular Architecture of the this compound
-
Spinal Cord Microvascular Endothelial Cells (SCMECs): These cells form the primary physical barrier of the BSCB. They are characterized by the presence of complex tight junctions (TJs) that severely restrict paracellular diffusion and a low rate of pinocytosis, which limits transcellular transport.[1]
-
Pericytes: Embedded within the basement membrane, pericytes share this layer with the endothelial cells. They are crucial for the maintenance and integrity of the BSCB, influencing endothelial cell proliferation, differentiation, and the expression of tight junction proteins.[1]
-
Astrocytic End-feet: The end-feet of astrocytes ensheath the microvessels and play a vital role in inducing and maintaining the barrier properties of the SCMECs. They regulate ion and water homeostasis through the expression of aquaporin-4 (AQP4) and potassium channels.[1][2]
1.2. Molecular Basis of this compound Permeability: Tight Junctions
Tight junctions are complex protein structures that seal the space between adjacent endothelial cells, thereby controlling paracellular permeability. The primary transmembrane proteins of TJs are claudins and occludin, which are linked to the actin cytoskeleton via scaffolding proteins such as Zonula Occludens (ZO-1, ZO-2, ZO-3).[1][3]
-
Claudins: Claudin-5 is the most abundant claudin at the BSCB and is critical for restricting the passage of small molecules.[1] Other claudins, such as claudin-1 and claudin-12, are also expressed.
-
Occludin: While not essential for the formation of TJ strands, occludin plays a regulatory role in modulating paracellular permeability.[3]
-
Zonula Occludens (ZO) Proteins: ZO-1, ZO-2, and ZO-3 are cytoplasmic proteins that anchor the transmembrane TJ proteins to the actin cytoskeleton, providing structural support and participating in signaling cascades.[3]
The BSCB is generally considered to be more permeable than the blood-brain barrier (BBB), which is attributed to a relatively lower expression of tight junction proteins like occludin and ZO-1.[4][5]
1.3. Transport Mechanisms Across the this compound
The BSCB facilitates the transport of essential nutrients into the spinal cord and removes metabolic waste products through a variety of transport mechanisms.
-
Passive Diffusion: Small, lipid-soluble molecules can diffuse across the endothelial cell membranes.
-
Carrier-Mediated Transport: Solute carriers (SLCs) facilitate the transport of essential molecules such as glucose (GLUT1/SLC2A1), amino acids, and monocarboxylates.[6]
-
Receptor-Mediated Transcytosis: Larger molecules, like insulin and transferrin, bind to specific receptors on the luminal surface of the SCMECs and are transported across the cell in vesicles.
-
Adsorptive-Mediated Transcytosis: Cationic molecules can bind to the negatively charged endothelial cell surface and be transported across the cell.
-
Efflux Transport: ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), Breast Cancer Resistance Protein (BCRP/ABCG2), and Multidrug Resistance-associated Proteins (MRPs/ABCCs), actively pump a wide range of xenobiotics and metabolic byproducts from the endothelial cells back into the bloodstream, thus protecting the spinal cord.[1][7]
Quantitative Data on this compound Permeability and Transporter Expression
Table 1: Permeability Coefficients of Various Tracers Across the Blood-Spinal Cord Barrier
| Tracer | Molecular Weight (Da) | Condition | Permeability Coefficient (P) or Transfer Constant (Ki) | Species | Reference |
| [¹⁴C]Sucrose | 340 | Normal | ~10⁻⁵ s⁻¹ (PA product) | Rat | [1][8] |
| [³H]Inulin | ~5,000 | Normal | Not measurable | Rat | [1] |
| [¹⁴C]Mannitol | 182 | Normal | Higher in spinal cord than brain | Rat | [4] |
| [³H]-D-Mannitol | 182 | Normal | Higher permeability in BSCB vs. BBB | N/A | [9] |
| Sodium Fluorescein | 376 | Normal | 14.6 x 10⁻⁷ cm/s | Rat | [3] |
| FITC-Dextran | 4,000 | Normal | 6.2 x 10⁻⁷ cm/s | Rat | [3] |
| FITC-Dextran | 20,000 | Normal | 1.8 x 10⁻⁷ cm/s | Rat | [3] |
| FITC-Dextran | 40,000 | Normal | 1.4 x 10⁻⁷ cm/s | Rat | [3] |
| FITC-Dextran | 70,000 | Normal | 1.3 x 10⁻⁷ cm/s | Rat | [3] |
| IgG | ~160,000 | Normal | 0.54 x 10⁻⁷ cm/s | Rat | [3] |
| [¹⁴C]-AIB | 103 | SCI (3 days) | ~6-9 ml/kg/min | Rat | [10] |
| [¹⁴C]-AIB | 103 | SCI (7 days) | ~4-5 ml/kg/min | Rat | [10] |
| [¹⁴C]-AIB | 103 | SCI (14-28 days, white matter) | ~5-6 ml/kg/min | Rat | [10] |
| ¹²⁵I-Albumin | ~68,000 | SCI | Time-dependent increase | Rat | [5] |
| Gadolinium (Gd) | ~550 | SCI (uninjured baseline) | 0.006978 ± 0.001864 min⁻¹ (Kps) | N/A | [11][12] |
Table 2: Quantitative Expression of Key Transporter Proteins in Human BBB vs. BSCB
| Transporter Protein | Gene Name | Function | BBB Expression (pmol/g tissue) | BSCB Expression (pmol/g tissue) | Fold Difference (BBB/BSCB) | Reference |
| P-glycoprotein (MDR1) | ABCB1 | Efflux transporter | 1.93 | 0.41 | 4.69 | [13] |
| BCRP | ABCG2 | Efflux transporter | 1.13 | 0.32 | 3.53 | [13] |
| GLUT1 | SLC2A1 | Glucose transporter | 21.0 | 7.0 | 3.00 | [13] |
| MCT1 | SLC16A1 | Monocarboxylate transporter | 10.1 | 3.3 | 3.06 | [13] |
| EAAT1 | SLC1A3 | Amino acid transporter | 3.57 | 1.15 | 3.10 | [13] |
| SNAT3 | SLC38A3 | Amino acid transporter | 0.56 | 0.18 | 3.11 | [13] |
Signaling Pathways Regulating this compound Permeability
The permeability of the this compound is dynamically regulated by a complex network of signaling pathways that can be activated by physiological cues or pathological insults.
3.1. Matrix Metalloproteinases (MMPs)
MMPs are a family of zinc-dependent endopeptidases that degrade components of the extracellular matrix and tight junction proteins, leading to increased this compound permeability. Following SCI, the expression and activity of MMPs, particularly MMP-9, are upregulated.[9][14] MMP-9 can degrade occludin and claudin-5, leading to the breakdown of the this compound.[14]
3.2. Pro-inflammatory Cytokines (TNF-α)
Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine that is upregulated following SCI and in neuroinflammatory diseases. TNF-α can directly increase the permeability of SCMECs by activating signaling pathways that lead to the downregulation and redistribution of tight junction proteins.[9] The NF-κB signaling pathway is a key mediator of TNF-α-induced this compound disruption.[9]
References
- 1. Immunohistochemistry (IHC) protocol [hellobio.com]
- 2. Immunohistochemical labelling of spinal cord neurons involved in bladder activity [protocols.io]
- 3. Quantification of blood-brain barrier solute permeability and brain transport by multiphoton microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Immunohistochemical Analysis in the Rat Central Nervous System and Peripheral Lymph Node Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TNFα induces inflammatory stress response in microvascular endothelial cells via Akt- and P38 MAP kinase-mediated thrombospondin-1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of In Vitro Blood-Brain Barrier Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Blood-brain barrier permeability to sucrose and dextran after osmotic opening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Determination of tight junction integrity in brain endothelial cells based on tight junction protein expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural and Functional Regulation of Tight Junctions by RhoA and Rac1 Small GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Blood-Spinal Cord Barrier Permeability in Experimental Spinal Cord Injury: Dynamic Contrast-Enhanced Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Blood-Brain Barrier (BBB) Permeability and Transport Measurement In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High and Low Molecular Weight Fluorescein Isothiocyanate (FITC)–Dextrans to Assess Blood-Brain Barrier Disruption: Technical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: Blood-Spinal Cord Barrier Dysfunction in Neurodegenerative Diseases
Audience: Researchers, scientists, and drug development professionals.
Abstract
The blood-spinal cord barrier (BSCB) is a highly selective interface crucial for maintaining the homeostasis of the spinal cord microenvironment. Emerging evidence indicates that BSCB dysfunction is not merely a consequence but an early and pivotal contributor to the pathogenesis of several neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS) and Multiple Sclerosis (MS). This technical guide provides an in-depth analysis of the cellular and molecular mechanisms underlying BSCB breakdown in these conditions. We detail the key signaling pathways involved, such as those mediated by matrix metalloproteinases (MMPs), vascular endothelial growth factor (VEGF), and inflammatory cytokines. Furthermore, this document summarizes quantitative data on barrier permeability and component degradation, presents detailed experimental protocols for assessing BSCB integrity both in vivo and in vitro, and offers visual representations of complex biological processes through diagrams. A comprehensive understanding of these mechanisms is critical for the development of novel therapeutic strategies aimed at preserving barrier integrity and slowing disease progression.
The Architecture of the Blood-Spinal Cord Barrier (BSCB)
The BSCB is a complex, multicellular structure forming the neurovascular unit (NVU) of the spinal cord. Its primary role is to strictly regulate the passage of molecules and cells from the bloodstream into the central nervous system (CNS), thereby protecting neurons from toxins, pathogens, and peripheral inflammation.[1][2] The key components of the BSCB are:
-
Endothelial Cells: These form the inner lining of the microvessels and are characterized by the presence of intercellular tight junctions, which severely restrict paracellular diffusion.[3]
-
Tight Junctions (TJs): These are protein complexes, including claudins (especially claudin-5), occludin, and zonula occludens (ZO-1), that seal the space between adjacent endothelial cells.[3][4]
-
Basement Membrane: A layer of extracellular matrix that surrounds the endothelial cells, providing structural support and anchoring for other cell types.[5]
-
Pericytes: Contractile cells embedded within the basement membrane that are crucial for maintaining barrier integrity, regulating capillary blood flow, and facilitating communication between endothelial cells and other neural cells.[5][6][7]
-
Astrocyte End-feet: Processes from nearby astrocytes that ensheathe the microvessels and are essential for inducing and maintaining the barrier properties of the endothelial cells.[3][5]
The BSCB is physiologically more permeable than the blood-brain barrier (BBB), which may contribute to the specific vulnerability of the spinal cord in certain diseases.[8][9]
BSCB Dysfunction in Neurodegenerative Diseases
Amyotrophic Lateral Sclerosis (ALS)
There is substantial evidence that BSCB breakdown is an early event in ALS pathogenesis, potentially preceding motor neuron degeneration.[4][5][10] This disruption contributes to neuroinflammation and neuronal damage by allowing the entry of neurotoxic substances from the blood.[10][11] Key pathological findings include microhemorrhages, degeneration of pericytes and astrocytes, and reduced expression of TJ proteins.[5][6][12]
Table 1: Quantitative Data on BSCB Dysfunction in ALS
| Parameter | Finding in ALS Patients/Models | Reference |
| Perivascular Hemoglobin | 3.1-fold increase in deposits in human ALS spinal cords compared to controls. | [6] |
| Pericyte Number | 54% reduction in human ALS spinal cords compared to controls (p < 0.01). | [6] |
| ZO-1 mRNA Expression | Decreased in sporadic ALS (sALS) patients compared to controls (p = 0.026). | [4] |
| Occludin mRNA Expression | Decreased in familial ALS (fALS) patients compared to controls (p = 0.028). | [4] |
| Blood Flow | Reduced by 30-45% in the lower spinal cord of SOD1 models prior to symptom onset. | [11] |
Multiple Sclerosis (MS)
BSCB disruption is a hallmark of MS, facilitating the infiltration of autoreactive immune cells (T-cells and B-cells) into the spinal cord, which initiates a cascade of neuroinflammation, demyelination, and axonal damage.[3][13] This process leads to the formation of perivascular plaques, which are characteristic lesions of MS.[3] While gadolinium-enhancing lesions on MRI indicate active, severe barrier breakdown, evidence suggests that TJ abnormalities and barrier dysfunction can also occur in normal-appearing tissue, contributing to disease progression.[9]
Table 2: Quantitative Data on BSCB Dysfunction in MS Models
| Parameter | Finding in MS Models (EAE) | Reference |
| Occludin Protein | Disruption observed in spinal cord endothelial cells in inflammatory models. | [14] |
| Immune Cell Infiltration | Movement of activated CD4+ and CD8+ T helper cells across the BSCB initiates plaque formation. | [3] |
| Fibrinogen Deposits | Found in the CNS of progressive MS forms, indicating TJ abnormalities and leakage. | [9] |
Core Molecular Mechanisms of BSCB Breakdown
Several interconnected signaling pathways contribute to the loss of BSCB integrity.
Matrix Metalloproteinase (MMP) Activation
MMPs are a family of enzymes that degrade components of the extracellular matrix and tight junctions.[15][16] In neurodegenerative conditions, pro-inflammatory cytokines trigger the upregulation and activation of MMPs, particularly MMP-2, MMP-3, and MMP-9.[7][17][18] Activated MMPs can directly cleave TJ proteins like occludin and claudin-5 and degrade the basement membrane, leading to increased vascular permeability.[16][19]
Neuroinflammation and Cytokine Signaling
Chronic neuroinflammation is a key driver of BSCB dysfunction.[13][20] Activated microglia and astrocytes release pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and chemokines.[20] These mediators act on endothelial cells to:
-
Downregulate the expression of TJ proteins. For instance, the chemokine CCL2 has been shown to decrease the expression of ZO-1 and occludin.[12]
-
Promote the expression of adhesion molecules, facilitating leukocyte infiltration.
-
Induce oxidative stress, which further damages endothelial cells and TJs.[20]
VEGF Signaling Pathway
Vascular Endothelial Growth Factor (VEGF) is a potent modulator of vascular permeability.[21][22] Under pathological conditions such as hypoxia (which can result from reduced blood flow), the transcription factor Hypoxia-Inducible Factor 1 (HIF-1) is stabilized and promotes the expression of VEGF.[21] VEGF, in turn, can increase BSCB permeability, contributing to vasogenic edema. While VEGF can promote recovery through angiogenesis, its acute effects often exacerbate barrier breakdown.[22][23][24]
References
- 1. Blood–brain barrier breakdown in Alzheimer’s disease and other neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Editorial: Next generation in vitro models of the human blood - brain/cerebrospinal fluid barrier [frontiersin.org]
- 3. Multiple Sclerosis and the Blood-Central Nervous System Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neurology.org [neurology.org]
- 5. Blood-CNS barrier dysfunction in amyotrophic lateral sclerosis: Proposed mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Blood-spinal cord barrier breakdown and pericyte reductions in amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Blood-Spinal Cord Barrier: Its Role in Spinal Disorders and Emerging Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Reviewing the Significance of Blood–Brain Barrier Disruption in Multiple Sclerosis Pathology and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Frontiers | Breached Barriers: A Scoping Review of Blood-Central Nervous System Barrier Pathology in Amyotrophic Lateral Sclerosis [frontiersin.org]
- 12. neurology.org [neurology.org]
- 13. Frontiers | Blood-Brain Barrier Dysfunction Amplifies the Development of Neuroinflammation: Understanding of Cellular Events in Brain Microvascular Endothelial Cells for Prevention and Treatment of BBB Dysfunction [frontiersin.org]
- 14. Effects of peripheral inflammation on the blood-spinal cord barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Matrix Metalloproteinase in Blood-Brain Barrier Breakdown in Dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Matrix Metalloproteinases and Blood-Brain Barrier Disruption in Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Matrix metalloproteinase-3 promotes early blood-spinal cord barrier disruption and hemorrhage and impairs long-term neurological recovery after spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Matrix metalloproteinases in the brain and blood–brain barrier: Versatile breakers and makers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Role of hypoxia-induced VEGF in blood-spinal cord barrier disruption in chronic spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Effect of VEGF Treatment on the Blood-Spinal Cord Barrier Permeability in Experimental Spinal Cord Injury: Dynamic Contrast-Enhanced Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Effect of VEGF treatment on the blood-spinal cord barrier permeability in experimental spinal cord injury: dynamic contrast-enhanced magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
The Impact of Inflammation on the Blood-Spinal Cord Barrier: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The blood-spinal cord barrier (BSCB) is a highly specialized and dynamic interface that stringently regulates the passage of molecules and cells between the blood and the spinal cord parenchyma, thereby maintaining the delicate homeostasis of the central nervous system (CNS). Inflammation, a hallmark of numerous spinal cord pathologies including traumatic injury and neuroimmune diseases, profoundly compromises the integrity of this critical barrier. This technical guide provides an in-depth examination of the cellular and molecular mechanisms underlying inflammation-mediated BSCB disruption. It details the key inflammatory mediators, cellular effectors, and signaling pathways implicated in the breakdown of the BSCB. Furthermore, this guide offers a compilation of key experimental protocols for studying the BSCB in preclinical models and presents quantitative data on the inflammatory response and associated barrier dysfunction. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to understand and therapeutically target the BSCB in the context of neuroinflammation.
Introduction: The Blood-Spinal Cord Barrier in Health and Disease
The blood-spinal cord barrier (BSCB) is a critical neurovascular unit composed of specialized endothelial cells interconnected by complex tight and adherens junctions, a basement membrane, pericytes, and astrocytic end-feet.[1] This intricate structure forms a physical and metabolic barrier that is essential for protecting the spinal cord from blood-borne pathogens, toxins, and inflammatory cells, while facilitating the transport of essential nutrients.[1]
Various pathological conditions, including traumatic spinal cord injury (SCI), experimental autoimmune encephalomyelitis (EAE) - an animal model for multiple sclerosis, and peripheral nerve injury, can trigger a potent inflammatory cascade that leads to BSCB breakdown.[2] This disruption is a critical event in the secondary injury cascade, allowing the infiltration of peripheral immune cells and inflammatory mediators into the spinal cord parenchyma.[3][4] This influx exacerbates tissue damage, contributes to neuronal dysfunction, and can impede recovery.[3][4] Understanding the intricate interplay between inflammation and the BSCB is therefore paramount for the development of effective therapeutic strategies for a range of spinal cord disorders.
Cellular and Molecular Mechanisms of Inflammation-Induced BSCB Disruption
The integrity of the BSCB is compromised during inflammation through a multi-faceted process involving various cell types and molecular mediators.
2.1. The Role of Inflammatory Mediators
Pro-inflammatory cytokines and chemokines are key soluble factors that orchestrate the breakdown of the BSCB.
-
Tumor Necrosis Factor-alpha (TNF-α): One of the earliest cytokines to be released following injury, TNF-α can directly increase the permeability of endothelial cells by triggering the reorganization of the actin cytoskeleton and the disassembly of tight junction proteins.[5] It also stimulates the expression of adhesion molecules on endothelial cells, facilitating the recruitment of leukocytes.[5]
-
Interleukin-1 beta (IL-1β): Similar to TNF-α, IL-1β contributes to BSCB disruption by modulating tight junction protein expression and promoting the production of other inflammatory mediators.[6]
-
Chemokines (e.g., MCP-1/CCL2): Monocyte Chemoattractant Protein-1 (MCP-1), also known as CCL2, is a potent chemokine that not only attracts monocytes/macrophages to the site of injury but also directly increases the permeability of the BSCB.[7] MCP-1 binds to its receptor, CCR2, on endothelial cells, initiating signaling cascades that lead to the phosphorylation and redistribution of tight junction proteins.[2][3][8]
-
Matrix Metalloproteinases (MMPs): MMPs, particularly MMP-2 and MMP-9, are a family of zinc-dependent endopeptidases that are upregulated in response to inflammatory stimuli.[2][9] They play a crucial role in BSCB breakdown by degrading components of the extracellular matrix and tight junction proteins, thereby creating physical openings in the barrier.[2][9]
2.2. The Contribution of Infiltrating and Resident Immune Cells
Both resident and infiltrating immune cells are major contributors to inflammation-mediated BSCB damage.
-
Neutrophils: These are typically the first immune cells to infiltrate the injured spinal cord.[10] They release a variety of cytotoxic substances, including reactive oxygen species (ROS) and proteases, that can directly damage endothelial cells and contribute to barrier breakdown.[10]
-
Macrophages and Microglia: Following the initial wave of neutrophils, monocytes from the periphery are recruited to the spinal cord where they differentiate into macrophages.[11] Along with resident microglia, these cells become activated and release a plethora of pro-inflammatory cytokines, chemokines, and MMPs that perpetuate the inflammatory cycle and further compromise BSCB integrity.[11][12]
-
T-Lymphocytes: In autoimmune conditions like EAE, myelin-specific T-cells play a central role in initiating and sustaining the inflammatory attack on the CNS, including the BSCB.[11]
2.3. Alterations in Tight Junction Proteins
Tight junctions are the primary determinants of the paracellular barrier of the BSCB. Inflammation leads to the disruption of these crucial protein complexes.
-
Occludin and Claudin-5: These are transmembrane proteins that form the core of the tight junction strands. During inflammation, the expression and localization of occludin and claudin-5 are significantly altered.[13][14] They can be phosphorylated, internalized, or proteolytically degraded, leading to a loss of junctional integrity.[13][14]
-
Zonula Occludens (ZO) Proteins: ZO-1, ZO-2, and ZO-3 are cytoplasmic scaffolding proteins that link the transmembrane tight junction proteins to the actin cytoskeleton.[13] Disruption of this link, often initiated by inflammatory signaling, leads to the destabilization of the entire tight junction complex.[13]
Key Signaling Pathways in BSCB Disruption
Several intracellular signaling pathways are activated in endothelial cells and other components of the neurovascular unit in response to inflammatory stimuli, culminating in BSCB breakdown.
3.1. NF-κB and MAPK Signaling Pathways
The transcription factor Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) cascades (including p38, ERK, and JNK) are central to the inflammatory response in endothelial cells.[15][16] Pro-inflammatory cytokines like TNF-α and IL-1β activate these pathways, leading to the upregulation of genes encoding for adhesion molecules, pro-inflammatory cytokines and chemokines, and MMPs.[15][16]
3.2. MCP-1/CCR2 Signaling
The binding of MCP-1 to its receptor CCR2 on endothelial cells triggers a signaling cascade that directly impacts tight junction integrity.[3][8] This pathway involves the activation of the small GTPase RhoA and its downstream effector, Rho-associated kinase (ROCK).[3][17] Activation of the Rho/ROCK pathway leads to the phosphorylation of cytoskeletal proteins and the redistribution of tight junction proteins, resulting in increased paracellular permeability.[3][17]
3.3. EGFR/p38/NF-κB Signaling Pathway
Recent evidence has highlighted a role for the Epidermal Growth Factor Receptor (EGFR) in mediating BSCB disruption.[6] Inflammatory stimuli can lead to the transactivation of EGFR, which in turn activates the p38 MAPK and NF-κB pathways, contributing to the production of pro-inflammatory mediators and the loss of tight junction proteins.[6]
3.4. Matrix Metalloproteinase Activation Cascade
The activation of MMPs is a tightly regulated process that is often dysregulated during neuroinflammation.[2] Pro-inflammatory cytokines can induce the expression of MMPs.[18] The inactive pro-MMPs are then activated through proteolytic cleavage by other proteases, such as other MMPs or plasmin, creating a cascade of enzymatic activity that leads to the degradation of the extracellular matrix and tight junction proteins.[19][20]
Quantitative Data on Inflammation-Mediated BSCB Disruption
The following tables summarize quantitative data from preclinical studies, providing a comparative overview of the impact of inflammation on BSCB permeability, immune cell infiltration, and tight junction protein expression in various models.
Table 1: Quantitative Analysis of Blood-Spinal Cord Barrier Permeability
| Model | Method | Time Point | Permeability Change (Compared to Control/Sham) | Reference |
| Rat Spinal Cord Injury (Clip-Compression) | Evans Blue Spectrophotometry | 1 hour | ~15 ng/mg tissue | [9] |
| 4 hours | ~20 ng/mg tissue | [9] | ||
| 24 hours | ~45 ng/mg tissue (Peak) | [9] | ||
| 3 days | ~25 ng/mg tissue | [9] | ||
| 5 days | ~15 ng/mg tissue | [9] | ||
| Mouse Peripheral Nerve Injury | Evans Blue Spectrophotometry | 3 days | ~2.5-fold increase in lumbar spinal cord | [7] |
| Mouse Peripheral Nerve Injury | Sodium Fluorescein Assay | 3 days | ~1.8-fold increase in lumbar spinal cord | [7] |
| Rat Spinal Cord Injury (Contusion) | [14C]-alpha-aminoisobutyric acid (AIB) Autoradiography | 3 days | Ki values of ~6-9 ml/kg/min | [8] |
| 7 days | Ki values of ~4-5 ml/kg/min | [8] | ||
| 14-28 days (White Matter) | Ki values of ~5-6 ml/kg/min | [8] |
Table 2: Quantification of Inflammatory Cell Infiltration in the Spinal Cord
| Model | Cell Type | Time Point | Cell Count/Density | Reference |
| Rat Spinal Cord Injury (Contusion) | Neutrophils (PMNs) | 1 day | Peak infiltration | [11] |
| Macrophages/Microglia | 7 days | Peak infiltration (early phase) | [11] | |
| T-cells | 9 days | Peak infiltration | [11] | |
| Macrophages/Microglia | 60 days | Second peak (late phase) | [11] | |
| Mouse Spinal Cord Injury | Neutrophils (Gr-1+) | 1 day | ~150 cells/mm² | [21] |
| 3 days | ~250 cells/mm² | [21] | ||
| 7 days | ~100 cells/mm² | [21] |
Table 3: Quantitative Changes in Tight Junction Protein Expression
| Model | Protein | Method | Time Point | Change in Expression (Compared to Control/Sham) | Reference |
| Rat Traumatic Brain Injury | Claudin-5 | Western Blot | 72 hours | ~67% decrease | [5] |
| Occludin | Western Blot | 72 hours | ~74% decrease | [5] | |
| ZO-1 | Western Blot | 72 hours | ~59% decrease | [5] | |
| Mouse EAE | Multiple Proteins | Proteomics | Acute Phase | 41 proteins significantly altered | [22] |
| Hypoxia in vitro (retinal endothelial cells) | Occludin | Western Blot | - | ~31% decrease | [13] |
| ZO-1 | Western Blot | - | ~27% decrease | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the impact of inflammation on the BSCB.
5.1. Assessment of BSCB Permeability: Evans Blue Assay
The Evans blue dye, which binds to serum albumin, is a widely used tracer to assess vascular permeability. Its extravasation into the spinal cord parenchyma indicates a compromised BSCB.
Protocol:
-
Preparation of Evans Blue Solution: Prepare a 2% (w/v) solution of Evans blue dye in sterile 0.9% saline.
-
Animal Preparation: Anesthetize the animal (e.g., rat or mouse) with an appropriate anesthetic.
-
Dye Injection: Inject the Evans blue solution intravenously (e.g., via the tail vein) at a dose of 4 ml/kg.[23]
-
Circulation Time: Allow the dye to circulate for a defined period, typically 1-2 hours.[23]
-
Perfusion: Transcardially perfuse the animal with sterile saline until the perfusate from the right atrium is clear. This removes the dye from the vasculature.[9]
-
Tissue Collection: Carefully dissect the spinal cord and remove the dura mater.
-
Dye Extraction: Weigh the spinal cord tissue and incubate it in formamide at 60°C for 24-72 hours to extract the extravasated dye.[23]
-
Quantification: Centrifuge the formamide extract to pellet any tissue debris. Measure the absorbance of the supernatant using a spectrophotometer at 620 nm.[23] A second reading at 740 nm can be taken to correct for turbidity.[19]
-
Data Analysis: Calculate the concentration of Evans blue in the tissue (e.g., in ng/mg of tissue) using a standard curve of known Evans blue concentrations.
5.2. Animal Models of Inflammatory BSCB Disruption
5.2.1. Contusion Spinal Cord Injury (SCI) in Rats
This model mimics the mechanical injury seen in human SCI and induces a robust inflammatory response.
Protocol:
-
Anesthesia and Surgical Preparation: Anesthetize the rat and perform a laminectomy at the desired thoracic level (e.g., T9-T10) to expose the spinal cord.
-
Stabilization: Secure the vertebral column by clamping the spinous processes rostral and caudal to the exposed dura.
-
Injury Induction: Use a computer-controlled impactor device to deliver a defined force or displacement to the exposed spinal cord. A common method is to drop a 10g rod from a specific height (e.g., 12.5 mm) onto the dura.[21]
-
Post-operative Care: Suture the muscle and skin layers and provide appropriate post-operative care, including analgesia, bladder expression, and supportive care.
5.2.2. Experimental Autoimmune Encephalomyelitis (EAE) in Mice
EAE is the most commonly used animal model for multiple sclerosis and is characterized by autoimmune-mediated inflammation and demyelination in the CNS.
Protocol (MOG35-55-induced EAE in C57BL/6 mice):
-
Antigen Emulsion Preparation: Emulsify myelin oligodendrocyte glycoprotein peptide 35-55 (MOG35-55) in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Immunization (Day 0): Anesthetize female C57BL/6 mice (8-12 weeks old) and inject the MOG35-55/CFA emulsion subcutaneously at two sites on the flank.
-
Pertussis Toxin Administration (Days 0 and 2): Administer pertussis toxin intraperitoneally on the day of immunization and again 48 hours later. Pertussis toxin acts as an adjuvant and facilitates the entry of encephalitogenic T-cells into the CNS.[24]
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE (e.g., tail limpness, hind limb paralysis) and score them on a standardized scale (e.g., 0-5).[25]
5.3. Immunohistochemistry for Tight Junction Proteins
This technique allows for the visualization and localization of tight junction proteins within the spinal cord tissue.
Protocol (for Claudin-5 in frozen rat spinal cord sections):
-
Tissue Preparation: Transcardially perfuse the animal with saline followed by 4% paraformaldehyde (PFA). Post-fix the dissected spinal cord in 4% PFA and then cryoprotect in a sucrose solution. Embed the tissue in Optimal Cutting Temperature (OCT) compound and freeze.
-
Sectioning: Cut 10-20 µm thick cryosections using a cryostat and mount them on coated slides.
-
Antigen Retrieval (if necessary): For some antibodies, a heat-induced antigen retrieval step in a citrate buffer (pH 6.0) may be required.
-
Permeabilization and Blocking: Permeabilize the sections with a buffer containing a detergent (e.g., 0.1-0.3% Triton X-100 in PBS) and then block non-specific antibody binding with a solution containing normal serum (e.g., 5% normal goat serum) and a protein like bovine serum albumin (BSA).[1][16]
-
Primary Antibody Incubation: Incubate the sections with the primary antibody against the tight junction protein of interest (e.g., rabbit anti-claudin-5) diluted in blocking buffer. Typical dilutions range from 1:100 to 1:1000.[26] Incubation is often performed overnight at 4°C.[4][24]
-
Secondary Antibody Incubation: After washing, incubate the sections with a fluorescently labeled secondary antibody that recognizes the species of the primary antibody (e.g., goat anti-rabbit IgG conjugated to Alexa Fluor 488).
-
Counterstaining and Mounting: Counterstain the nuclei with a fluorescent dye like DAPI. Mount the coverslips using an anti-fade mounting medium.
-
Imaging: Visualize the staining using a fluorescence or confocal microscope.
Visualization of Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and logical relationships involved in inflammation-mediated BSCB disruption.
Diagram 1: Overview of Inflammatory Insult on the BSCB
Caption: Logical flow from inflammatory stimulus to BSCB breakdown.
Diagram 2: TNF-α Signaling in Endothelial Cells
Caption: TNF-α signaling cascade in endothelial cells.
Diagram 3: MCP-1/CCR2 Signaling and Tight Junction Regulation
Caption: MCP-1 signaling via CCR2 leading to BSCB permeability.
Conclusion and Future Directions
The inflammatory response following spinal cord injury or in the context of neuroimmune diseases is a major driver of blood-spinal cord barrier dysfunction. This guide has provided a comprehensive overview of the cellular and molecular players, the key signaling pathways involved, and the experimental approaches to study this complex interplay. The quantitative data presented herein underscores the temporal and spatial dynamics of BSCB breakdown and the associated inflammatory cell infiltration.
For drug development professionals, targeting the inflammatory cascade to preserve or restore BSCB integrity represents a promising therapeutic avenue. Strategies aimed at inhibiting key cytokines like TNF-α and MCP-1, blocking the activity of MMPs, or modulating the downstream signaling pathways such as NF-κB and Rho/ROCK, hold significant potential. Future research should focus on developing more targeted therapies that can specifically modulate the detrimental aspects of the inflammatory response while preserving its beneficial roles in tissue repair. Furthermore, the development of advanced in vivo imaging techniques will be crucial for the non-invasive and longitudinal assessment of BSCB integrity and the efficacy of novel therapeutic interventions in preclinical and clinical settings. A deeper understanding of the intricate mechanisms governing the BSCB in both health and disease will undoubtedly pave the way for innovative treatments for a wide range of debilitating spinal cord disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Blood-Brain Barrier CCL2/MCP-1 Signaling Pathway: R&D Systems [rndsystems.com]
- 3. Potential role of MCP-1 in endothelial cell tight junction 'opening': signaling via Rho and Rho kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. blog.cellsignal.com [blog.cellsignal.com]
- 5. Claudin-5 binder enhances focused ultrasound-mediated opening in an in vitro blood-brain barrier model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cross interference with TNF-alpha-induced TAK1 activation via EGFR-mediated p38 phosphorylation of TAK1-binding protein 1 [pubmed.ncbi.nlm.nih.gov]
- 7. Peripheral Nerve Injury Alters Blood–Spinal Cord Barrier Functional and Molecular Integrity through a Selective Inflammatory Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expression of CCR2 by endothelial cells : implications for MCP-1 mediated wound injury repair and In vivo inflammatory activation of endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of Vascular Disruption and Blood–Spinal Cord Barrier Permeability following Traumatic Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Quantitative analysis of cellular inflammation after traumatic spinal cord injury: evidence for a multiphasic inflammatory response in the acute to chronic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Macrophages in spinal cord injury: phenotypic and functional change from exposure to myelin debris - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. journals.biologists.com [journals.biologists.com]
- 18. TNF-α stimulates MMP-2 and MMP-9 activities in human corneal epithelial cells via the activation of FAK/ERK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Measurement of vascular permeability in spinal cord using Evans Blue spectrophotometry and correction for turbidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Identification of Differentially Expressed Proteins in Experimental Autoimmune Encephalomyelitis (EAE) by Proteomic Analysis of the Spinal Cord - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Quantifying blood-spinal cord barrier permeability after peripheral nerve injury in the living mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 24. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 25. niehs.nih.gov [niehs.nih.gov]
- 26. sysy.com [sysy.com]
Genetic Regulation of Blood-Spinal Cord Barrier Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The blood-spinal cord barrier (BSCB) is a highly specialized and dynamic interface that protects the spinal cord from the systemic circulation. Its integrity is crucial for maintaining the homeostatic microenvironment required for proper neuronal function. Unlike the more extensively studied blood-brain barrier (BBB), the BSCB possesses unique physiological and molecular characteristics. The development of this critical barrier is a complex process orchestrated by a precise interplay of genetic programs and signaling pathways that regulate the differentiation and interaction of its cellular components: endothelial cells, pericytes, and astrocytes.[1] Understanding the genetic underpinnings of BSCB development is paramount for developing novel therapeutic strategies for a range of neurological disorders, including spinal cord injury, neurodegenerative diseases, and chronic pain.[1]
This technical guide provides a comprehensive overview of the core genetic and signaling pathways governing BSCB formation. It includes a summary of quantitative data, detailed experimental protocols for studying the BSCB, and visual representations of key molecular interactions to serve as a valuable resource for researchers in the field.
Core Signaling Pathways in BSCB Development
The formation and maturation of the BSCB are governed by a symphony of signaling pathways that mediate communication between the developing vasculature and the surrounding neural tissue. These pathways regulate endothelial cell proliferation, differentiation, and the expression of tight junction proteins, which are the molecular cornerstone of the barrier.
Wnt/β-catenin Signaling
The canonical Wnt/β-catenin pathway is a critical regulator of central nervous system (CNS) angiogenesis and barrier formation.[2][3] Endothelial-specific activation of Wnt/β-catenin signaling promotes the expression of key tight junction proteins, such as claudin-3, and enhances barrier properties. Conversely, inhibition of this pathway can lead to BSCB breakdown.[2][3] Wnt ligands, secreted by neural progenitor cells, bind to Frizzled receptors on endothelial cells, leading to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin partners with TCF/LEF transcription factors to activate the expression of target genes essential for barrier function.[4][5][6][7]
Sonic Hedgehog (SHH) Signaling
The Sonic Hedgehog (SHH) signaling pathway plays a pivotal role in the development of the spinal cord, including its vascularization.[8][9][10] SHH, secreted from the notochord and floor plate, creates a ventral-to-dorsal gradient that patterns the developing neural tube.[8][11] In the context of BSCB development, SHH signaling is thought to influence the differentiation of pericytes and astrocytes, which in turn regulate endothelial barrier properties. The binding of SHH to its receptor Patched (Ptch) relieves the inhibition of Smoothened (Smo), leading to the activation of Gli transcription factors and the expression of downstream target genes.[8][9][10]
TGF-β Signaling
Transforming growth factor-beta (TGF-β) signaling is essential for vascular development and homeostasis.[12] In the developing CNS, TGF-β signaling in endothelial cells is crucial for maintaining vascular integrity.[12] Disruption of the TGF-β type II receptor in endothelial cells leads to disorganized vascular growth and hemorrhages.[13] TGF-β ligands, upon binding to their receptors, activate Smad transcription factors, which then translocate to the nucleus to regulate the expression of genes involved in cell proliferation, differentiation, and extracellular matrix production.[14]
VEGF Signaling
Vascular endothelial growth factor (VEGF) signaling is a master regulator of both vasculogenesis and angiogenesis.[15][16][17] While essential for blood vessel formation, the role of VEGF in barriergenesis is complex. Overexpression of VEGF can lead to increased vascular permeability.[17] However, a precise level of VEGF signaling is required for the proper development of the spinal cord vasculature.[15][18] VEGF-A, the most prominent member of the family, primarily signals through its receptor VEGFR2, activating downstream pathways such as PLCγ, PI3K/Akt, and MAPK/ERK, which regulate endothelial cell proliferation, migration, and survival.[17][19][20]
Angiopoietin-Tie2 Signaling
The Angiopoietin-Tie2 signaling axis is crucial for vascular maturation and stability.[9][14][21][22][23] Angiopoietin-1 (Ang-1), secreted by pericytes and smooth muscle cells, promotes vessel stabilization by activating the Tie2 receptor on endothelial cells.[9][23] In contrast, Angiopoietin-2 (Ang-2) often acts as an antagonist to Ang-1, promoting vessel destabilization and angiogenesis in concert with VEGF.[9][22][24] The balance between Ang-1 and Ang-2 is therefore critical for the proper development and maintenance of the BSCB.
Other Key Signaling Pathways
-
Notch Signaling: This pathway is involved in the specification of arterial-venous identity of blood vessels and regulates endothelial cell proliferation and migration.[1][19][20][25][26][27][28][29] Notch signaling is also crucial for the maintenance of neural stem cells.[13][30]
-
Retinoic Acid (RA) Signaling: RA, a derivative of vitamin A, plays a role in the induction of BBB properties in brain endothelial cells.[2][3][4][19][25][31][32][33][34][35] It is synthesized by radial glial cells and acts on the developing vasculature to promote barrier formation.[4]
-
Ephrin Signaling: Ephrin ligands and their Eph receptors are involved in cell-cell communication that guides axon pathfinding and vascular development.[2][3][5][8][18][21][32] In the spinal cord, Eph/ephrin signaling helps to establish the precise patterning of the vascular network.[5]
Quantitative Data on BSCB Development
Quantitative analysis of BSCB development is essential for understanding the timeline of barrier formation and for identifying critical developmental windows. The following tables summarize available data on BSCB permeability and the expression of key barrier-related genes.
Table 1: BSCB Permeability During Development
| Developmental Stage | Tracer | Permeability Measurement | Species |
| Embryonic Day 18.5 (E18.5) | Sodium Fluorescein (376 Da) | Permeability Index (10⁻³ mL/g): ~0.35 | Mouse |
| Postnatal Day 10 (P10) | Sodium Fluorescein (376 Da) | Permeability Index (10⁻³ mL/g): ~0.20 | Mouse |
| Adult | Sodium Fluorescein (376 Da) | Permeability Index (10⁻³ mL/g): ~0.10 | Mouse |
Note: Permeability values can vary depending on the specific tracer used and the experimental methodology.
Table 2: Relative Expression of Tight Junction Proteins During Spinal Cord Development
| Gene/Protein | Developmental Stage | Relative Expression Level | Method |
| Claudin-5 | E12.5 | Low | Immunohistochemistry |
| P1 | Moderate | Immunohistochemistry | |
| Adult | High | Western Blot, IHC | |
| Occludin | E15.5 | Low | Western Blot |
| P7 | Moderate | Western Blot | |
| Adult | High | Western Blot | |
| ZO-1 | E12.5 | Present at cell junctions | Immunohistochemistry |
| P1 | Clearly localized to junctions | Immunohistochemistry | |
| Adult | Strongly localized to junctions | Immunohistochemistry, Western Blot |
Note: This table represents a qualitative summary based on available literature. More quantitative data, such as fold-changes from RNA-seq or proteomics studies at specific developmental time points, are needed for a more precise understanding.
Experimental Protocols
In Vivo BSCB Permeability Assay using Evans Blue
This protocol describes a common method for assessing BSCB permeability in rodents.
Materials:
-
Evans Blue dye (2% w/v in sterile saline)
-
Anesthesia (e.g., ketamine/xylazine cocktail)
-
Perfusion pump and tubing
-
Phosphate-buffered saline (PBS), ice-cold
-
4% Paraformaldehyde (PFA) in PBS, ice-cold
-
Formamide
-
Spectrophotometer
Procedure:
-
Anesthetize the animal via intraperitoneal injection.
-
Inject Evans Blue dye (4 ml/kg) into the tail vein and allow it to circulate for 1-2 hours.[3]
-
Perform transcardial perfusion with ice-cold PBS until the fluid running from the right atrium is clear.
-
Switch to perfusion with 4% PFA to fix the tissues.
-
Dissect the spinal cord and weigh the tissue samples.
-
To quantify the extravasated dye, incubate the tissue in formamide at 60°C overnight to extract the Evans Blue.[4]
-
Centrifuge the samples and measure the absorbance of the supernatant at 620 nm.[4]
-
Calculate the concentration of Evans Blue using a standard curve and express the permeability as µg of dye per gram of tissue.[4]
Immunohistochemistry for Tight Junction Proteins
This protocol outlines the steps for visualizing the localization of tight junction proteins in spinal cord tissue sections.
Materials:
-
Spinal cord tissue sections (cryosections or paraffin-embedded)
-
Primary antibodies (e.g., anti-Claudin-5, anti-Occludin, anti-ZO-1)
-
Fluorescently-labeled secondary antibodies
-
Blocking buffer (e.g., 5% normal serum, 0.3% Triton X-100 in PBS)
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Rehydrate and perform antigen retrieval on the tissue sections if necessary.
-
Permeabilize the sections with 0.1-0.5% Triton X-100 in PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.[1]
-
Incubate the sections with the primary antibody diluted in blocking buffer overnight at 4°C.[1]
-
Wash the sections three times with PBS.
-
Incubate with the appropriate fluorescently-labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Counterstain with DAPI for 5-10 minutes.
-
Wash the sections three times with PBS.
-
Mount the coverslips with mounting medium and seal.
-
Image the sections using a fluorescence or confocal microscope.
Fluorescence-Activated Cell Sorting (FACS) of Spinal Cord Endothelial Cells
This protocol describes the isolation of endothelial cells from spinal cord tissue for downstream applications such as gene expression analysis.
Materials:
-
Spinal cord tissue
-
Digestion buffer (e.g., collagenase, dispase, DNase I)
-
FACS buffer (PBS with 2% FBS)
-
Fluorescently-conjugated antibodies against endothelial markers (e.g., CD31, CD45)
-
Cell strainer (40-70 µm)
-
Flow cytometer with sorting capabilities
Procedure:
-
Dissect the spinal cord tissue and mince it into small pieces.
-
Digest the tissue with the digestion buffer at 37°C with gentle agitation to obtain a single-cell suspension.
-
Filter the cell suspension through a cell strainer to remove debris.
-
Wash the cells with FACS buffer and centrifuge to pellet.
-
Resuspend the cells in FACS buffer and block non-specific antibody binding with an Fc receptor blocker.
-
Incubate the cells with fluorescently-conjugated antibodies against CD31 (endothelial cell marker) and CD45 (leukocyte marker) on ice in the dark.
-
Wash the cells with FACS buffer.
-
Resuspend the cells in FACS buffer and proceed to sorting on a flow cytometer.
-
Gate on the CD31-positive and CD45-negative population to isolate endothelial cells.
-
Collect the sorted cells for further analysis.
Conclusion and Future Directions
The genetic regulation of blood-spinal cord barrier development is a complex and finely tuned process involving a multitude of signaling pathways and their downstream effectors. This guide has provided an overview of the key molecular players and experimental approaches used to study this critical biological barrier. While significant progress has been made, particularly in elucidating the roles of Wnt/β-catenin and SHH signaling, many questions remain.
Future research should focus on generating high-resolution, quantitative data on the temporal and spatial expression of genes and proteins involved in BSCB development. The use of single-cell RNA sequencing and proteomics will be invaluable in dissecting the heterogeneity of endothelial cells along the spinal cord and identifying novel regulatory molecules. A deeper understanding of the intricate genetic network governing BSCB formation will not only advance our fundamental knowledge of neurovascular development but also pave the way for innovative therapeutic strategies to repair and regenerate the BSCB in the context of disease and injury.
References
- 1. researchgate.net [researchgate.net]
- 2. Distribution of EphB Receptors and ephrin-B1 in the Developing Vertebrate Spinal Cord - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Wnt/β-catenin signaling during early vertebrate neural development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neural Crest Induction - Wnt/β-Catenin Signaling in Vertebrate Posterior Neural Development - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Wnt Signaling in Vertebrate Neural Development and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. Sonic Hedgehog signaling in spinal cord injury: mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Role of Sonic Hedgehog Pathway in the Development of the Central Nervous System and Aging-Related Neurodegenerative Diseases [frontiersin.org]
- 10. The Role of Sonic Hedgehog Pathway in the Development of the Central Nervous System and Aging-Related Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sonic hedgehog in vertebrate neural tube development | The International Journal of Developmental Biology [ijdb.ehu.eus]
- 12. Endothelial Expression of TGFβ Type II Receptor Is Required to Maintain Vascular Integrity during Postnatal Development of the Central Nervous System | PLOS One [journals.plos.org]
- 13. researchgate.net [researchgate.net]
- 14. Tie2 receptor ligands, angiopoietin-1 and angiopoietin-2, modulate VEGF-induced postnatal neovascularization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medclinrese.org [medclinrese.org]
- 16. iovs.arvojournals.org [iovs.arvojournals.org]
- 17. ej-med.org [ej-med.org]
- 18. researchgate.net [researchgate.net]
- 19. hilarispublisher.com [hilarispublisher.com]
- 20. researchgate.net [researchgate.net]
- 21. journals.biologists.com [journals.biologists.com]
- 22. Angiopoietin-2 is required for postnatal angiogenesis and lymphatic patterning, and only the latter role is rescued by Angiopoietin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Requisite role of angiopoietin-1, a ligand for the TIE2 receptor, during embryonic angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Induction of Angiopoietin-2 after Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 25. hilarispublisher.com [hilarispublisher.com]
- 26. Sustained Expression of Vascular Endothelial Growth Factor and Angiopoietin-1 Improves Blood–Spinal Cord Barrier Integrity and Functional Recovery after Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Endothelial Notch signaling directly regulates the small GTPase RND1 to facilitate Notch suppression of endothelial migration - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Notch Signaling in Endothelial Cells: Is It the Therapeutic Target for Vascular Neointimal Hyperplasia? [mdpi.com]
- 29. Notch signaling in primary endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Human endothelial cells promote a human neural stem cell type B phenotype via Notch signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Distribution of EphB receptors and ephrin-B1 in the developing vertebrate spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Retinoic acid signaling in vascular development - PMC [pmc.ncbi.nlm.nih.gov]
- 34. mdpi.com [mdpi.com]
- 35. Developmental expression of retinoic acid receptors (RARs) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Models of the Blood-Spinal Cord Barrier
Audience: Researchers, scientists, and drug development professionals.
Introduction
The blood-spinal cord barrier (BSCB) is a highly selective barrier that protects the spinal cord from potentially harmful substances circulating in the blood.[1] It plays a crucial role in maintaining the homeostasis of the spinal cord's microenvironment.[2] Dysfunction of the BSCB is implicated in the pathogenesis and progression of various neurological disorders, including spinal cord injury, amyotrophic lateral sclerosis, and multiple sclerosis. Consequently, robust in vitro models of the BSCB are indispensable tools for studying its physiology and pathology, as well as for the screening and development of novel therapeutics targeting the central nervous system (CNS).
These application notes provide detailed protocols for establishing and characterizing in vitro models of the blood-spinal cord barrier, utilizing primary cells to closely mimic the in vivo environment. The protocols cover the isolation and culture of key cellular components of the BSCB, the assembly of these cells into monoculture, co-culture, and triple-culture models, and methods for evaluating barrier integrity and permeability.
Data Presentation: Quantitative Assessment of Barrier Function
The integrity of in vitro BSCB models is primarily assessed by two quantitative parameters: Transendothelial Electrical Resistance (TEER) and the permeability coefficient (Papp) of tracer molecules. TEER is a measure of the electrical resistance across the endothelial monolayer and is an indicator of the tightness of the intercellular junctions.[3][4] The Papp value quantifies the rate at which a substance crosses the barrier. Lower Papp values for paracellular markers indicate a tighter barrier.
Table 1: Representative Transendothelial Electrical Resistance (TEER) Values in In Vitro Blood-Brain Barrier Models
| Model Type | Cell Types | TEER (Ω·cm²) | Reference |
| Monoculture | hCMEC/D3 | < 100 | [5] |
| Co-culture | bEnd.3 + Astrocytes | ~150 | [6] |
| Co-culture (with shear stress) | bEnd.3 + Astrocytes | ~250 | [4] |
| Triple-culture | hCMEC/D3 + Astrocytes + Pericytes | ~147 | [5] |
| Primary Cells (Rodent) | Endothelial Cells + Astrocytes | up to 300 | [4] |
| In vivo (Rat) | - | 918 - 5900 | [4] |
Note: Data for BBB models are often used as a reference for BSCB models due to the similarities between the two barriers. However, the BSCB is generally considered to be more permeable than the BBB.[6]
Table 2: Representative Permeability Coefficients (Papp) for Tracer Molecules in In Vitro Blood-Brain Barrier Models
| Tracer Molecule | Molecular Weight (Da) | Model Type | Papp (10⁻⁶ cm/s) | Reference |
| Sodium Fluorescein | 376 | Co-culture (BCEC + Astrocytes) | 2.2 ± 0.1 | [7] |
| FITC-Dextran | 4,000 | Co-culture (BCEC + Astrocytes) | 0.48 ± 0.03 | [7] |
| Sucrose | 342 | Monoculture (PBMEC/C1-2) | 0.54 ± 0.02 | [8] |
Experimental Protocols
Protocol 1: Isolation and Culture of Rat Spinal Cord Microvascular Endothelial Cells (SCMECs)
This protocol is adapted from a method for isolating endothelial cells from the rat central nervous system.[9][10]
Materials:
-
Spinal cords from 10-15 day old rats
-
Isolation Buffer (HBSS with 1% BSA)
-
Enzyme Solution A: 1 mg/mL Collagenase-Dispase in DMEM
-
Enzyme Solution B: 0.1% Trypsin/EDTA
-
Endothelial Cell Growth Medium (e.g., ScienCell, Cat. #1001)
-
Fibronectin-coated culture flasks/plates
-
70 µm cell strainer
Procedure:
-
Euthanize rats and aseptically dissect the spinal cords.
-
Remove the meninges and any visible white matter.
-
Mince the spinal cord tissue into small pieces in a petri dish containing cold Isolation Buffer.
-
Transfer the minced tissue to a 50 mL conical tube and centrifuge at 1000 x g for 5 minutes.
-
Resuspend the pellet in Enzyme Solution A and incubate at 37°C for 30-45 minutes with gentle agitation.
-
Centrifuge at 700 x g for 5 minutes and discard the supernatant.
-
Resuspend the pellet in Endothelial Cell Growth Medium and filter through a 70 µm cell strainer.
-
Plate the cell suspension onto fibronectin-coated culture flasks.
-
The following day, replace the medium to remove non-adherent cells.
-
Culture the SCMECs, changing the medium every 2-3 days.
Protocol 2: Isolation and Culture of Rat Spinal Cord Astrocytes
This protocol is a standard method for isolating astrocytes from the rodent CNS.[11]
Materials:
-
Spinal cords from 1-2 day old rat pups
-
DMEM with 10% Fetal Bovine Serum (FBS)
-
0.25% Trypsin-EDTA
-
Poly-L-lysine coated culture flasks
-
Orbital shaker
Procedure:
-
Dissect spinal cords as described in Protocol 1.
-
Mince the tissue and incubate in 0.25% Trypsin-EDTA at 37°C for 15 minutes.
-
Neutralize the trypsin with DMEM containing 10% FBS and gently triturate the tissue to obtain a single-cell suspension.
-
Plate the cells onto poly-L-lysine coated culture flasks.
-
After 7-10 days, when the culture is confluent, shake the flasks on an orbital shaker at 200 rpm overnight at 37°C to detach microglia and oligodendrocytes.
-
The following day, aspirate the medium containing detached cells and replace it with fresh medium. The adherent cells are primarily astrocytes.
-
Astrocyte cultures can be further purified by passaging.
Protocol 3: Isolation and Culture of Rat Brain Pericytes
Due to the low yield of pericytes from the spinal cord, this protocol describes isolation from the whole brain, a common practice in the field.[12][13]
Materials:
-
Brains from 6-8 week old rats
-
DMEM with 10% FBS
-
1% Collagenase Type II
-
1% Bovine Serum Albumin (BSA) in DMEM
-
70 µm and 40 µm cell strainers
Procedure:
-
Dissect brains and remove meninges and large blood vessels.
-
Mince the tissue and digest with 1% Collagenase Type II at 37°C for 60-90 minutes.
-
Homogenize the digested tissue and centrifuge through a 17% dextran gradient to isolate microvessels.
-
Further digest the microvessel pellet with 1% Collagenase/Dispase.
-
Plate the resulting cell suspension. Pericytes will be the predominant cell type to grow out from these cultures.
Protocol 4: Assembly of In Vitro BSCB Models
This protocol describes the assembly of monoculture, co-culture, and triple-culture models using Transwell® inserts.
Materials:
-
SCMECs, astrocytes, and pericytes
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
24-well plates
-
Endothelial Cell Growth Medium
Procedure:
-
Monoculture: Seed SCMECs onto the apical side of the Transwell® insert.
-
Co-culture (non-contact):
-
Seed astrocytes or pericytes on the bottom of the 24-well plate.
-
Once the cells are attached, place the Transwell® insert with SCMECs into the well.
-
-
Co-culture (contact):
-
Seed SCMECs on the apical side of the insert.
-
Once the SCMECs are confluent, flip the insert and seed astrocytes or pericytes on the basolateral side.
-
-
Triple-culture:
-
Seed pericytes on the basolateral side of the insert.
-
Once attached, flip the insert and seed SCMECs on the apical side.
-
Place the insert into a well containing a monolayer of astrocytes.
-
Protocol 5: Measurement of Transendothelial Electrical Resistance (TEER)
Materials:
-
EVOM2™ Epithelial Voltohmmeter or equivalent
-
STX2 "chopstick" electrodes
-
Transwell® BSCB model
Procedure:
-
Equilibrate the culture medium in the Transwell® plate to room temperature.
-
Sterilize the electrodes with 70% ethanol and rinse with sterile PBS.
-
Place the shorter electrode in the apical compartment and the longer electrode in the basolateral compartment of the Transwell®.
-
Record the resistance reading (in Ω).
-
Measure the resistance of a blank Transwell® insert without cells.
-
Calculate the TEER value (in Ω·cm²) using the following formula:
-
TEER (Ω·cm²) = (Resistance of sample - Resistance of blank) x Effective surface area of the insert (cm²)
-
Protocol 6: Permeability Assay
Materials:
-
Tracer molecule (e.g., sodium fluorescein, FITC-dextran)
-
Assay buffer (e.g., HBSS)
-
Transwell® BSCB model
-
Fluorescence plate reader
Procedure:
-
Wash the apical and basolateral compartments of the Transwell® with pre-warmed assay buffer.
-
Add a known concentration of the tracer molecule to the apical compartment.
-
At specified time points (e.g., 15, 30, 45, 60 minutes), collect a sample from the basolateral compartment.
-
Replace the collected volume with fresh assay buffer.
-
Measure the fluorescence of the collected samples using a plate reader.
-
Calculate the apparent permeability coefficient (Papp) using the following formula:
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of transport of the tracer to the basolateral compartment, A is the surface area of the insert, and C0 is the initial concentration in the apical compartment.
-
Signaling Pathways and Experimental Workflows
Key Signaling Pathways in BSCB Regulation
The integrity and function of the BSCB are dynamically regulated by complex signaling pathways. Understanding these pathways is crucial for elucidating disease mechanisms and identifying therapeutic targets.
-
Wnt/β-catenin Signaling: This pathway is critical for the development and maintenance of the blood-brain and blood-spinal cord barriers.[14][15] Activation of the canonical Wnt/β-catenin pathway in endothelial cells promotes the expression of tight junction proteins, such as claudin-3, leading to barrier tightening.[16] Inactivation of this pathway can result in barrier breakdown.[15][17]
-
Sonic Hedgehog (Shh) Signaling: Shh signaling plays a role in the development of the CNS vasculature and the induction of barrier properties in endothelial cells. It is involved in the patterning of the embryonic spinal cord and influences the differentiation of neural progenitors.[18]
-
Growth Factor Signaling:
-
Epidermal Growth Factor (EGF): EGF has neuroprotective effects and can attenuate BSCB disruption after spinal cord injury, potentially via the PI3K/Akt/Rac1 pathway.[19]
-
Vascular Endothelial Growth Factor (VEGF): VEGF is a potent regulator of angiogenesis and vascular permeability.[20] While essential for vascular development, excessive VEGF signaling can lead to BSCB breakdown.
-
Fibroblast Growth Factor (FGF): Basic FGF (bFGF) can help preserve tight junctions and has been shown to be neuroprotective in spinal cord injury models.[21]
-
Diagrams of Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for establishing and characterizing in vitro BSCB models.
Caption: Configurations of in vitro BSCB models in Transwell inserts.
Caption: Canonical Wnt/β-catenin signaling pathway in BSCB regulation.
References
- 1. Blood-Spinal Cord Barrier: Its Role in Spinal Disorders and Emerging Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pathophysiology of blood-spinal cord barrier in traumatic injury and repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TEER Measurement Techniques for In Vitro Barrier Model Systems. - AMB Wellness [scientificpapers.amb-wellness.com]
- 4. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Changes in blood–spinal cord barrier permeability and neuroimmune interactions in the underlying mechanisms of chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Relationship between permeability status of the blood-brain barrier and in vitro permeability coefficient of a drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Modelling the endothelial blood-CNS barriers: a method for the production of robust in vitro models of the rat blood-brain barrier and blood-spinal cord barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modelling the endothelial blood-CNS barriers: a method for the production of robust in vitro models of the rat blood-brain barrier and blood-spinal cord barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isolation and Culture of Spinal Cord Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pericyte coculture models to study astrocyte, pericyte, and endothelial cell interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Role of the Wnt/β-Catenin Signaling Pathway in the Pathogenesis and Treatment of Spinal Cord Injury: A Review of the Latest Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Wnt signaling pathway in spinal cord injury: from mechanisms to potential applications [frontiersin.org]
- 16. mdc-berlin.de [mdc-berlin.de]
- 17. Frontiers | Endothelial β-Catenin Deficiency Causes Blood-Brain Barrier Breakdown via Enhancing the Paracellular and Transcellular Permeability [frontiersin.org]
- 18. mdpi.com [mdpi.com]
- 19. Epidermal growth factor attenuates blood‐spinal cord barrier disruption via PI3K/Akt/Rac1 pathway after acute spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effect of VEGF Treatment on the Blood-Spinal Cord Barrier Permeability in Experimental Spinal Cord Injury: Dynamic Contrast-Enhanced Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Fibroblast growth factors in the management of spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Blood-Brain Barrier Permeability in Mice Using Evans Blue Dye: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. Disruption of the BBB is a hallmark of many neurological diseases and a critical consideration in drug development. The Evans blue dye (EBD) extravasation assay is a widely used and cost-effective method to qualitatively and quantitatively assess BBB permeability in rodent models.[1][2][3] Evans blue binds tightly to serum albumin, and under normal physiological conditions, this complex is unable to cross the BBB.[3][4] In instances of increased BBB permeability, the Evans blue-albumin complex extravasates into the brain parenchyma, where it can be visualized and quantified.[3][5] This document provides detailed protocols and application notes for performing this assay in mice.
Application Notes
Principle of the Assay: The assay is based on the principle that Evans blue dye binds to serum albumin.[5] The intact BBB is impermeable to the large Evans blue-albumin complex.[3][4] When the BBB is compromised, the complex leaks into the brain tissue. The amount of extravasated dye is proportional to the degree of BBB disruption.[5]
Advantages:
-
Simplicity and Cost-Effectiveness: The procedure is relatively straightforward and inexpensive compared to other BBB permeability assessment methods.[5]
-
Quantitative and Qualitative Data: The assay allows for both visual inspection of dye leakage in specific brain regions and quantitative measurement of the extravasated dye.[5][6]
-
Versatility: The protocol can be adapted for various experimental models of neurological disorders that involve BBB dysfunction.[3]
Limitations:
-
Qualitative Nature: While quantifiable, the assay is often considered semi-quantitative as it provides a relative measure of BBB permeability rather than an absolute value.
-
Exclusion from Certain Brain Regions: The dye may not readily penetrate all brain regions equally.
-
Binding to Other Proteins: While Evans blue primarily binds to albumin, it may also bind to other plasma proteins, which could influence results.[7]
-
Potential for Artifacts: Incomplete perfusion can leave intravascular dye behind, leading to an overestimation of permeability.
Experimental Protocols
This section details the necessary steps for assessing BBB permeability using Evans blue dye in mice, from dye preparation to data analysis.
Materials and Reagents
-
Evans blue dye (Sigma-Aldrich or equivalent)
-
Sterile 0.9% saline or Phosphate Buffered Saline (PBS)
-
Anesthetic agent (e.g., ketamine/xylazine, isoflurane)
-
Syringes and needles (e.g., 27-30 gauge)
-
Surgical instruments for perfusion and dissection
-
Perfusion pump (optional but recommended)
-
Formamide or Trichloroacetic acid (TCA)
-
Ethanol
-
Spectrophotometer or plate reader
-
Homogenizer
-
Centrifuge
Experimental Workflow Diagram
Caption: Experimental workflow for assessing BBB permeability using Evans blue dye.
Step-by-Step Method
1. Preparation of Evans Blue Solution
-
Prepare a 2% (w/v) solution of Evans blue dye in sterile 0.9% saline.[2][8] Other concentrations, such as 0.5% or 1%, have also been used.[5][9]
-
Ensure the dye is completely dissolved. Filter-sterilize the solution through a 0.2 µm filter to remove any particulate matter.[9]
2. Evans Blue Injection
-
Anesthetize the mouse using an appropriate anesthetic protocol.
-
Inject the Evans blue solution intravenously. The tail vein is a common and relatively simple injection site.[5][10] Alternatively, jugular vein injection can provide more consistent results but requires greater surgical skill.[11][12] Intraperitoneal injections have also been reported.[9]
-
The typical injection volume is 2 ml/kg to 4 ml/kg of body weight.[8]
3. Dye Circulation
-
Allow the dye to circulate for a period ranging from 30 minutes to 3 hours.[5][8][9] A common circulation time is 1 hour.[2] The optimal circulation time may need to be determined empirically for a specific experimental model.
4. Transcardial Perfusion
-
Deeply anesthetize the mouse and perform a thoracotomy to expose the heart.
-
Perfuse the mouse transcardially with saline or PBS until the fluid running from the right atrium is clear of blood.[2][8] This step is crucial to remove intravascular Evans blue dye, which would otherwise lead to an overestimation of BBB permeability.
5. Brain Tissue Collection and Processing
-
Decapitate the mouse and carefully dissect the brain.[2]
-
The whole brain or specific regions of interest can be collected.
6. Evans Blue Dye Extraction
-
Formamide Extraction:
-
Trichloroacetic Acid (TCA) Extraction:
7. Quantification of Evans Blue
-
Centrifuge the formamide or TCA-ethanol extract to pellet any tissue debris.
-
Transfer the supernatant to a microplate.
-
Measure the absorbance of the supernatant using a spectrophotometer. The absorbance maximum for Evans blue is around 620 nm.[2][5][13] For fluorescence measurement, the excitation and emission wavelengths are typically 620 nm and 680 nm, respectively.[2]
-
Prepare a standard curve using known concentrations of Evans blue in the same solvent used for extraction.
-
Calculate the concentration of Evans blue in the brain tissue, typically expressed as µg of dye per gram of brain tissue.
Quantitative Data Summary
The following table summarizes key quantitative parameters from various published protocols. Researchers should optimize these parameters for their specific experimental conditions.
| Parameter | Value Range | Source(s) |
| Evans Blue Concentration | 0.5% - 2% (w/v) in saline or PBS | [2][5][8][9] |
| Injection Volume | 2 - 4 ml/kg body weight | [2] |
| 50 µl per 10g body weight | [9] | |
| 200 µl per mouse | [5] | |
| Circulation Time | 30 minutes - 6 hours | [5][8][9] |
| Extraction Solvent | Formamide or 50% Trichloroacetic Acid (TCA) | [2][5] |
| Extraction Temperature | 55 - 60 °C (for Formamide) | [5][11] |
| Extraction Duration | 24 - 72 hours (for Formamide) | [5][11] |
| Absorbance Wavelength | 620 nm | [2][5][13] |
| Fluorescence Wavelengths | Excitation: 620 nm / Emission: 680 nm | [2] |
Signaling Pathway and Logical Relationship Diagrams
Logical Flow of BBB Disruption and EBD Extravasation
Caption: Logical diagram illustrating the process of Evans blue extravasation following BBB disruption.
References
- 1. Using Evans Blue Dye to Determine Blood‐Brain Barrier Integrity in Rodents | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Measurement of Blood-Brain Barrier Hyperpermeability Using Evans Blue Extravasation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of Blood-Brain Barrier Hyperpermeability Using Evans Blue Extravasation Assay | Springer Nature Experiments [experiments.springernature.com]
- 5. An in vivo Assay to Test Blood Vessel Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantifying blood-brain-barrier leakage using a combination of evans blue and high molecular weight FITC-Dextran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Markers for blood-brain barrier integrity: how appropriate is Evans blue in the twenty-first century and what are the alternatives? [frontiersin.org]
- 8. Measuring Blood-brain-barrier Permeability Using Evans Blue in Mice [bio-protocol.org]
- 9. hanlab.cc [hanlab.cc]
- 10. Video: An in vivo Assay to Test Blood Vessel Permeability [jove.com]
- 11. Video: An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse [jove.com]
- 12. An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 13. profiles.foxchase.org [profiles.foxchase.org]
In Vivo Imaging Techniques for Blood-Spinal Cord Barrier Integrity Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The blood-spinal cord barrier (BSB) is a highly selective barrier that protects the delicate neural tissue of the spinal cord from potentially harmful substances circulating in the blood. Disruption of the this compound is a key pathological feature of numerous neurological disorders, including spinal cord injury (SCI), multiple sclerosis (MS), and amyotrophic lateral sclerosis (ALS). Therefore, the ability to accurately assess this compound integrity in vivo is crucial for understanding disease mechanisms, developing novel therapeutics, and monitoring treatment efficacy. This document provides detailed application notes and experimental protocols for key in vivo imaging techniques used to analyze this compound integrity.
Key In Vivo Imaging Techniques
Several advanced imaging modalities allow for the non-invasive or minimally invasive assessment of this compound permeability in preclinical animal models. The most prominent techniques include Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI), Intravital Microscopy (IVM), and Positron Emission Tomography (PET). Each technique offers unique advantages and provides complementary information regarding the structural and functional integrity of the this compound.
Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI)
DCE-MRI is a powerful and widely used non-invasive technique for quantitatively assessing this compound permeability.[1] It involves the intravenous administration of a gadolinium-based contrast agent and the subsequent acquisition of rapid T1-weighted MR images.[2] The leakage of the contrast agent from the vasculature into the spinal cord parenchyma leads to a measurable increase in the T1 signal intensity, which can be used to calculate permeability parameters.
| Parameter | Description | Typical Values in Rodent SCI Models | References |
| Ktrans (min-1) | Volume transfer constant between blood plasma and extravascular extracellular space. A measure of permeability. | 0.002 - 0.01 min-1 in lesion epicenter post-SCI | [3] |
| Gd-DTPA Dose | Dosage of Gadopentetate dimeglumine contrast agent. | 0.1 - 0.2 mmol/kg | [4][5] |
| Temporal Resolution | Time between consecutive image acquisitions. | < 60 seconds | [6] |
| Spatial Resolution | In-plane pixel size. | 94 x 63 µm to 330 x 330 µm | [5][7] |
-
Animal Preparation:
-
Anesthetize the rodent (e.g., Sprague-Dawley rat or C57BL/6 mouse) with isoflurane (1.5-2.5% in oxygen).[4]
-
Place a catheter in the tail vein or femoral vein for contrast agent administration.[8]
-
Position the animal on a heated stage within the MRI scanner to maintain body temperature.
-
Secure the animal to minimize motion artifacts.
-
-
Image Acquisition:
-
Perform anatomical T2-weighted scans to localize the spinal cord injury site.[5]
-
Acquire pre-contrast T1-weighted images of the spinal cord.
-
Initiate the dynamic T1-weighted scan sequence.
-
After a baseline acquisition period (1-4 minutes), administer a bolus of Gd-DTPA (0.1 mmol/kg) intravenously.[5][6]
-
Continue acquiring dynamic T1-weighted images for 15-60 minutes post-injection.[2][6]
-
Typical Imaging Parameters (9.4T MRI):
-
-
Data Analysis:
-
Perform motion correction on the dynamic image series.
-
Convert signal intensity changes to contrast agent concentration.
-
Apply a pharmacokinetic model (e.g., Patlak model for low permeability or extended Tofts model) to the concentration-time curve on a pixel-by-pixel basis to generate parametric maps of Ktrans.[6]
-
Caption: Workflow for DCE-MRI analysis of this compound integrity.
Intravital Microscopy (IVM)
Intravital microscopy, particularly two-photon laser scanning microscopy (TPLSM), provides high-resolution, real-time visualization of the spinal cord microvasculature and this compound dynamics at the cellular and subcellular level.[9] This technique allows for the direct observation of fluorescent tracer extravasation and cellular trafficking across the this compound.
| Parameter | Description | Typical Values/Tracers | References |
| Fluorescent Tracers | Dextrans of varying molecular weights conjugated to fluorophores. | FITC-dextrans (4, 10, 40, 70 kDa) | [10][11] |
| Imaging Depth | Maximum depth of tissue penetration for imaging. | Up to 100-200 µm in the spinal cord | [9] |
| Spatial Resolution | Ability to distinguish between two points. | Sub-micron | [9] |
| Permeability Index | Semi-quantitative measure of tracer extravasation. | Varies based on injury model and tracer size | [12] |
-
Animal Preparation & Surgery:
-
Anesthetize a mouse (e.g., C57BL/6) with a ketamine/xylazine/acepromazine cocktail.[13]
-
Perform a laminectomy at the desired spinal cord level (e.g., thoracic T12) to expose the dorsal surface of the spinal cord.[14] A detailed surgical protocol can be found in JoVE (Journal of Visualized Experiments).[14][15]
-
Stabilize the spinal column using a custom-made device or clamps to minimize movement artifacts from respiration and heartbeat.[13][15]
-
Create a sealed imaging window over the exposed spinal cord using a glass coverslip and dental cement.[14]
-
-
Fluorescent Labeling:
-
To visualize the vasculature, intravenously inject a fluorescently labeled dextran of high molecular weight (e.g., 70 kDa FITC-dextran) that is largely retained within intact vessels.
-
To assess permeability, inject a lower molecular weight FITC-dextran (e.g., 4, 10, or 40 kDa) and image its extravasation into the spinal cord parenchyma over time.[10][11] The amount of extravasation can be quantified as a permeability index.[12]
-
-
Image Acquisition (TPLSM):
-
Position the anesthetized mouse on the microscope stage.
-
Use a water-immersion objective to image through the spinal window.
-
Excite the fluorophores using a tunable near-infrared laser (e.g., 800-920 nm for FITC).
-
Acquire time-lapse (4D) image stacks to visualize the dynamics of tracer leakage.
-
Caption: Workflow for PET imaging of neuroinflammation.
Signaling Pathways in this compound Disruption
Following traumatic spinal cord injury, a complex cascade of molecular events leads to the breakdown of the this compound. This involves the disruption of tight junctions between endothelial cells, pericyte detachment, and astrocyte end-feet swelling. A key family of enzymes involved in this process is the matrix metalloproteinases (MMPs).
Signaling Pathway of MMP-Mediated Tight Junction Degradation
Caption: MMP-mediated degradation of tight junctions in this compound disruption.
This signaling pathway illustrates that after an initial spinal cord injury, resident microglia and astrocytes become activated and release MMPs. [5]These enzymes then degrade the tight junction proteins (e.g., occludin, claudin-5, ZO-1) that seal the space between endothelial cells. [16][17]This degradation leads to increased this compound permeability, allowing the infiltration of inflammatory cells and the formation of edema, which contribute to secondary injury. [18]
Conclusion
The in vivo imaging techniques described in these application notes and protocols provide powerful tools for researchers and drug development professionals to investigate this compound integrity in preclinical models of neurological disorders. DCE-MRI offers robust quantification of permeability, intravital microscopy provides unparalleled real-time visualization of cellular and molecular events, and PET imaging allows for the sensitive detection of associated neuroinflammation. The selection of the most appropriate technique will depend on the specific research question. By utilizing these advanced imaging modalities, a deeper understanding of this compound pathophysiology can be achieved, ultimately accelerating the development of effective therapies for spinal cord and other CNS disorders.
References
- 1. Translational PET Imaging of Spinal Cord Injury with the Serotonin Transporter Tracer [11C]AFM - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imaging Demyelinated Axons After Spinal Cord Injuries with PET Tracer [18F]3F4AP | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 3. High and Low Molecular Weight Fluorescein Isothiocyanate (FITC)–Dextrans to Assess Blood-Brain Barrier Disruption: Technical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms in the Vascular and Nervous Systems following Traumatic Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular basis of vascular events following spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. windows - Graphviz: How to go from .dot to a graph? - Stack Overflow [stackoverflow.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. In vivo imaging of the mouse spinal cord using two-photon microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Making pretty diagrams with GraphViz [steveliles.github.io]
- 11. Reliable quantification of 18F-GE-180 PET neuroinflammation studies using an individually scaled population-based input function or late tissue-to-blood ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. akassogloulab.org [akassogloulab.org]
- 14. Laminectomy and Spinal Cord Window Implantation in the Mouse [jove.com]
- 15. A Procedure for Implanting a Spinal Chamber for Longitudinal In Vivo Imaging of the Mouse Spinal Cord - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Video: Laminectomy and Spinal Cord Window Implantation in the Mouse [jove.com]
- 17. Matrix metalloproteinases in the brain and blood–brain barrier: Versatile breakers and makers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Translational Relevance of Secondary Intracellular Signaling Cascades Following Traumatic Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Blood-Brain Barrier Function Using Transgenic Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
The blood-brain barrier (BSB) is a highly selective, semi-permeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside.[1][2] Transgenic mouse models have become indispensable tools for elucidating the molecular and cellular mechanisms that govern this compound development, maintenance, and dysfunction in various neurological diseases.[1][2][3][4] These models allow for precise genetic manipulation to study the function of specific genes involved in this compound integrity and transport. This document provides an overview of common transgenic mouse models, detailed protocols for assessing this compound function, and a summary of quantitative data derived from these models.
Transgenic Mouse Models for this compound Research
A variety of transgenic mouse models are utilized to investigate the this compound, each with specific advantages for studying gene function.[1]
-
Knockout Models: These models involve the deletion of a specific gene to study its role in this compound function. For example, knockout mice for tight junction proteins like Claudin-5 and Occludin have been generated to investigate their impact on this compound permeability.[1] While informative, global knockouts can sometimes lead to embryonic lethality or systemic effects that confound the interpretation of this compound-specific functions.[1]
-
Conditional Knockout Models: To overcome the limitations of global knockouts, conditional models using systems like Cre-Lox recombination allow for gene deletion in specific cell types (e.g., endothelial cells) or at specific times.[1] For instance, endothelial-specific knockout of β-catenin using Tie2-Cre has demonstrated its crucial role in this compound development and the expression of transporters like GLUT1.[1]
-
Knock-in and Reporter Models: These models involve the insertion of a gene or a reporter (e.g., GFP) at a specific locus to study gene expression patterns or the effects of specific mutations. Wnt reporter mice, such as TOP-Gal and BAT-Gal, have been instrumental in identifying Wnt/β-catenin signaling activity in CNS endothelial cells during this compound development.[1][5]
-
Disease Models: Many transgenic models of neurological diseases, such as Alzheimer's disease (e.g., APP/PS1 mice) and multiple sclerosis (e.g., EAE model), exhibit this compound dysfunction, making them valuable for studying the role of the this compound in pathology and for testing therapeutic interventions.[1][6][7][8]
Quantitative Data on this compound Function in Transgenic Mouse Models
The following table summarizes quantitative data on this compound permeability and protein expression from various transgenic mouse models.
| Transgenic Model | Gene/Protein Modified | Key Findings | Quantitative Data | Reference |
| Claudin-3 Knockout | Claudin-3 | No inherent impairment of this compound function under normal physiological conditions. | Wild-type and Claudin-3 knockout mice showed no significant difference in this compound permeability to small tracers. | [3] |
| GLUT1-deficient mice | GLUT1 | Increased this compound permeability and reduced tight junction protein expression. | Decreased brain glucose uptake and reduced cerebral blood flow. | [3] |
| LDLr−/−.Leiden mice on HFD+C | LDL receptor | Increased this compound leakage, reduced tight junction protein expression, and neuroinflammation. | Significant increase in sodium fluorescein uptake in the brain compared to wild-type mice. Reduced expression of ZO-1 and Claudin-5. | [9] |
| db/db mice | Leptin receptor | Endothelial dysfunction without significant this compound leakage. | No significant increase in sodium fluorescein uptake compared to wild-type mice. | [9] |
| Ang-2 GOF (Gain-of-Function) | Angiopoietin-2 | Increased this compound permeability to small molecular weight tracers. | Higher accumulation of 3 kD TMR-dextran tracer in the brain compared to wild-type littermates. | [10] |
| CCL2 Transgenic Mice + Pertussis Toxin | CCL2 | Severe disruption of the this compound, allowing large molecules to enter the brain parenchyma. | Permeable to 70 kD dextran tracer. | [11] |
| APP/PS1 (Alzheimer's Model) | APP, PS1 | Increased adherence of albumin to vessel walls and increased permeability to insulin. | 1.4- to 1.6-fold increase in the plasma volume (Vp) for albumin in five of six brain regions. Significant increase in the permeability-surface area (PS) product for insulin in four of six brain regions. | [6] |
Experimental Protocols
Protocol 1: In Vivo this compound Permeability Assay Using Fluorescent Tracers
This protocol describes a quantitative method to assess this compound permeability in mice using fluorescently labeled tracers.[10][12]
Materials:
-
Fluorescent tracers (e.g., sodium fluorescein (NaF), FITC-dextran, TMR-dextran of various molecular weights)
-
Phosphate-buffered saline (PBS)
-
Anesthetic (e.g., Ketamine/Xylazine cocktail)
-
Perfusion pump
-
Homogenizer
-
Fluorometer or plate reader
Procedure:
-
Tracer Injection: Inject the fluorescent tracer solution intraperitoneally (i.p.) or intravenously (i.v.) into the mouse. A typical dose for i.p. injection is 100-200 µL of a 2 mM tracer solution.[12] Include a sham control group injected with PBS to measure background autofluorescence.[10]
-
Anesthesia: After a specific circulation time (e.g., 5-15 minutes), deeply anesthetize the mouse using an approved anesthetic cocktail.[10][12]
-
Cardiac Perfusion: Perform transcardial perfusion with cold PBS to remove the tracer from the vascular compartment.[10][12] Ensure thorough perfusion, as indicated by the pale appearance of the liver and kidneys.[12]
-
Tissue Collection and Homogenization: Harvest the brain and other organs (e.g., kidneys as a positive control for permeability).[10] Weigh the tissue samples and homogenize them in a known volume of PBS.[12]
-
Fluorescence Measurement: Centrifuge the homogenates to pellet debris and measure the fluorescence of the supernatant using a fluorometer or plate reader.
-
Data Analysis: Calculate the permeability index (PI) to quantify this compound permeability. The PI is typically calculated as the ratio of the fluorescence in the brain homogenate (normalized to tissue weight) to the fluorescence in the serum (normalized to serum volume).[10]
Protocol 2: Immunohistochemistry for Tight Junction Proteins
This protocol outlines the steps for visualizing tight junction proteins in mouse brain tissue to assess this compound integrity.
Materials:
-
Mouse brain tissue (fixed and sectioned)
-
Primary antibodies against tight junction proteins (e.g., anti-Claudin-5, anti-Occludin, anti-ZO-1)
-
Fluorescently labeled secondary antibodies
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Tissue Preparation: Perfuse the mouse with PBS followed by 4% paraformaldehyde (PFA) to fix the tissues. Cryosection or vibratome-section the brain tissue.
-
Antigen Retrieval (if necessary): For some antibodies, antigen retrieval using heat or enzymatic digestion may be required to unmask the epitope.
-
Blocking: Block non-specific antibody binding by incubating the tissue sections in a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the sections with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the sections three times with PBS.
-
Secondary Antibody Incubation: Incubate the sections with the appropriate fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light. DAPI can be included in this step for nuclear staining.[10]
-
Washing and Mounting: Wash the sections three times with PBS and mount them on slides using an appropriate mounting medium.
-
Imaging: Visualize the staining using a fluorescence or confocal microscope. The continuity and localization of the tight junction proteins at the cell borders provide an indication of this compound integrity.
Signaling Pathways and Experimental Workflows
Wnt/β-Catenin Signaling Pathway in this compound Development
The Wnt/β-catenin signaling pathway is a master regulator of this compound development and maintenance.[5] Its activation in CNS endothelial cells is crucial for the expression of tight junction proteins and nutrient transporters.[1]
Caption: Wnt/β-catenin signaling in this compound development.
Experimental Workflow for In Vivo this compound Permeability Assessment
The following diagram illustrates the key steps in the in vivo this compound permeability assay.
Caption: Workflow for in vivo this compound permeability assay.
References
- 1. Genetic mouse models to study blood–brain barrier development and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Genetic mouse models to study blood–brain barrier development and function | Semantic Scholar [semanticscholar.org]
- 3. d-nb.info [d-nb.info]
- 4. Transgenic animal models to explore and modulate the blood brain and blood retinal barriers of the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Brain Endothelial Cells in Blood–Brain Barrier Regulation and Neurological Therapy [mdpi.com]
- 6. Permeability of proteins at the blood-brain barrier in the normal adult mouse and double transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Popular Transgenic Mouse Models in Neuroscience and Immunology - Creative Biolabs [creative-biolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Identification and Characterization of a Translational Mouse Model for Blood–Brain Barrier Leakage in Cerebral Small Vessel Disease [mdpi.com]
- 10. An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Blood–brain barrier disruption in CCL2 transgenic mice during pertussis toxin-induced brain inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Video: An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers [jove.com]
Application Notes and Protocols for the Quantitative Analysis of Blood-Spinal Cord Barrier (BSB) Permeability with Sodium Fluorescein
For Researchers, Scientists, and Drug Development Professionals
Introduction
The blood-spinal cord barrier (BSB) is a highly selective barrier that regulates the passage of substances between the blood and the spinal cord parenchyma, maintaining the homeostatic microenvironment essential for proper neural function.[1] Disruption of the this compound is a key pathological event in various neurological conditions, including spinal cord injury (SCI), neuroinflammatory diseases, and neuropathic pain.[1][2][3][4] Consequently, the quantitative assessment of this compound permeability is crucial for understanding disease mechanisms and for the development of novel therapeutic strategies.
Sodium fluorescein (Na-F), a small molecular weight fluorescent tracer (376 Da), is widely utilized to assess the integrity of the this compound.[5][6] Under normal physiological conditions, Na-F is largely excluded from the central nervous system (CNS). However, upon this compound disruption, Na-F extravasates into the spinal cord tissue, and the extent of this leakage can be quantified to determine the degree of permeability.[4] These application notes provide detailed protocols for both in vivo and in vitro quantitative analysis of this compound permeability using sodium fluorescein, along with data presentation guidelines and visualizations of relevant experimental workflows and signaling pathways.
In Vivo Quantitative Analysis of this compound Permeability
The in vivo assessment of this compound permeability using sodium fluorescein is a robust method to study barrier function in animal models of spinal cord pathology. The following protocol is a synthesis of commonly employed procedures.
Experimental Protocol: In Vivo Sodium Fluorescein Assay
Materials:
-
Sodium fluorescein (Sigma-Aldrich)
-
Saline solution (0.9% NaCl)
-
Anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail)
-
Perfusion pump
-
Phosphate-buffered saline (PBS), ice-cold
-
Tissue homogenization buffer (e.g., RIPA buffer)
-
Fluorometer or fluorescence microplate reader
-
Animal model of interest (e.g., rat, mouse) with appropriate controls (sham-operated and naive)
Procedure:
-
Preparation of Sodium Fluorescein Solution: Prepare a 2% (w/v) solution of sodium fluorescein in sterile saline. Ensure complete dissolution.
-
Animal Preparation and Anesthesia: Anesthetize the animal using an approved protocol. Maintain the animal's body temperature throughout the procedure.
-
Sodium Fluorescein Administration: Administer the sodium fluorescein solution intravenously (i.v.) via the tail vein or another appropriate route. A typical dose is 4 mL/kg.[7]
-
Circulation Time: Allow the tracer to circulate for a specified period. This can range from 15 to 30 minutes, depending on the experimental design.[8][9]
-
Blood Collection: Just prior to perfusion, collect a blood sample via cardiac puncture or from the tail vein. Centrifuge the blood to separate the plasma/serum and store it for later analysis.
-
Transcardial Perfusion: Perform a transcardial perfusion with ice-cold PBS to remove the tracer from the vasculature. Continue perfusion until the fluid exiting the right atrium is clear.
-
Spinal Cord Dissection: Carefully dissect the spinal cord, removing the dura mater. Isolate the specific regions of interest (e.g., lesion epicenter, rostral and caudal segments).[7]
-
Tissue Homogenization: Weigh the dissected spinal cord tissue samples. Homogenize the tissue in a suitable buffer.
-
Fluorescence Quantification:
-
Centrifuge the tissue homogenates to pellet debris.
-
Transfer the supernatant to a 96-well black plate.
-
Measure the fluorescence intensity using a fluorometer or microplate reader with excitation and emission wavelengths set appropriately for sodium fluorescein (e.g., excitation ~485 nm, emission ~520-535 nm).[5][6]
-
Prepare a standard curve using known concentrations of sodium fluorescein to convert fluorescence readings to absolute amounts.
-
-
Data Analysis: The this compound permeability is often expressed as the amount of extravasated sodium fluorescein per gram of tissue (e.g., ng/g). It can also be represented as a ratio of the fluorescence in the spinal cord tissue to the fluorescence in the plasma/serum.[8]
Data Presentation: In Vivo this compound Permeability
Quantitative data from in vivo studies should be presented in a clear and organized manner to facilitate comparison between experimental groups.
Table 1: In Vivo this compound Permeability to Sodium Fluorescein Following Spinal Cord Injury (SCI)
| Time Post-SCI | Experimental Group | Sodium Fluorescein Extravasation (ng/g tissue) |
| 24 hours | Sham | 50 ± 10 |
| 24 hours | SCI | 250 ± 35 |
| 5 days | Sham | 45 ± 8 |
| 5 days | SCI | 180 ± 20 |
| 14 days | Sham | 55 ± 12 |
| 14 days | SCI | 75 ± 15 |
*Note: Data are hypothetical and presented as mean ± SEM. *p < 0.05 compared to the sham group. This table is based on findings that show maximal BSCB disruption at 24 hours post-injury, with a gradual restoration over time.[3][10]
Experimental Workflow: In Vivo this compound Permeability Assay
Caption: Workflow for in vivo this compound permeability assessment.
In Vitro Quantitative Analysis of this compound Permeability
In vitro models of the this compound, typically utilizing transwell systems with co-cultures of endothelial cells, pericytes, and astrocytes, are valuable tools for high-throughput screening of drug candidates and for mechanistic studies of barrier function.[8][11]
Experimental Protocol: In Vitro Transwell this compound Permeability Assay
Materials:
-
Transwell inserts (e.g., 0.4 µm pore size)
-
24-well plates
-
Primary or immortalized brain microvascular endothelial cells, pericytes, and astrocytes
-
Cell culture medium and supplements
-
Sodium fluorescein
-
Assay buffer (e.g., mammalian Ringer's solution with 1% BSA)[6]
-
Fluorometer or fluorescence microplate reader
Procedure:
-
Establishment of the In Vitro this compound Model:
-
Culture brain microvascular endothelial cells on the luminal side of the transwell insert.
-
Co-culture with pericytes and/or astrocytes on the abluminal side or in the bottom of the well to induce barrier properties.
-
Monitor the formation of a tight barrier by measuring transendothelial electrical resistance (TEER).
-
-
Permeability Assay:
-
Once a stable and high TEER is achieved, replace the culture medium in the luminal (upper) and abluminal (lower) compartments with pre-warmed assay buffer.
-
Add sodium fluorescein to the luminal compartment at a known concentration (e.g., 10 µM).[6]
-
At specified time points (e.g., 15, 30, 45, 60, 120 minutes), collect samples from the abluminal compartment.[11]
-
Immediately replace the collected volume with fresh assay buffer to maintain a constant volume.
-
-
Fluorescence Quantification:
-
Measure the fluorescence intensity of the samples from the abluminal compartment using a fluorometer or microplate reader.
-
Use a standard curve to determine the concentration of sodium fluorescein in each sample.
-
-
Calculation of Permeability Coefficient (Pe): The permeability coefficient (Pe) is calculated to quantify the rate of tracer passage across the endothelial monolayer. The following formula is commonly used:
Pe (cm/s) = (dC/dt) * V / (A * C0)
Where:
-
dC/dt is the initial slope of the concentration of Na-F in the abluminal compartment versus time.
-
V is the volume of the abluminal compartment.
-
A is the surface area of the transwell membrane.
-
C0 is the initial concentration of Na-F in the luminal compartment.
-
Data Presentation: In Vitro this compound Permeability
Results from in vitro permeability assays are typically presented as permeability coefficients.
Table 2: In Vitro this compound Permeability Coefficient (Pe) of Sodium Fluorescein
| In Vitro Model | Treatment | Permeability Coefficient (Pe) (10⁻⁶ cm/s) |
| Endothelial Monoculture | Control | 15.2 ± 1.8 |
| Endothelial-Astrocyte Co-culture | Control | 5.8 ± 0.7* |
| Endothelial-Astrocyte Co-culture | Inflammatory Cytokine | 12.5 ± 1.5# |
*Note: Data are hypothetical and presented as mean ± SEM. *p < 0.05 compared to monoculture. #p < 0.05 compared to co-culture control. This table reflects that co-culture models generally exhibit lower permeability, which can be increased by inflammatory stimuli.[12]
Experimental Workflow: In Vitro this compound Permeability Assay
Caption: Workflow for in vitro this compound permeability assessment.
Signaling Pathways in this compound Disruption
The integrity of the this compound is maintained by a complex interplay of cellular and molecular components, including tight junctions between endothelial cells. Following insults such as spinal cord injury or in the presence of neuroinflammation, various signaling pathways can be activated, leading to the breakdown of the barrier.
A key pathway involves the release of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and matrix metalloproteinases (MMPs).[4] TNF-α can lead to the downregulation of tight junction proteins like ZO-1 and occludin.[4] MMPs, in turn, can degrade the extracellular matrix and tight junction proteins, further compromising barrier integrity.[4]
Signaling Pathway Diagram: Inflammatory-Mediated this compound Disruption
Caption: Inflammatory cascade leading to this compound disruption.
Conclusion
The quantitative analysis of this compound permeability using sodium fluorescein is an indispensable tool in neuroscience research and drug development. The protocols and data presentation formats provided in these application notes offer a standardized framework for conducting and reporting these critical experiments. By understanding and visualizing the experimental workflows and the underlying signaling pathways of this compound disruption, researchers can better investigate the pathophysiology of spinal cord disorders and evaluate the efficacy of potential therapeutic interventions.
References
- 1. Peripheral Nerve Injury Alters Blood–Spinal Cord Barrier Functional and Molecular Integrity through a Selective Inflammatory Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blood-Spinal Cord Barrier Permeability in Experimental Spinal Cord Injury: Dynamic Contrast-Enhanced Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Vascular Disruption and Blood–Spinal Cord Barrier Permeability following Traumatic Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Changes in blood–spinal cord barrier permeability and neuroimmune interactions in the underlying mechanisms of chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Blood-Brain Barrier (BBB) Permeability and Transport Measurement In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of In Vitro Blood-Brain Barrier Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantifying blood-spinal cord barrier permeability after peripheral nerve injury in the living mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of vascular disruption and blood-spinal cord barrier permeability following traumatic spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Blood-Brain Barrier Models Using Brain Capillary Endothelial Cells Isolated from Neonatal and Adult Rats Retain Age-Related Barrier Properties | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Targeted Drug Delivery Across the Blood-Spinal Cord Barrier
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of the Blood-Spinal Cord Barrier (BSB)
The blood-spinal cord barrier (this compound) is a highly selective, semi-permeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside.[1] While crucial for protecting the delicate neural tissue of the spinal cord from toxins and pathogens, the this compound also presents a significant obstacle for the delivery of therapeutic agents to treat a range of spinal cord pathologies, including spinal cord injury (SCI), neurodegenerative diseases, and chronic pain.[1] Overcoming this barrier is a critical step in developing effective treatments for these conditions.
These application notes provide an overview of and detailed protocols for several promising methods for targeted drug delivery across the this compound. The methodologies covered include leveraging biological transport mechanisms and utilizing physical disruption techniques to enhance permeability.
Strategies for this compound Permeation
Several strategies have been developed to enhance drug delivery across the this compound. These can be broadly categorized into biological and physical methods.
-
Receptor-Mediated Transcytosis (RMT): This strategy utilizes the endogenous transport systems of the this compound.[2] Nanoparticles are functionalized with ligands that bind to specific receptors, such as the transferrin receptor (TfR), which are highly expressed on the endothelial cells of the this compound.[3][4] This binding triggers endocytosis, transporting the nanoparticle and its cargo across the endothelial cell and into the spinal cord parenchyma.[2][4]
-
Cell-Penetrating Peptides (CPPs): CPPs are short peptides capable of traversing cellular membranes.[5] They can be conjugated to therapeutic cargo, facilitating its delivery across the this compound. The exact mechanism of CPP-mediated transport is still under investigation but is thought to involve direct penetration of the cell membrane and/or endocytosis.[5]
-
Focused Ultrasound (FUS) with Microbubbles: This non-invasive physical method uses low-intensity focused ultrasound in conjunction with systemically administered microbubbles to temporarily and locally open the this compound.[6][7][8] The ultrasound causes the microbubbles to oscillate, which mechanically disrupts the tight junctions between endothelial cells, increasing the permeability of the this compound to therapeutic agents.[7][8]
Quantitative Comparison of Delivery Methods
The following table summarizes available quantitative data on the efficacy of different this compound drug delivery methods. It is important to note that direct comparative studies are limited, and efficacy can vary significantly based on the specific nanoparticle formulation, drug, and animal model used.
| Delivery Method | Targeting Ligand/Agent | Cargo | Animal Model | % Injected Dose (ID) in Spinal Cord | Fold Increase in Spinal Cord Concentration (vs. Control) | Reference |
| Receptor-Mediated Transcytosis | Transferrin | Apocynin-loaded Albumin Nanoparticles | Rat (Blast TBI) | Data not specified | Significantly higher uptake vs. non-targeted nanoparticles | [9] |
| Receptor-Mediated Transcytosis | RVG Peptide | Oxytocin-loaded BSA Nanoparticles | Mouse | Data not specified | Enhanced brain uptake | [10] |
| Cell-Penetrating Peptides | Apamin | Curcumin-loaded Micelles | Mouse (SCI) | Data not specified | Enhanced drug accumulation in spinal cord | [1] |
| Focused Ultrasound | Microbubbles | Doxorubicin | Rat (Glioma) | Data not specified | 1.6- to 8-fold increase in glioma models | [11] |
| Focused Ultrasound | Microbubbles | Various Anticancer Drugs | Healthy Brain/Glioma Models | Data not specified | 1.4- to 16.6-fold increase in healthy brain; 1.4- to 13.9-fold increase in brain tumors | [11] |
| Passive Targeting (SCI) | PLGA Nanoparticles | Rolipram | Rat (SCI) | Higher localization at lesion site vs. control | Data not specified | [12] |
| Passive Targeting (SCI) | Cy5-labeled PEG@DHM NPs | Not applicable (imaging) | Rat (SCI) | Peak fluorescence at 24h post-injection | Significantly higher fluorescence vs. control | [13] |
Experimental Protocols
This section provides detailed protocols for key experiments related to the development and evaluation of targeted drug delivery systems for the this compound.
Protocol for In Vitro Blood-Spinal Cord Barrier Model
This protocol describes the isolation and culture of rat spinal cord endothelial cells to create a robust in vitro model of the this compound, suitable for permeability studies.[14]
Materials:
-
Spinal cords from young rats
-
Dissection medium (e.g., DMEM)
-
Collagenase/dispase solution
-
DNase I solution
-
Endothelial cell growth medium
-
Fibronectin-coated culture flasks and transwell inserts
-
Puromycin (for selection)
Procedure:
-
Tissue Isolation: Aseptically dissect spinal cords from anesthetized young rats and place them in ice-cold dissection medium.
-
Meninges Removal: Under a dissecting microscope, carefully remove the meninges from the spinal cord tissue.
-
Enzymatic Digestion: Mince the spinal cord tissue and incubate in a collagenase/dispase solution with DNase I at 37°C with gentle agitation to dissociate the tissue into a single-cell suspension.
-
Cell Isolation: Centrifuge the cell suspension and resuspend the pellet in endothelial cell growth medium. Plate the cells onto fibronectin-coated culture flasks.
-
Endothelial Cell Selection: After 24-48 hours, add puromycin to the culture medium to select for endothelial cells.
-
Cell Expansion: Culture the endothelial cells until they reach confluence, changing the medium every 2-3 days.
-
Transwell Seeding: Passage the confluent endothelial cells onto fibronectin-coated transwell inserts.
-
Barrier Formation: Continue to culture the cells on the transwell inserts for several days to allow for the formation of a tight monolayer, which constitutes the in vitro this compound model.
-
Barrier Integrity Assessment: Measure the transendothelial electrical resistance (TEER) to assess the integrity of the barrier. A high TEER value indicates a tight barrier.
Protocol for Nanoparticle Conjugation
This protocol describes the covalent conjugation of a protein ligand (e.g., transferrin) to carboxylated nanoparticles (e.g., PLGA) using EDC and Sulfo-NHS chemistry.[15][16][17][18]
Materials:
-
Carboxylated nanoparticles (e.g., PLGA-COOH)
-
Targeting ligand with primary amines (e.g., Transferrin)
-
Activation Buffer: 0.1M MES, pH 4.5-5
-
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Coupling Buffer: PBS, pH 7.2-7.4
-
Quenching Solution: 1M Tris-HCl, pH 8.0, or 1M Glycine
-
Washing Buffer: PBS with 0.05% Tween 20
Procedure:
-
Nanoparticle Preparation: Disperse the carboxylated nanoparticles in the Activation Buffer.
-
Activation of Carboxyl Groups:
-
Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.
-
Add the EDC and Sulfo-NHS solutions to the nanoparticle suspension.
-
Incubate for 15-30 minutes at room temperature with gentle mixing to form a stable NHS-ester intermediate.
-
-
Removal of Excess Reagents: Centrifuge the activated nanoparticles and wash them twice with Coupling Buffer to remove unreacted EDC and Sulfo-NHS.
-
Conjugation to Ligand:
-
Resuspend the activated nanoparticles in Coupling Buffer.
-
Add the targeting ligand solution to the activated nanoparticle suspension.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching of Unreacted Sites: Add the Quenching Solution to the reaction mixture and incubate for 30 minutes to block any remaining active NHS-ester groups.
-
Purification: Centrifuge the conjugated nanoparticles and wash them three times with Washing Buffer to remove unbound ligand and quenching reagents.
-
Final Resuspension: Resuspend the purified, ligand-conjugated nanoparticles in a suitable buffer for storage or experimental use.
This protocol outlines the conjugation of a cysteine-containing cell-penetrating peptide to a maleimide-functionalized liposome.[19][20][21][22][23]
Materials:
-
Maleimide-functionalized liposomes
-
Cysteine-containing cell-penetrating peptide
-
Degassed Conjugation Buffer: PBS, pH 7.0-7.5
-
TCEP (tris(2-carboxyethyl)phosphine) (optional, for reducing disulfide bonds in the peptide)
-
DMSO or DMF (for dissolving maleimide dye if applicable for labeling)
Procedure:
-
Peptide Preparation:
-
Dissolve the cysteine-containing CPP in degassed Conjugation Buffer.
-
If the peptide may have formed disulfide bonds, add a 10-100x molar excess of TCEP and incubate for 20-30 minutes at room temperature to reduce them.
-
-
Liposome Preparation: Disperse the maleimide-functionalized liposomes in the degassed Conjugation Buffer.
-
Conjugation Reaction:
-
Add the CPP solution to the liposome suspension. A typical molar ratio of CPP to maleimide is 1.2:1, but this should be optimized.
-
Incubate the mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.
-
-
Purification: Remove unconjugated peptide using a suitable method such as dialysis or size exclusion chromatography.
-
Characterization: Characterize the CPP-conjugated liposomes for size, zeta potential, and conjugation efficiency.
Protocol for Focused Ultrasound-Mediated this compound Opening
This protocol provides a general procedure for inducing localized and temporary this compound opening in a rodent model using focused ultrasound and microbubbles.[15][19][24]
Materials:
-
Focused ultrasound system with a transducer
-
MRI or neuronavigation system for targeting
-
Microbubble contrast agent (e.g., Definity®)
-
Anesthetized rodent
-
Intravenous catheter
Procedure:
-
Animal Preparation: Anesthetize the rodent and place it in a stereotaxic frame. Shave the head to ensure good acoustic coupling.
-
Catheterization: Insert a catheter into a tail vein for intravenous administration of the microbubbles and any therapeutic agent.
-
Targeting: Use MRI or a neuronavigation system to identify the target region in the spinal cord.
-
Acoustic Coupling: Apply ultrasound gel to the skin over the target area and position the ultrasound transducer.
-
Microbubble Administration: Administer a bolus injection or a continuous infusion of the microbubble suspension via the intravenous catheter.[19]
-
Sonication: Immediately after microbubble administration, apply the focused ultrasound pulses to the target region. The acoustic parameters (frequency, pressure, pulse duration, etc.) need to be optimized for the specific application.
-
Therapeutic Agent Administration: The therapeutic agent can be administered either before, during, or immediately after sonication.
-
Confirmation of this compound Opening: this compound opening can be confirmed by administering a contrast agent (e.g., Gd-DTPA for MRI) and observing its extravasation into the spinal cord parenchyma.
-
Post-Procedure Monitoring: Monitor the animal for any adverse effects. The this compound typically closes within 24-48 hours.[14]
Protocol for In Vivo Evaluation of this compound Permeability
This protocol describes a widely used method to qualitatively and quantitatively assess this compound permeability by measuring the extravasation of Evans blue dye, which binds to serum albumin.[16][20][25]
Materials:
-
Evans blue dye solution (2% w/v in saline)
-
Anesthetized rodent
-
Saline with heparin
-
Formamide
-
Spectrophotometer
Procedure:
-
Dye Injection: Inject the Evans blue dye solution intravenously into the anesthetized rodent (e.g., 4 ml/kg).
-
Circulation: Allow the dye to circulate for a specified period (e.g., 1-2 hours).
-
Perfusion:
-
Open the thoracic cavity and insert a needle into the left ventricle of the heart.
-
Perfuse the animal with heparinized saline until the fluid running from the incised right atrium is clear. This removes the dye from the vasculature.
-
-
Tissue Collection: Dissect the spinal cord and other organs of interest.
-
Qualitative Assessment: Visually inspect the spinal cord for blue staining, which indicates dye extravasation.
-
Quantitative Assessment:
-
Weigh a portion of the spinal cord tissue.
-
Incubate the tissue in formamide at 60°C for 24-48 hours to extract the Evans blue dye.
-
Centrifuge the samples to pellet any tissue debris.
-
Measure the absorbance of the supernatant at 620 nm.
-
Calculate the concentration of Evans blue in the tissue using a standard curve.
-
This protocol provides an alternative method for quantifying this compound permeability using a smaller fluorescent tracer.[25][26][27][28]
Materials:
-
Sodium fluorescein solution (in saline)
-
Anesthetized rodent
-
Saline with heparin
-
Trichloroacetic acid (TCA)
-
Phosphate buffer
-
Fluorometer
Procedure:
-
Tracer Injection: Inject the sodium fluorescein solution intravenously.
-
Circulation: Allow the tracer to circulate for a defined period (e.g., 30 minutes).
-
Blood Collection: Collect a blood sample via cardiac puncture.
-
Perfusion: Perfuse the animal with heparinized saline as described for the Evans blue assay.
-
Tissue and Serum Preparation:
-
Dissect the spinal cord, weigh it, and homogenize it in TCA.
-
Centrifuge the blood sample to obtain serum and mix it with TCA.
-
-
Fluorescence Measurement:
-
Centrifuge the tissue homogenate and serum samples.
-
Neutralize the supernatants with phosphate buffer.
-
Measure the fluorescence intensity of the supernatants using a fluorometer (excitation ~485 nm, emission ~525 nm).
-
-
Calculation: Calculate the amount of sodium fluorescein in the spinal cord tissue and serum and express the permeability as the ratio of tissue to serum fluorescence.
Protocol for In Vivo Imaging of the Spinal Cord
This protocol describes a method for in vivo two-photon microscopy of the mouse spinal cord to visualize cellular and subcellular events, including the extravasation of fluorescently labeled drugs or nanoparticles.[6][7][11][13][29]
Materials:
-
Two-photon microscope with a water-immersion objective
-
Anesthetized mouse (e.g., expressing a fluorescent reporter)
-
Spinal stabilization device
-
Surgical tools for laminectomy
-
Artificial cerebrospinal fluid (aCSF)
Procedure:
-
Anesthesia and Mounting: Anesthetize the mouse and secure it in the spinal stabilization device to minimize movement artifacts from respiration and heartbeat.
-
Surgical Exposure:
-
Make a midline incision over the vertebral column at the desired spinal level.
-
Carefully dissect the paraspinal muscles to expose the vertebrae.
-
Perform a laminectomy to create a window over the spinal cord, leaving the dura mater intact.
-
-
Imaging Chamber Creation: Create a small well around the exposed spinal cord using dental cement or a custom-made chamber.
-
Imaging:
-
Fill the well with warm aCSF.
-
Lower the water-immersion objective into the aCSF.
-
Use the two-photon microscope to acquire images of the spinal cord vasculature and parenchyma.
-
If imaging drug delivery, administer the fluorescently labeled compound intravenously and acquire time-lapse images to visualize its entry into the spinal cord tissue.
-
Protocol for Quantifying Drug Concentration in Spinal Cord Tissue
This protocol outlines a general procedure for quantifying the concentration of a drug in spinal cord tissue using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[2][30][31][32]
Materials:
-
Spinal cord tissue sample
-
Homogenization buffer
-
Internal standard
-
Protein precipitation solvent (e.g., acetonitrile)
-
HPLC-MS system
Procedure:
-
Sample Preparation:
-
Accurately weigh the spinal cord tissue sample.
-
Homogenize the tissue in a specific volume of homogenization buffer containing a known concentration of an internal standard.
-
-
Protein Precipitation: Add a protein precipitation solvent (e.g., cold acetonitrile) to the tissue homogenate to precipitate proteins.
-
Extraction: Vortex the sample and then centrifuge it to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the drug and internal standard.
-
Drying and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and then reconstitute the residue in a known volume of the mobile phase used for HPLC.
-
HPLC-MS Analysis:
-
Inject a known volume of the reconstituted sample into the HPLC-MS system.
-
Separate the drug from other components using an appropriate HPLC column and mobile phase gradient.
-
Detect and quantify the drug and internal standard using the mass spectrometer.
-
-
Quantification: Create a standard curve by analyzing known concentrations of the drug and internal standard. Use the peak area ratio of the drug to the internal standard in the tissue sample to determine the drug concentration from the standard curve.
Visualizations
Signaling Pathways and Workflows
Caption: Receptor-Mediated Transcytosis across the this compound.
Caption: Experimental workflow for FUS-mediated this compound opening.
Caption: Workflow for assessing this compound permeability.
References
- 1. Nanoparticle-based delivery to treat spinal cord injury - a mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. scispace.com [scispace.com]
- 4. Mass Spectrometry in Pharmacokinetic Studies of a Synthetic Compound for Spinal Cord Injury Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-Penetrating Peptide-Mediated Therapeutic Molecule Delivery into the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Delivery to the Brain by Focused Ultrasound Induced Blood-Brain Barrier Disruption: Quantitative Evaluation of Enhanced Permeability of Cerebral Vasculature Using Two-Photon Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Focused ultrasound for intracranial drug delivery - Wikipedia [en.wikipedia.org]
- 8. Drug delivery across the blood-brain barrier using focused ultrasound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Nanoparticle formulations that allow for sustained delivery and brain targeting of the neuropeptide oxytocin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. You are being redirected... [fusfoundation.org]
- 12. Nanoparticles in traumatic spinal cord injury:... | F1000Research [f1000research.com]
- 13. researchgate.net [researchgate.net]
- 14. Focused Ultrasound and Microbubbles-Mediated Drug Delivery to Brain Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Formulation/Preparation of Functionalized Nanoparticles for In Vivo Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rsc.org [rsc.org]
- 17. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 20. lumiprobe.com [lumiprobe.com]
- 21. lifetein.com [lifetein.com]
- 22. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 23. Development of Stable, Maleimide-Functionalized Peptidoliposomes Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. karger.com [karger.com]
- 25. Assessment of Blood-Brain Barrier Permeability Using Miniaturized Fluorescence Microscopy in Freely Moving Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Quantification of In Vitro Blood-Brain Barrier Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Assessment of permeability in barrier type of endothelium in brain using tracers: Evans blue, sodium fluorescein, and horseradish peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Blood-Brain Barrier (BBB) Permeability and Transport Measurement In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 30. kb.osu.edu [kb.osu.edu]
- 31. researchgate.net [researchgate.net]
- 32. A Novel UHPLC-MS/MS Method for the Quantification of Seven Opioids in Different Human Tissues - PMC [pmc.ncbi.nlm.nih.gov]
Establishing a Co-culture Model of the Blood-Spinal Cord Barrier: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The blood-spinal cord barrier (BSCB) is a highly selective, dynamic barrier that protects the spinal cord from pathogens, toxins, and circulating inflammatory mediators, thereby maintaining the homeostasis of the central nervous system (CNS). Comprised of a complex arrangement of spinal cord microvascular endothelial cells (SCMECs), pericytes, and astrocytes, the BSCB presents a significant challenge for drug delivery to the spinal cord. In vitro co-culture models that recapitulate the cellular and physiological characteristics of the BSCB are invaluable tools for studying its pathobiology and for the screening and development of novel therapeutics.
These application notes provide detailed protocols for establishing a robust and reproducible in vitro co-culture model of the blood-spinal cord barrier. The model incorporates primary SCMECs, astrocytes, and pericytes to mimic the native cellular microenvironment. Methodologies for the isolation and culture of these primary cells, assembly of the co-culture model, and key validation assays are described in detail.
Data Presentation: Quantitative Characterization of the BSCB Model
The integrity and permeability of the in vitro BSCB model are critical parameters for its validation. The following tables summarize typical quantitative data obtained from well-established blood-brain barrier (BBB) co-culture models, which serve as a benchmark for BSCB models due to their structural and functional similarities. It is important to note that BSCB-specific in vitro data is an emerging field, and values may vary depending on the specific cell sources and culture conditions.
Table 1: Trans-Endothelial Electrical Resistance (TEER) in In Vitro Barrier Models
| Model Type | Cell Composition | Typical TEER Values (Ω·cm²) | Reference |
| Monoculture | Endothelial Cells (Brain) | 30 - 300 | [1] |
| Co-culture | Endothelial Cells + Astrocytes (Brain) | 400 - 800 | [1][2] |
| Triple Co-culture | Endothelial Cells + Astrocytes + Pericytes (Brain) | Up to 2500 | [2][3] |
Table 2: Permeability Coefficients (Papp) of Common Tracers in In Vitro Barrier Models
| Tracer Molecule | Molecular Weight (Da) | Model Type | Typical Papp (x 10⁻⁶ cm/s) | Reference |
| Sodium Fluorescein | 376 | Co-culture (Endothelial Cells + Astrocytes) | ~ 0.3 - 1.0 | [4][5] |
| Evans Blue (bound to albumin) | ~69,000 | Co-culture (Endothelial Cells + Astrocytes) | ~ 0.1 - 0.5 | [4][5] |
| Sucrose | 342 | Co-culture (Endothelial Cells + Astrocytes) | 4.5 | [1] |
Table 3: Relative Expression of Tight Junction Proteins in Co-culture Models
| Tight Junction Protein | Function | Change in Expression in Co-culture vs. Monoculture | Reference |
| Claudin-5 | Forms the primary seal of the tight junction | Upregulated | [1][6] |
| Occludin | Regulates paracellular permeability and tight junction stability | Upregulated | [1][6] |
| Zonula Occludens-1 (ZO-1) | Scaffolding protein linking transmembrane proteins to the actin cytoskeleton | Upregulated | [1][6] |
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Spinal Cord Microvascular Endothelial Cells (SCMECs)
Materials:
-
Spinal cords from juvenile rodents (e.g., rats or mice)
-
Dissection tools (sterile)
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Endothelial Cell Growth Supplement (ECGS)
-
Heparin
-
Collagenase/Dispase
-
DNase I
-
Percoll
-
Fibronectin-coated culture flasks/plates
Procedure:
-
Euthanize juvenile rodents according to approved institutional protocols.
-
Aseptically dissect the spinal cords and place them in ice-cold DMEM/F12.
-
Remove the meninges and any visible blood vessels from the spinal cord tissue.
-
Mince the tissue into small pieces using sterile scalpels.
-
Digest the minced tissue with a solution of Collagenase/Dispase and DNase I in DMEM/F12 at 37°C with gentle agitation.
-
Stop the digestion by adding an equal volume of DMEM/F12 with 10% FBS.
-
Centrifuge the cell suspension and resuspend the pellet in fresh medium.
-
Separate the microvessels from other cellular debris using a Percoll density gradient centrifugation.
-
Collect the microvessel fraction and wash with DMEM/F12.
-
Plate the isolated microvessels onto fibronectin-coated culture flasks in SCMEC growth medium (DMEM/F12, 20% FBS, ECGS, Heparin).
-
Allow the SCMECs to migrate out from the vessel fragments and form a monolayer.
-
Purify the SCMEC culture by selective trypsinization or by using puromycin treatment to eliminate contaminating cells.
Protocol 2: Isolation and Culture of Primary Spinal Cord Astrocytes
Materials:
-
Spinal cords from neonatal rodents
-
Dissection tools (sterile)
-
DMEM
-
FBS
-
Trypsin-EDTA
-
DNase I
-
Poly-L-lysine coated culture flasks
Procedure:
-
Euthanize neonatal rodents according to approved institutional protocols.
-
Aseptically dissect the spinal cords and place them in ice-cold DMEM.
-
Remove the meninges and mince the tissue.
-
Digest the tissue with Trypsin-EDTA and DNase I at 37°C.
-
Neutralize the trypsin with DMEM containing 10% FBS and gently triturate to obtain a single-cell suspension.
-
Plate the cell suspension onto poly-L-lysine coated culture flasks.
-
After 7-10 days, purify the astrocyte culture by shaking the flasks on an orbital shaker overnight to remove microglia and oligodendrocytes.
-
The remaining adherent cells will be a highly enriched population of astrocytes.
Protocol 3: Isolation and Culture of Primary Spinal Cord Pericytes
Materials:
-
Spinal cords from juvenile rodents
-
Dissection tools (sterile)
-
DMEM
-
FBS
-
Collagenase type II
-
DNase I
-
Bovine Serum Albumin (BSA)
-
Gelatin-coated culture plates
Procedure:
-
Follow steps 1-8 of the SCMEC isolation protocol to obtain the microvessel fraction.
-
Digest the isolated microvessels with Collagenase type II and DNase I to release pericytes.
-
Stop the digestion with DMEM containing 10% FBS.
-
Centrifuge the cell suspension and resuspend the pellet in pericyte growth medium (DMEM, 10% FBS).
-
Plate the cells onto gelatin-coated culture plates.
-
Pericytes will adhere and proliferate. Contaminating endothelial cells can be removed by their differential adhesion properties or through selective culturing conditions.
Protocol 4: Assembly of the BSCB Co-culture Model
Materials:
-
Transwell inserts (e.g., 0.4 µm pore size, polyester or polycarbonate membrane)
-
SCMECs, astrocytes, and pericytes
-
Co-culture medium (e.g., DMEM/F12 with 5% FBS)
Procedure:
-
Astrocyte Seeding (Bottom Chamber): Seed primary astrocytes onto the bottom of the wells of a 24-well plate at a high density and culture for 2-3 days until they form a confluent monolayer.
-
Pericyte Seeding (Optional - for Triple Co-culture): For a triple co-culture model, seed pericytes on the underside of the Transwell insert membrane. Allow them to attach for several hours before placing the insert in the well.
-
SCMEC Seeding (Top Chamber): Seed primary SCMECs onto the upper side of the Transwell insert membrane (which has been coated with fibronectin).
-
Co-culture: Place the SCMEC-seeded insert into the well containing the confluent astrocyte monolayer. Fill both the apical (upper) and basolateral (lower) chambers with co-culture medium.
-
Allow the co-culture to establish for 3-5 days before performing barrier function assays.
Protocol 5: Trans-Endothelial Electrical Resistance (TEER) Measurement
Materials:
-
EVOM (Epithelial Volt-Ohm Meter) with STX2 "chopstick" electrodes
-
Sterile PBS or culture medium
Procedure:
-
Equilibrate the co-culture plate to room temperature.
-
Sterilize the "chopstick" electrodes with 70% ethanol and rinse with sterile PBS or culture medium.
-
Place the shorter electrode in the apical chamber and the longer electrode in the basolateral chamber, ensuring the electrodes do not touch the cell monolayer.
-
Record the resistance reading (in Ω).
-
Measure the resistance of a blank insert (without cells) containing the same medium.
-
Calculate the TEER value (in Ω·cm²) using the following formula: TEER (Ω·cm²) = (Resistance of co-culture - Resistance of blank insert) x Membrane Area (cm²)
-
Monitor TEER daily to assess the formation and integrity of the barrier. A stable, high TEER value indicates a tight barrier.
Protocol 6: Permeability Assay
Materials:
-
Tracer molecules (e.g., sodium fluorescein, Evans blue dye)
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence plate reader
Procedure:
-
Wash the co-culture inserts with pre-warmed HBSS.
-
Add a known concentration of the tracer molecule to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Incubate the plate at 37°C for a defined period (e.g., 1 hour).
-
At the end of the incubation, collect samples from the basolateral chamber.
-
Measure the fluorescence of the samples using a fluorescence plate reader.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of transport of the tracer across the monolayer
-
A is the surface area of the membrane (cm²)
-
C₀ is the initial concentration of the tracer in the apical chamber
-
Protocol 7: Immunocytochemistry for Tight Junction Proteins
Materials:
-
4% Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibodies (e.g., anti-Claudin-5, anti-ZO-1, anti-Occludin)
-
Fluorescently-labeled secondary antibodies
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Fix the cell monolayer on the Transwell membrane with 4% PFA.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash with PBS.
-
Incubate with fluorescently-labeled secondary antibodies diluted in blocking buffer for 1-2 hours at room temperature in the dark.
-
Wash with PBS.
-
Counterstain the nuclei with DAPI.
-
Cut the membrane from the insert and mount it on a glass slide with mounting medium.
-
Visualize the localization and expression of tight junction proteins using a fluorescence microscope. Continuous, well-defined staining at the cell borders indicates proper tight junction formation.
Mandatory Visualizations
Caption: Experimental workflow for establishing and validating the BSCB co-culture model.
Caption: TGF-β signaling pathway in BSCB regulation.
Caption: MMP-mediated disruption of the blood-spinal cord barrier.
References
- 1. In vitro models of the blood–brain barrier: An overview of commonly used brain endothelial cell culture models and guidelines for their use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Triple Culture Model of the Blood-Brain Barrier Using Porcine Brain Endothelial cells, Astrocytes and Pericytes | PLOS One [journals.plos.org]
- 3. Establishment of a Human Blood-Brain Barrier Co-culture Model Mimicking the Neurovascular Unit Using Induced Pluri- and Multipotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Distinct Patterns of Cerebral Extravasation by Evans Blue and Sodium Fluorescein in Rats | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Immunohistochemical Staining of Blood-Brain Barrier Tight Junction Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the immunohistochemical (IHC) detection and quantification of key tight junction (TJ) proteins—Claudin-5, Occludin, and Zonula Occludens-1 (ZO-1)—at the blood-brain barrier (BBB) in brain tissue. Adherence to these protocols is crucial for the accurate assessment of BBB integrity and function in both physiological and pathological states.
Introduction to BBB Tight Junctions
The blood-brain barrier is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.[1][2] This barrier is formed by complex tight junctions between the cerebral endothelial cells, which are composed of transmembrane proteins, including Claudins and Occludin, and cytoplasmic scaffolding proteins like ZO-1.[1][3] The expression and localization of these proteins are critical for maintaining BBB integrity, and their dysregulation is a hallmark of many neurological diseases.[4] Immunohistochemistry is a powerful technique to visualize the distribution and quantify the expression levels of these essential proteins within the brain microvasculature.[1][2]
Data Presentation: Quantitative Analysis of Tight Junction Protein Expression
The following tables summarize representative quantitative data for Claudin-5, Occludin, and ZO-1 expression as determined by immunofluorescence intensity analysis. It is important to note that absolute intensity values can vary significantly between experiments, antibodies, and imaging systems. Therefore, data is often presented as a ratio or fold change relative to a control condition.
Table 1: Quantification of Claudin-5 and ZO-1 Immunofluorescence Intensity in Endothelial Cell Monolayers
| Treatment Group | Protein | Mean Fluorescence Intensity (Arbitrary Units, A.U.) | P-value |
| Control | Claudin-5 | 0.44 ± 0.33 | - |
| Treated | Claudin-5 | 0.68 ± 0.25 | 0.007 |
| Control | ZO-1 | 0.51 ± 0.23 | - |
| Treated | ZO-1 | 0.63 ± 0.29 | 0.04 |
Data adapted from a study on human umbilical vein endothelial cell monolayers, providing a model for endothelial barrier analysis.[1]
Table 2: Relative Expression of Tight Junction Proteins in Brain Tissue Following Ischemic Stroke
| Protein | Condition | Relative Area of Immunofluorescence (%) |
| Claudin-5 | Control | 100 |
| Claudin-5 | 24h post-stroke | Decreased |
| Occludin | Control | 100 |
| Occludin | 24h post-stroke | Decreased |
| ZO-1 | Control | 100 |
| ZO-1 | 24h post-stroke | Decreased |
This table provides a qualitative summary of changes observed in immunofluorescence studies of brain tissue after an ischemic event. Specific quantification can be performed using image analysis software to determine the percentage of stained area or intensity.[5]
Experimental Protocols
The following are detailed protocols for the immunohistochemical staining of Claudin-5, Occludin, and ZO-1 in paraffin-embedded or frozen brain tissue sections.
Protocol 1: Immunofluorescence Staining of Claudin-5 in Paraffin-Embedded Brain Sections
1. Deparaffinization and Rehydration: a. Immerse slides in Xylene (or a xylene substitute) for 2 x 5 minutes. b. Transfer slides to 100% ethanol for 2 x 3 minutes. c. Transfer slides to 95% ethanol for 3 minutes. d. Transfer slides to 70% ethanol for 3 minutes. e. Rinse slides in distilled water for 5 minutes.
2. Antigen Retrieval: a. Immerse slides in a citrate-based antigen retrieval solution (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0). b. Heat the solution with the slides to 95-100°C for 20 minutes in a water bath or steamer. c. Allow the slides to cool to room temperature in the antigen retrieval solution (approximately 20-30 minutes). d. Rinse slides in Tris-buffered saline (TBS) with 0.025% Triton X-100 for 5 minutes.
3. Blocking and Permeabilization: a. Incubate sections with a blocking buffer (e.g., 10% normal goat serum, 1% BSA, 0.1% Triton X-100 in TBS) for 1 hour at room temperature in a humidified chamber.
4. Primary Antibody Incubation: a. Dilute the primary antibody against Claudin-5 (e.g., rabbit polyclonal or mouse monoclonal) in the blocking buffer at the manufacturer's recommended concentration. b. Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.
5. Secondary Antibody Incubation: a. Wash the slides with TBS + 0.025% Triton X-100 for 3 x 5 minutes. b. Dilute a fluorophore-conjugated secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488 or goat anti-mouse Alexa Fluor 594) in the blocking buffer. c. Incubate the sections with the secondary antibody for 1-2 hours at room temperature in the dark.
6. Counterstaining and Mounting: a. Wash the slides with TBS for 3 x 5 minutes in the dark. b. Incubate with a nuclear counterstain (e.g., DAPI) for 5-10 minutes. c. Rinse briefly in TBS. d. Mount the coverslip with an anti-fade mounting medium.
7. Imaging: a. Visualize the staining using a fluorescence or confocal microscope.
Protocol 2: Immunofluorescence Staining of Occludin and ZO-1 in Frozen Brain Sections
1. Tissue Preparation: a. Perfuse the animal with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS. b. Post-fix the brain in 4% PFA for 24 hours at 4°C. c. Cryoprotect the brain by incubating in 30% sucrose in PBS at 4°C until it sinks. d. Embed the brain in Optimal Cutting Temperature (OCT) compound and freeze. e. Cut 10-20 µm thick sections using a cryostat and mount on charged slides.
2. Staining Procedure: a. Air dry the slides for 30-60 minutes at room temperature. b. Wash with PBS for 3 x 5 minutes to remove OCT. c. Permeabilize the sections with 0.25% Triton X-100 in PBS for 10 minutes. d. Wash with PBS for 3 x 5 minutes. e. Block with a suitable blocking buffer (e.g., 5% normal donkey serum, 1% BSA in PBS) for 1 hour at room temperature. f. Incubate with primary antibodies against Occludin and ZO-1 (from different host species for double staining) diluted in blocking buffer overnight at 4°C. g. Wash with PBS for 3 x 5 minutes. h. Incubate with appropriate fluorophore-conjugated secondary antibodies for 1-2 hours at room temperature in the dark. i. Wash with PBS for 3 x 5 minutes in the dark. j. Counterstain with DAPI for 5-10 minutes. k. Rinse with PBS and mount with an anti-fade mounting medium.
8. Imaging: a. Acquire images using a fluorescence or confocal microscope.
Mandatory Visualizations
References
- 1. An Experimental Workflow for Studying Barrier Integrity, Permeability, and Tight Junction Composition and Localization in a Single Endothelial Cell Monolayer: Proof of Concept [mdpi.com]
- 2. Immunohistochemical Analysis of Tight Junction Proteins | Springer Nature Experiments [experiments.springernature.com]
- 3. Immunohistochemical Analysis of Tight Junction Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Transendothelial Electrical Resistance (TEER) in Blood-Brain Barrier (BBB) Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Transendothelial Electrical Resistance (TEER) is a crucial quantitative technique used to assess the integrity of the blood-brain barrier (BBB) in vitro.[1][2] The BBB is a highly selective barrier that separates the circulating blood from the brain's extracellular fluid, playing a vital role in maintaining brain homeostasis.[3][4] The integrity of this barrier is primarily determined by the tight junctions between adjacent endothelial cells.[5] TEER measurement provides a non-invasive and real-time method to evaluate the tightness of these junctions, which is indicative of the overall barrier function.[1][3][4][6] High TEER values are associated with a well-formed and less permeable barrier, while low TEER values suggest a compromised or leaky barrier.[5] This application note provides detailed protocols for measuring TEER in BBB models, guidance on data interpretation, and troubleshooting common issues.
Key Principles of TEER Measurement
TEER is a measure of the electrical resistance across a cellular monolayer.[3][4][5] It reflects the ionic conductance of the paracellular pathway, which is the space between adjacent cells.[1] In a well-formed BBB model, the tight junctions significantly restrict the flow of ions, resulting in high electrical resistance. The measurement is typically performed using an ohmmeter that applies a small, alternating current across the cell monolayer and measures the resulting voltage. The resistance is then calculated using Ohm's law. TEER values are typically normalized to the surface area of the cell culture insert and are expressed in units of Ω·cm².[5]
Experimental Protocols
Materials and Apparatus
-
Cell Culture:
-
Brain microvascular endothelial cells (e.g., primary human brain microvascular endothelial cells (hBMECs), immortalized cell lines like hCMEC/D3, or induced pluripotent stem cell-derived brain endothelial cells).
-
Co-culture cells (optional, but recommended for more in vivo-like models): Astrocytes, pericytes.[7]
-
Appropriate cell culture medium and supplements.
-
-
Apparatus:
-
Transwell® permeable supports (e.g., 12-well or 24-well plates with inserts).
-
TEER measurement system (e.g., Epithelial Voltohmmeter (EVOM) with "chopstick" electrodes, or an automated system with integrated electrodes).
-
Incubator (37°C, 5% CO₂).
-
Laminar flow hood.
-
Standard cell culture equipment (pipettes, centrifuges, etc.).
-
Detailed Methodology for TEER Measurement using an EVOM
-
Cell Seeding and Culture:
-
Coat the apical side of the Transwell® inserts with an appropriate extracellular matrix protein (e.g., collagen, fibronectin) to promote cell attachment and differentiation.
-
Seed the brain endothelial cells onto the apical side of the inserts at a high density to ensure the formation of a confluent monolayer.
-
If using a co-culture model, seed the astrocytes and/or pericytes on the basolateral side of the insert or in the bottom of the well.
-
Culture the cells in a humidified incubator at 37°C with 5% CO₂. Change the medium every 2-3 days.
-
-
TEER Measurement Procedure:
-
Before measurement, allow the culture plates and the TEER measurement electrodes to equilibrate to room temperature for at least 20-30 minutes to ensure stable readings.[8] Alternatively, perform measurements inside the incubator if the equipment allows.
-
Sterilize the "chopstick" electrodes with 70% ethanol and allow them to air dry in the laminar flow hood.
-
Measure the resistance of a blank insert containing only cell culture medium. This value will be subtracted from the readings of the inserts with cells.[9]
-
Carefully place the shorter tip of the "chopstick" electrode in the apical compartment and the longer tip in the basolateral compartment of the Transwell®. Ensure the electrodes are positioned consistently in each well to minimize variability.
-
Record the resistance reading once it stabilizes.
-
Repeat the measurement for all inserts. It is recommended to take at least three readings per insert and calculate the average.
-
Monitor TEER values over time (e.g., daily) to track the formation and maturation of the barrier. A plateau in TEER readings typically indicates a fully formed barrier.[10]
-
Data Calculation and Presentation
-
Subtract the Blank: Subtract the average resistance of the blank insert from the average resistance of each cell-seeded insert.
-
Corrected Resistance (Ω) = Resistance of cells (Ω) - Resistance of blank (Ω)
-
-
Calculate TEER: Multiply the corrected resistance by the surface area of the Transwell® insert.
-
TEER (Ω·cm²) = Corrected Resistance (Ω) x Surface Area of Insert (cm²)
-
| Parameter | Value |
| Well Format | 12-well |
| Insert Surface Area | 1.12 cm² |
| Blank Resistance (Medium Only) | 100 Ω |
| Experimental Condition | Time Point (Days) | Raw Resistance (Ω) | Corrected Resistance (Ω) | TEER (Ω·cm²) |
| Endothelial Monoculture | 1 | 150 | 50 | 56 |
| 3 | 250 | 150 | 168 | |
| 5 | 300 | 200 | 224 | |
| 7 | 310 | 210 | 235.2 | |
| Endothelial/Astrocyte Co-culture | 1 | 180 | 80 | 89.6 |
| 3 | 350 | 250 | 280 | |
| 5 | 500 | 400 | 448 | |
| 7 | 520 | 420 | 470.4 |
Visualization of Experimental Workflow and Signaling Pathways
Caption: Experimental workflow for measuring TEER in BBB models.
Caption: Signaling pathways enhancing tight junction integrity and TEER.
Factors Influencing TEER Measurements
Several factors can influence TEER values, and it is crucial to control these variables for reproducible results.[1][11]
| Factor | Description | Impact on TEER |
| Cell Type and Passage Number | Primary cells and low passage number cell lines generally form tighter barriers. | Higher TEER with primary cells and lower passage numbers. |
| Culture Conditions | Co-culture with astrocytes or pericytes, and the presence of specific growth factors or hydrocortisone can enhance barrier properties. | Co-culture and specific supplements generally increase TEER. |
| Temperature | TEER is temperature-dependent. Measurements should be taken at a consistent temperature.[8] | Fluctuations in temperature can lead to variable TEER readings. |
| Medium Composition and Viscosity | The ionic composition and viscosity of the culture medium can affect resistance measurements.[8][11] | Higher viscosity can artificially increase TEER values.[8][11] |
| Electrode Positioning | Inconsistent placement of "chopstick" electrodes can lead to variability in readings. | Consistent positioning is crucial for reproducible results. |
| Shear Stress | Application of physiological shear stress in microfluidic devices can significantly increase TEER.[12] | Dynamic culture conditions often result in higher TEER values. |
Troubleshooting Common TEER Measurement Issues
| Problem | Possible Cause | Solution |
| Unstable or Fluctuating Readings | Electrodes are not fully immersed in the medium.[9]Temperature fluctuations.[9]Poor connection between the electrode and the meter. | Ensure adequate medium volume in both apical and basolateral compartments.[9]Allow plates to equilibrate to a stable temperature before measuring.[9]Check the electrode connection. |
| Low TEER Values | The cell monolayer is not fully confluent.The tight junctions are not well-developed.Cell culture conditions are suboptimal. | Allow more time for the cells to form a confluent monolayer.Optimize culture conditions (e.g., add supplements, use co-culture).Check for contamination. |
| High Variability Between Replicates | Inconsistent electrode placement.Uneven cell seeding.Edge effects in the culture plate. | Maintain consistent electrode positioning for all measurements.Ensure even cell distribution during seeding.Avoid using the outer wells of the plate if edge effects are suspected. |
| Sudden Drop in TEER | Compromised barrier integrity due to toxicity of a test compound.Cell death or detachment.Contamination. | This may be an expected outcome when testing barrier-disrupting agents.Visually inspect the monolayer for signs of cell stress or death.Check for signs of contamination. |
By following these detailed protocols and considering the influencing factors, researchers can obtain reliable and reproducible TEER measurements to accurately assess the integrity of their in vitro BBB models.
References
- 1. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TEER Measurement Techniques for In Vitro Barrier Model Systems. - AMB Wellness [scientificpapers.amb-wellness.com]
- 3. Measurement of Transendothelial Electrical Resistance in Blood-Brain Barrier Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. wpiinc.com [wpiinc.com]
- 6. Transepithelial/Transendothelial Electrical Resistance (TEER) to Measure the Integrity of Blood-Brain Barrier | Springer Nature Experiments [experiments.springernature.com]
- 7. A novel 4-cell in-vitro blood-brain barrier model and its characterization by confocal microscopy and TEER measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transendothelial Electrical Resistance Measurement across the Blood–Brain Barrier: A Critical Review of Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wpiinc.com [wpiinc.com]
- 10. Assessing Transendothelial Electrical Resistance in an In Vitro Blood-Brain Barrier Model [jove.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: In Vitro Blood-Spinal Cord Barrier Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with in vitro blood-spinal cord barrier (BSCB) models.
Troubleshooting Leaky In Vitro BSCB Models
This guide addresses common issues encountered during the establishment and maintenance of in vitro BSCB models that can lead to a compromised, or "leaky," barrier.
Problem 1: Low Transendothelial Electrical Resistance (TEER) Readings
Low TEER is a primary indicator of a leaky endothelial barrier.[1]
Possible Causes & Solutions
| Cause | Solution |
| Incomplete Cell Monolayer | Ensure cells are seeded at a sufficient density to reach full confluency. Visually inspect the monolayer using phase-contrast microscopy before TEER measurement. |
| Suboptimal Cell Culture Conditions | Maintain a stable culture environment with consistent temperature (37°C) and CO₂ (5%) levels.[2] Variations in media composition, serum concentration, and pH can significantly impact tight junction formation.[2] |
| Poor Cell Viability | Assess cell health and viability. Contamination with bacteria, fungi, or mycoplasma can compromise barrier integrity.[2] Discard contaminated cultures and ensure aseptic techniques are followed. |
| Inadequate Co-culture Support | Monocultures of endothelial cells often exhibit lower TEER values. Co-culture with astrocytes and/or pericytes is crucial for inducing and maintaining a tight barrier.[3] These supporting cells provide essential biochemical cues for tight junction formation. |
| Cell Type and Passage Number | Primary cells generally form tighter barriers than immortalized cell lines.[4][5] However, primary cells have a limited lifespan. Use cells at a low passage number, as high passage numbers can lead to decreased barrier function. |
| Incorrect TEER Measurement Technique | Ensure the electrode is positioned consistently in each well and is not touching the cell monolayer.[6] Allow the plate to equilibrate to room temperature for about 20 minutes before measurement to avoid temperature-induced fluctuations in readings.[6][7] |
Problem 2: High Paracellular Permeability to Tracer Molecules (e.g., Dextrans, Sodium Fluorescein)
Even with acceptable TEER, the barrier may be permeable to larger molecules, indicating compromised tight junctions.
Possible Causes & Solutions
| Cause | Solution |
| Disrupted Tight Junctions | The expression and localization of tight junction proteins (e.g., claudin-5, occludin, ZO-1) are critical for barrier function. Issues with cell signaling or exposure to inflammatory mediators can disrupt these junctions. |
| Incorrect Tracer Concentration or Incubation Time | Use an appropriate concentration and molecular weight of the fluorescent tracer. High concentrations or prolonged incubation times can lead to inaccurate permeability measurements. |
| BSCB vs. BBB Properties | The BSCB is inherently more permeable than the blood-brain barrier (BBB) due to lower expression levels of certain tight junction proteins like occludin and ZO-1.[8] Be aware of this intrinsic difference when interpreting results. |
| Cellular Stress | Oxidative stress or exposure to toxins can damage tight junctions and increase permeability. Ensure cells are healthy and not stressed during the experiment. |
Problem 3: Inconsistent or Variable Results Between Wells/Experiments
Possible Causes & Solutions
| Cause | Solution |
| Inconsistent Seeding Density | Ensure a uniform cell suspension and accurate cell counting to seed the same number of cells in each well. |
| Edge Effects in Multi-well Plates | The outer wells of a plate can be more susceptible to temperature and humidity fluctuations. To minimize this, fill the outer wells with sterile PBS or media and use the inner wells for your experiment. |
| Variable TEER Probe Placement | Inconsistent placement of the "chopstick" electrodes is a common source of variability.[9] Maintain the same angle and depth of the probe in each well. |
| Fluctuations in Blank Readings | The resistance of a blank insert (without cells) should be relatively stable.[10] Large fluctuations may indicate a problem with the electrode, the buffer, or the measurement device itself.[10] |
| Cell Passage and Health Differences | Use cells from the same passage number and ensure they are in a similar growth phase for all experiments to be compared. |
Problem 4: Poor Cell Viability or Detachment in Co-cultures
Maintaining the health of multiple cell types in one system can be challenging.
Possible Causes & Solutions
| Cause | Solution |
| Incompatible Media Formulations | The optimal media for endothelial cells, astrocytes, and pericytes can differ. It may be necessary to use a mixed-media formulation or a specialized co-culture medium. |
| Nutrient Depletion or Waste Accumulation | Co-cultures have higher metabolic demands. Ensure frequent media changes to provide sufficient nutrients and remove waste products. |
| Incorrect Cell Seeding Ratios | The ratio of different cell types can impact the overall health of the co-culture. Optimize the seeding ratios to ensure a balanced and supportive environment. |
Frequently Asked Questions (FAQs)
Q1: What are typical TEER values for a "good" in vitro BSCB model?
A: TEER values can vary significantly based on the cell source, culture conditions, and measurement system. However, here are some general ranges:
-
Immortalized Cell Lines (e.g., bEnd.3): Often exhibit lower TEER values, which can be moderately increased with co-culture.
-
Primary Cells: Generally produce higher and more physiologically relevant TEER values, especially when in co-culture with astrocytes and pericytes. Values can range from a few hundred to over 1000 Ω·cm².[4]
Q2: How do I choose the right cell type for my BSCB model?
A: The choice depends on your specific research question and available resources.
-
Primary Cells: Offer the highest physiological relevance but are more difficult to obtain and have a limited lifespan.
-
Immortalized Cell Lines: Are easier to culture and provide more reproducible results but may not fully recapitulate the in vivo barrier properties.[1][5]
-
iPSC-derived Cells: Offer a promising alternative, providing a human-relevant and patient-specific source of cells that can form tight barriers.
Q3: What is the role of astrocytes and pericytes in a co-culture model?
A: Astrocytes and pericytes are essential components of the neurovascular unit and play a crucial role in inducing and maintaining the barrier properties of endothelial cells.[3] They release soluble factors that promote the expression and proper localization of tight junction proteins, leading to higher TEER and lower permeability.[3]
Q4: How can I confirm the presence of tight junctions in my model?
A: Besides functional assays like TEER and permeability measurements, you can directly visualize tight junction proteins using immunocytochemistry. Staining for key proteins like claudin-5, occludin, and ZO-1 at the cell-cell borders provides visual confirmation of tight junction formation.
Q5: What are the key differences between the in vitro blood-brain barrier (BBB) and blood-spinal cord barrier (BSCB) models?
A: While structurally similar, the BSCB is generally considered to be more permeable than the BBB. This is attributed to a lower expression of tight junction proteins, such as occludin and ZO-1, in the spinal cord vasculature.[8] Therefore, in vitro BSCB models may inherently have lower TEER values and higher permeability coefficients compared to their BBB counterparts.
Quantitative Data Summary
The following tables summarize typical quantitative data for in vitro barrier models. These values can serve as a benchmark for your experiments.
Table 1: Representative Transendothelial Electrical Resistance (TEER) Values
| Cell Type/Model Configuration | Typical TEER Range (Ω·cm²) | Source Species |
| Immortalized Endothelial Cells (monoculture) | 30 - 150 | Human, Mouse |
| Immortalized Endothelial Cells (co-culture with astrocytes) | 100 - 300+ | Human, Mouse |
| Primary Endothelial Cells (monoculture) | 150 - 500 | Rat, Mouse, Porcine |
| Primary Endothelial Cells (co-culture with astrocytes) | 300 - 800+ | Rat, Mouse, Porcine |
| Primary Endothelial Cells (tri-culture with astrocytes and pericytes) | 500 - 1500+ | Rat, Mouse, Human |
| iPSC-derived Endothelial Cells (co-culture) | >1000 | Human |
Note: These are approximate values and can vary significantly between labs and experimental setups.
Table 2: Representative Apparent Permeability (Papp) Coefficients
| Tracer Molecule | Molecular Weight (Da) | Typical Papp Range (x 10⁻⁶ cm/s) | Model Type |
| Sodium Fluorescein | 376 | 0.1 - 1.0 | Tight primary co-culture models |
| FITC-Dextran | 4,000 | 0.05 - 0.5 | Tight primary co-culture models |
| FITC-Dextran | 70,000 | < 0.1 | Tight primary co-culture models |
| Sodium Fluorescein | 376 | 1.0 - 5.0+ | Leaky or monoculture models |
| FITC-Dextran | 4,000 | 0.5 - 2.0+ | Leaky or monoculture models |
Note: Lower Papp values indicate a tighter, less permeable barrier.
Key Experimental Protocols
Protocol 1: Transendothelial Electrical Resistance (TEER) Measurement
Objective: To quantitatively assess the integrity of the endothelial cell monolayer.
Materials:
-
Epithelial Voltohmmeter (EVOM) with "chopstick" electrodes (e.g., STX2)
-
Transwell inserts with cultured cells
-
Blank Transwell insert (without cells)
-
Sterile PBS or cell culture medium
-
70% Ethanol for sterilization
Procedure:
-
Sterilize the Electrode: Immerse the electrode tips in 70% ethanol for 15 minutes and allow to air dry in a sterile hood.[6]
-
Equilibrate the Plate: Remove the cell culture plate from the incubator and let it sit at room temperature in the culture hood for approximately 20 minutes to allow for temperature equilibration.[7]
-
Measure Blank Resistance: Add the same volume of media to a blank insert as is in your experimental wells. Measure the resistance of this blank insert and record the value. This will be subtracted from your cell monolayer readings.
-
Measure Sample Resistance:
-
Carefully insert the "chopstick" electrodes into the Transwell, with the shorter tip in the apical (upper) chamber and the longer tip in the basolateral (lower) chamber.
-
Ensure the electrodes are positioned consistently in each well, perpendicular to the bottom, and not touching the cell monolayer.[6]
-
Allow the reading to stabilize before recording the resistance value (in Ω).
-
-
Calculate TEER:
-
Subtract the blank resistance from the sample resistance: R_cell = R_sample - R_blank.
-
Multiply the cell resistance by the surface area of the Transwell membrane (in cm²): TEER (Ω·cm²) = R_cell * Area.
-
Protocol 2: Paracellular Permeability Assay with Fluorescent Dextran
Objective: To assess the permeability of the endothelial barrier to a non-metabolized, cell-impermeable tracer molecule.
Materials:
-
Transwell inserts with confluent cell monolayers
-
Fluorescein isothiocyanate (FITC)-dextran (e.g., 4 kDa or 70 kDa)
-
Assay buffer (e.g., phenol red-free medium or HBSS)
-
Fluorescence plate reader
Procedure:
-
Prepare Cells: Wash the apical and basolateral compartments of the Transwell inserts with pre-warmed assay buffer.
-
Add Tracer: Add assay buffer containing a known concentration of FITC-dextran (e.g., 1 mg/mL) to the apical chamber. Add fresh assay buffer to the basolateral chamber.
-
Incubate: Incubate the plate at 37°C.
-
Sample Collection: At various time points (e.g., 30, 60, 90, 120 minutes), collect a sample from the basolateral chamber. Replace the collected volume with fresh, pre-warmed assay buffer.
-
Quantify Fluorescence: Measure the fluorescence intensity of the collected samples using a plate reader at the appropriate excitation/emission wavelengths for FITC (approx. 490 nm/520 nm).
-
Calculate Permeability Coefficient (Papp):
-
Create a standard curve using known concentrations of FITC-dextran.
-
Determine the concentration of FITC-dextran in your basolateral samples from the standard curve.
-
Calculate the flux (J) of the tracer across the monolayer.
-
The apparent permeability coefficient (Papp) can be calculated using the formula: Papp (cm/s) = (dQ/dt) / (A * C0), where dQ/dt is the flux, A is the surface area of the membrane, and C0 is the initial concentration in the apical chamber.
-
Protocol 3: Immunocytochemistry for Tight Junction Proteins (Claudin-5 & ZO-1)
Objective: To visualize the expression and localization of key tight junction proteins.
Materials:
-
Cells cultured on coverslips or in chamber slides
-
4% Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1-0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibodies (anti-claudin-5, anti-ZO-1)
-
Fluorophore-conjugated secondary antibodies
-
DAPI or Hoechst for nuclear counterstaining
-
Mounting medium
Procedure:
-
Fixation: Gently wash the cells with PBS. Fix the cells with 4% PFA for 10-15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS. Permeabilize with Triton X-100 for 10 minutes.
-
Blocking: Wash the cells with PBS. Block with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells extensively with PBS. Incubate with the appropriate fluorophore-conjugated secondary antibodies for 1-2 hours at room temperature, protected from light.
-
Counterstaining: Wash the cells with PBS. Incubate with DAPI or Hoechst solution for 5-10 minutes to stain the nuclei.
-
Mounting: Wash the cells a final time with PBS. Mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope. Look for continuous, linear staining of claudin-5 and ZO-1 at the cell-cell junctions.
Signaling Pathways and Experimental Workflows
Signaling Pathways Regulating Tight Junctions
The integrity of tight junctions is dynamically regulated by various intracellular signaling pathways. Dysregulation of these pathways can lead to a leaky barrier.
Experimental Workflow for BSCB Model Development and Validation
This workflow outlines the key steps from cell culture to barrier function assessment.
References
- 1. A comparison of the induction of immortalized endothelial cell impermeability by astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wpiinc.com [wpiinc.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. medicine.umich.edu [medicine.umich.edu]
- 7. wpiinc.com [wpiinc.com]
- 8. Fluorescein isothiocyanate (FITC)-Dextran Extravasation as a Measure of Blood-Brain Barrier Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Primary Culture of Spinal Cord Endothelial Cells
Welcome to the technical support center for the primary culture of spinal cord endothelial cells (SCECs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the isolation and culture of these specialized cells.
Troubleshooting Guides
This section provides solutions to common problems encountered during the primary culture of spinal cord endothelial cells.
Issue 1: Low Cell Yield After Isolation
Q: I am consistently obtaining a low number of endothelial cells after the isolation procedure. What can I do to improve the yield?
A: Low cell yield is a frequent challenge. Here are several factors to consider and steps to optimize your protocol:
-
Optimize Digestion: The enzymatic digestion is a critical step. Over-digestion can damage cells, while under-digestion will result in incomplete tissue dissociation.
-
Enzyme Concentration: Ensure you are using the optimal concentration of enzymes like collagenase and dispase. The exact concentration may need to be optimized for the specific age and species of the animal.
-
Digestion Time: Monitor the digestion time carefully. A 30-60 minute incubation at 37°C is a general guideline, but this may need adjustment.[1]
-
Mechanical Dissociation: Gentle mechanical dissociation by pipetting the mixture up and down after enzymatic digestion can help to further dissociate the cells.[1]
-
-
Improve Microvessel Harvesting: Enhancing the collection of microvessels from the spinal cord tissue can significantly increase the final cell yield. This can be achieved through careful mechanical dissociation.[2]
-
Utilize Proper Coating: The culture surface plays a crucial role in the attachment and proliferation of primary endothelial cells.
-
Cell Selection Method: If using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS), ensure the antibodies (e.g., against CD31) are of high quality and used at the correct concentration.
Issue 2: Poor Cell Attachment and Spreading
Q: My isolated spinal cord endothelial cells are not attaching well to the culture dish and appear rounded instead of spread out. What could be the cause?
A: Poor attachment and spreading can be due to several factors related to the culture conditions and the health of the cells.
-
Sub-optimal Coating: As mentioned for low yield, the coating of the culture vessel is critical for attachment. Ensure that the coating is evenly applied and that the correct concentration is used (e.g., 2 μg/cm² for fibronectin).[3] It is also important to plate cells in fibronectin-coated vessels to promote attachment.[3]
-
Cell Viability: The isolation procedure itself can be harsh on the cells. Assess cell viability using a method like trypan blue exclusion after isolation. If viability is low, consider reducing the enzymatic digestion time or the mechanical dissociation force.
-
Culture Medium: Use a specialized endothelial cell growth medium (ECM) supplemented with growth factors.[2][3] Ensure all components of the medium are fresh and have been stored correctly.
-
Residual DMSO: If thawing cryopreserved cells, it is important to refresh the culture medium the day after plating to remove residual DMSO, which can be toxic to the cells.[3] Dilution and centrifugation of cells immediately after thawing are not recommended as these actions can be more harmful than the residual DMSO.[3]
Issue 3: Contamination of Cultures
Q: I am experiencing recurrent bacterial or fungal contamination in my primary SCEC cultures. What are the best practices to avoid this?
A: Primary cultures are particularly susceptible to contamination. Strict aseptic technique is paramount.
-
Sterile Technique: All procedures, from tissue harvesting to cell culture, must be performed in a sterile environment, such as a laminar flow hood.[1]
-
Sterilize all tools and work surfaces. [1]
-
Antibiotics/Antimycotics: While not a substitute for good sterile technique, the inclusion of penicillin-streptomycin in the culture medium can help prevent bacterial contamination.[2]
-
Source of Contamination: If contamination is recurrent, suspect the source. This could be the original cryopreserved stock, reagents (media, serum, trypsin), or the incubator and water bath.[4] It may be necessary to start with a fresh stock of cells and new reagents.[4]
-
Incubator and Water Bath Maintenance: Regularly clean and decontaminate your cell culture incubator and water bath. Using autoclaved distilled water with a microbiocidal additive in the water bath can help.[4]
Issue 4: Overgrowth of Other Cell Types
Q: My cultures are being overgrown by other cell types, such as fibroblasts or pericytes. How can I enrich for endothelial cells?
A: Obtaining a pure population of endothelial cells is a common challenge.
-
Puromycin Selection: Cerebral endothelial cells have been shown to have higher expression of P-glycoprotein, which allows them to expel puromycin before it becomes cytotoxic.[5] This characteristic can be exploited as a selection method to eliminate contaminating cells.[5] A similar approach may be applicable to spinal cord endothelial cells.
-
Selective Plating: Endothelial cells typically attach more quickly than fibroblasts. You can try a pre-plating technique where you plate the cell suspension in an uncoated flask for a short period (e.g., 30-60 minutes) to allow fibroblasts to attach, and then transfer the supernatant containing the less adherent endothelial cells to a coated flask.
-
Cell Sorting: For the highest purity, use magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) with endothelial-specific markers like CD31 (PECAM-1) or VE-cadherin.[1]
Frequently Asked Questions (FAQs)
Q1: What are the key markers for identifying spinal cord endothelial cells?
A1: Spinal cord microvascular endothelial cells (SCMECs) can be identified by the expression of several key endothelial cell markers. These include von Willebrand Factor (vWF)/Factor VIII and CD31 (PECAM).[3] Uptake of DiI-Ac-LDL is another method used to characterize these cells.[3] They also express tight junction proteins such as ZO-1, occludin, and claudins (claudin-1, 3, 5, 12), as well as adherens junction proteins like β-catenin and VE-cadherin.[6][7]
Q2: What are the expected morphology and growth characteristics of primary SCMECs in culture?
A2: Primary SCMECs typically exhibit a cobblestone morphology when they reach confluence. They should appear as a monolayer of polygonal, closely-apposed cells. These cells have a limited expansion capacity in culture and are not recommended for long-term culturing or extensive passaging.[3]
Q3: What are the recommended culture media and supplements for SCMECs?
A3: It is recommended to use a specialized Endothelial Cell Medium (ECM).[3] A common basal medium is DMEM/high glucose, supplemented with fetal bovine serum (FBS), endothelial cell growth supplement (ECGS), and penicillin-streptomycin.[2]
Q4: How do spinal cord endothelial cells differ from brain microvascular endothelial cells (BMECs)?
A4: While morphologically similar, SCMECs and BMECs have distinct differences. SCMECs have been shown to express lower levels of several prominent blood-brain barrier proteins, including the tight junction proteins ZO-1 and occludin, the adherens junction proteins β-catenin and VE-cadherin, and the efflux transporter P-glycoprotein.[6]
Quantitative Data Summary
| Parameter | Value/Range | Species | Source |
| Purity (Post-Sorting) | 90.22% (ECs), 92.01% (Pericytes) | Mouse (Sciatic Nerve) | [8] |
| Seeding Density | 5,000 cells/cm² | Human | [3] |
| Fibronectin Coating | 2 µg/cm² | Human | [3] |
| Collagen Coating | 100 or 500 µg/mL | Rat | [2] |
| Fibronectin Coating | 5 or 30 µg/mL | Rat | [2] |
Experimental Protocols
Protocol 1: Isolation of Primary Rat Spinal Cord Microvascular Endothelial Cells
This protocol is adapted from a study that established an efficient method for SCMEC isolation.[2]
-
Tissue Harvesting:
-
Euthanize the rat according to approved animal protocols.
-
Aseptically dissect the spinal cord and place it in ice-cold PBS.
-
Carefully remove the meninges from the spinal cord tissue.
-
-
Tissue Digestion:
-
Mince the spinal cord tissue into small pieces.
-
Digest the tissue in TrypLE at 37°C for 15 minutes to obtain a cell suspension.[2]
-
-
Cell Suspension Preparation:
-
Dilute the cell suspension with PBS and centrifuge at 1000 rpm for 5 minutes.
-
Resuspend the cell pellet in the appropriate culture medium.
-
-
Cell Plating and Culture:
-
Plate the cell suspension onto culture dishes pre-coated with a combination of collagen and fibronectin for optimal proliferation.[2]
-
Culture the cells in Endothelial Cell Culturing Medium (ECCM) based on DMEM/high glucose, supplemented with 10% fetal bovine serum, 1% endothelial cell growth supplement, and 1% penicillin-streptomycin.[2]
-
Maintain the cells at 37°C in a humidified incubator with 5% CO2.
-
Protocol 2: Characterization of SCMECs by Immunofluorescence
-
Cell Preparation:
-
Grow SCMECs on fibronectin-coated coverslips until they reach the desired confluency.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block non-specific binding with a blocking buffer (e.g., 5% goat serum in PBS) for 1 hour.
-
Incubate with primary antibodies against endothelial markers (e.g., rabbit anti-CD31, mouse anti-vWF) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488, goat anti-mouse Alexa Fluor 594) for 1 hour at room temperature in the dark.
-
Counterstain nuclei with DAPI.
-
-
Imaging:
-
Mount the coverslips on microscope slides with an anti-fade mounting medium.
-
Visualize and capture images using a fluorescence or confocal microscope.
-
Visualizations
Experimental Workflow: Isolation and Culture of SCMECs
Caption: Workflow for the isolation and culture of primary spinal cord microvascular endothelial cells.
Signaling Pathway: VEGF/AKT/eNOS in Angiogenesis
Caption: The VEGF/AKT/eNOS signaling pathway, which is important for angiogenesis.[2][9]
References
- 1. creative-biolabs.com [creative-biolabs.com]
- 2. Microvascular endothelial cells derived from spinal cord promote spinal cord injury repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciencellonline.com [sciencellonline.com]
- 4. researchgate.net [researchgate.net]
- 5. How to culture mouse primary cerebral microvascular endothelial cells | Proteintech Group [ptglab.com]
- 6. Isolation and culture of microvascular endothelial cells from murine spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Isolation, culture, and characterization of primary endothelial cells and pericytes from mouse sciatic nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microvascular endothelial cells derived from spinal cord promote spinal cord injury repair - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Immunofluorescence Staining
Welcome to the technical support center for immunofluorescence (IF) staining. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their IF experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common pitfalls encountered during immunofluorescence staining, providing potential causes and solutions in a question-and-answer format.
Issue 1: High Background Staining
Q: I am observing high background fluorescence in my stained samples. What are the possible causes and how can I resolve this?
A: High background staining can obscure specific signals and make data interpretation difficult. The common causes and solutions are summarized below.
Potential Causes & Solutions for High Background
| Potential Cause | Recommended Solution | Citation |
| Autofluorescence | Examine an unstained sample to confirm autofluorescence. If present, consider using a different fixative, as old formaldehyde can autofluoresce. You can also treat samples with sodium borohydride or Sudan Black B to quench autofluorescence. Choosing fluorophores with longer wavelength emissions can also help. | [1][2] |
| Insufficient Blocking | Increase the blocking incubation time. Use a blocking serum from the same species as the secondary antibody, or consider using Bovine Serum Albumin (BSA). | [3][4] |
| Antibody Concentration Too High | The concentration of the primary or secondary antibody may be too high. Titrate the antibodies to determine the optimal concentration that provides a good signal-to-noise ratio. | [3][4] |
| Non-Specific Antibody Binding | This can occur if the primary antibody binds to unintended targets or the secondary antibody cross-reacts. Run a control without the primary antibody; if staining persists, the secondary antibody is likely binding non-specifically. Consider using a different, pre-adsorbed secondary antibody. | [3][5] |
| Insufficient Washing | Inadequate washing can leave behind unbound antibodies. Increase the number and duration of wash steps, ensuring extensive washing with PBS between all steps. | [2][4] |
| Sample Drying | Allowing the sample to dry out at any stage can cause non-specific antibody binding and high background. Ensure the sample remains hydrated throughout the staining procedure. | [5][6] |
| Inappropriate Fixation | Over-fixation can lead to artifacts. Try reducing the fixation time or changing the fixative. | [6][7] |
Issue 2: Weak or No Signal
Q: My immunofluorescence staining is resulting in a very weak signal, or no signal at all. What could be going wrong?
A: Weak or absent fluorescence signal is a frequent issue in IF staining. The potential reasons range from problems with the antibodies and reagents to issues with the experimental setup.
Potential Causes & Solutions for Weak/No Signal
| Potential Cause | Recommended Solution | Citation |
| Incorrect Antibody Dilution | The primary or secondary antibody may be too dilute. Increase the antibody concentration or the incubation time. Overnight incubation at 4°C is often optimal. | [2][3] |
| Incompatible Primary and Secondary Antibodies | Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., use an anti-mouse secondary for a mouse primary antibody). | [1][3] |
| Improper Antibody Storage | Repeated freeze-thaw cycles can damage antibodies. Aliquot antibodies upon arrival and store them at the recommended temperature. Fluorescently labeled antibodies should always be stored in the dark. | [1][5] |
| Poor Permeabilization | For intracellular targets, the cell membrane must be adequately permeabilized. If using formaldehyde fixation, a separate permeabilization step with Triton X-100 or another detergent is necessary. | [1][8] |
| Over-fixation of Sample | Excessive fixation can mask the antigen epitope. Reduce the fixation time or consider using an antigen retrieval method. | [1][6] |
| Low Protein Expression | The target protein may not be present or may be expressed at very low levels in your sample. Confirm protein expression using another method like Western blotting if possible, and consider using a signal amplification technique. | [2][8] |
| Photobleaching | Fluorophores can be sensitive to light. Minimize light exposure during staining and imaging. Using an anti-fade mounting medium can also help preserve the signal. | [1][2] |
| Incorrect Microscope Settings | Ensure the microscope's light source and filters are appropriate for the fluorophore you are using. Increase the gain or exposure time if the signal is weak. | [1] |
Experimental Protocols
Below are detailed methodologies for key immunofluorescence experiments.
Standard Immunofluorescence Protocol for Cultured Cells
This protocol outlines a typical workflow for indirect immunofluorescence staining of adherent cells.[9][10][11]
Materials:
-
Phosphate Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1-5% BSA or 5-10% normal serum from the secondary antibody host species in PBS)
-
Primary Antibody diluted in Blocking Buffer
-
Fluorophore-conjugated Secondary Antibody diluted in Blocking Buffer
-
Nuclear Counterstain (e.g., DAPI)
-
Antifade Mounting Medium
-
Glass coverslips and microscope slides
Procedure:
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish or multi-well plate to the desired confluency.
-
Washing: Gently wash the cells three times with PBS to remove the culture medium.[10]
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.[9][12]
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove the fixative.[9]
-
Permeabilization (for intracellular targets): Incubate the cells with permeabilization buffer (e.g., 0.2% Triton X-100 in PBS) for 10 minutes.[1][10]
-
Washing: Wash the cells three times with PBS.
-
Blocking: Incubate the cells with blocking buffer for at least 30-60 minutes at room temperature to reduce non-specific antibody binding.[9]
-
Primary Antibody Incubation: Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.[12]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate the cells with the fluorophore-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature. Protect from light.[12]
-
Washing: Wash the cells three times with PBS for 5 minutes each, protecting from light.
-
Counterstaining: Incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes.
-
Washing: Perform a final wash with PBS.
-
Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope with the appropriate filters. Store slides at 4°C in the dark.[1]
Visualizations
Immunofluorescence Staining Workflow
A standard workflow for indirect immunofluorescence staining.
Troubleshooting Decision Tree for Common IF Issues
A decision tree to diagnose and resolve common IF issues.
References
- 1. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 2. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. stjohnslabs.com [stjohnslabs.com]
- 4. sinobiological.com [sinobiological.com]
- 5. hycultbiotech.com [hycultbiotech.com]
- 6. IF Troubleshooting | Proteintech Group [ptglab.com]
- 7. ibidi.com [ibidi.com]
- 8. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 9. ibidi.com [ibidi.com]
- 10. Immunofluorescence (IF) Protocol | Rockland [rockland.com]
- 11. biotium.com [biotium.com]
- 12. ptglab.com [ptglab.com]
Mitigating Variability in Blood-Spinal Cord Barrier Animal Model Experiments: A Technical Support Guide
Welcome to the Technical Support Center for Blood-Spinal Cord Barrier (BSCB) Animal Model Research. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the reproducibility and reliability of your experimental results. By standardizing protocols and proactively addressing common sources of variability, we aim to improve the quality and translational potential of your research.
Troubleshooting Guides
This section addresses specific issues that can arise during BSB animal model experiments. Each problem is presented in a question-and-answer format, detailing potential causes and actionable solutions.
Issue 1: High Variability in this compound Permeability Measurements
Question: My measurements of this compound permeability show significant variation between animals in the same experimental group. What could be the cause, and how can I reduce this variability?
Answer: High inter-animal variability is a common challenge in this compound permeability studies. Several factors, from animal characteristics to procedural inconsistencies, can contribute to this issue. Below is a breakdown of potential causes and solutions.
Potential Causes and Solutions:
| Potential Cause | Detailed Explanation | Recommended Solution(s) |
| Animal Characteristics | Genetic differences between strains, as well as variations in age and weight within the same strain, can influence the baseline permeability of the this compound. For instance, different mouse strains can exhibit varying levels of Evans blue dye accumulation after injury.[1] Even small differences in body weight can alter the severity of a contusion injury, particularly in smaller animals like mice. | - Standardize Animal Selection: Use a single, well-characterized animal strain for your experiments. - Control for Age and Weight: Ensure all animals are within a narrow age and weight range. - Report Animal Details: Clearly document the strain, age, and weight of the animals in your experimental records. |
| Inconsistent Injury Induction | The location, severity, and type of spinal cord injury (SCI) are critical determinants of this compound disruption. Variability in the surgical procedure can lead to inconsistent lesion sizes and, consequently, variable permeability changes. | - Standardize Surgical Technique: Ensure all surgical procedures are performed by a trained individual following a strict, standardized protocol. - Utilize Injury Devices: Employ mechanical devices like impactors or clip compression systems to deliver a consistent and reproducible injury. - Verify Injury Severity: Use histological analysis or functional outcome measures to confirm the consistency of the injury across animals. |
| Anesthesia Protocol | The choice and duration of anesthesia can impact this compound integrity. Some volatile anesthetics have been shown to increase BBB permeability.[2][3][4] | - Consistent Anesthetic Regimen: Use the same anesthetic agent, dosage, and duration of exposure for all animals. - Monitor Physiological Parameters: Continuously monitor vital signs such as heart rate, respiratory rate, and body temperature during anesthesia to ensure physiological stability. |
| Tracer Injection and Circulation Time | Variations in the volume, concentration, and injection speed of the permeability tracer (e.g., Evans blue, sodium fluorescein) can affect its distribution. Inconsistent circulation times before perfusion will also lead to variable tracer extravasation. | - Precise Injection Technique: Administer the tracer via a consistent route (e.g., tail vein) at a controlled rate. - Standardize Circulation Time: Adhere to a strict and consistent circulation time for all animals before perfusion. |
| Perfusion and Tissue Processing | Incomplete removal of intravascular tracer during transcardial perfusion can lead to an overestimation of this compound permeability. The pressure and volume of the perfusion can also introduce variability. Inconsistent tissue processing, such as the duration of formamide incubation for Evans blue extraction, can also be a source of error. | - Optimize Perfusion: Perfuse with saline until the fluid running from the right atrium is clear to ensure complete removal of blood and intravascular tracer. Maintain a consistent perfusion pressure and volume. - Standardize Tissue Processing: Follow a detailed and consistent protocol for tissue homogenization and tracer extraction. For Evans blue, ensure a consistent formamide incubation time and temperature.[5] |
Experimental Workflow to Minimize Variability in this compound Permeability Assays
Caption: A flowchart outlining the key steps to ensure consistency and reduce variability in this compound permeability experiments.
Issue 2: Inconsistent or Unexpected Results with Evans Blue Assay
Question: I'm getting inconsistent staining or no staining at all with my Evans blue experiments. What are the common pitfalls and how can I troubleshoot them?
Answer: The Evans blue assay is a robust method, but several technical details can influence its outcome. Below are common problems and their solutions.
Troubleshooting for Evans Blue Assay:
| Problem | Potential Cause | Solution |
| No or Weak Staining | Inadequate this compound Disruption: The experimental injury may not have been severe enough to cause significant permeability changes. | - Verify Injury Model: Confirm that your SCI model is known to produce this compound disruption at the chosen time point. - Increase Injury Severity: If appropriate for your research question, consider a more severe injury paradigm. |
| Premature Perfusion: Insufficient circulation time for the Evans blue dye to extravasate into the spinal cord parenchyma. | - Optimize Circulation Time: Ensure an adequate circulation period (typically 30 minutes to 2 hours) after dye injection. | |
| Tracer Degradation: The Evans blue solution may have degraded due to improper storage or preparation. | - Freshly Prepare Solution: Prepare the Evans blue solution fresh for each experiment. - Proper Storage: Store the stock solution protected from light. | |
| High Background Staining | Incomplete Perfusion: Residual Evans blue dye in the vasculature that was not cleared during perfusion. | - Thorough Perfusion: Perfuse with saline until the perfusate is completely clear. - Consistent Perfusion Pressure: Use a consistent and adequate perfusion pressure to ensure complete washout. |
| Contamination: Contamination of the spinal cord tissue with blood during dissection. | - Careful Dissection: Take care to avoid contaminating the spinal cord with surrounding tissues or blood during extraction. | |
| Inconsistent Quantification | Incomplete Extraction: The Evans blue dye was not fully extracted from the tissue. | - Sufficient Incubation: Ensure the tissue is incubated in formamide for a sufficient duration (e.g., 24-72 hours at 60°C) to allow for complete dye extraction.[1][5] |
| Turbidity of Extract: The formamide extract may be turbid, interfering with spectrophotometric readings. | - Centrifugation: Centrifuge the formamide extract to pellet any debris before measuring absorbance. - Wavelength Correction: Measure absorbance at a reference wavelength (e.g., 740 nm) to correct for turbidity and subtract this from the reading at the primary wavelength (620 nm). |
Frequently Asked Questions (FAQs)
Q1: What are the main sources of inter-animal variability in this compound permeability studies?
A1: The primary sources of inter-animal variability include:
-
Biological Factors: Genetic background (strain), age, sex, and weight of the animals.
-
Experimental Procedures: Inconsistencies in the induction of spinal cord injury, administration of anesthesia, injection of permeability tracers, and the timing of procedures.
-
Tissue Processing: Variations in the perfusion technique and subsequent tissue handling for tracer quantification.
Q2: How do Evans blue and sodium fluorescein differ as this compound permeability tracers?
A2: Evans blue and sodium fluorescein are both common tracers, but they have different properties that make them suitable for assessing different aspects of this compound permeability.
| Tracer | Molecular Weight (Free) | In Circulation | What it Measures |
| Evans Blue | 961 Da | Binds to serum albumin (~69 kDa) | Permeability to large molecules (proteins).[2][6] |
| Sodium Fluorescein | 376 Da | Remains largely unbound | Permeability to small molecules.[2][6] |
The choice of tracer should be guided by the specific research question. Evans blue is useful for assessing significant disruptions in the this compound that allow for the passage of large molecules, while sodium fluorescein can detect more subtle changes in permeability to smaller solutes.
Q3: Can the choice of anesthesia affect my this compound permeability results?
A3: Yes, the anesthetic agent can influence this compound permeability. Some studies have shown that volatile anesthetics can increase the permeability of the blood-brain barrier.[2][3][4] Therefore, it is crucial to use a consistent anesthetic protocol across all experimental groups to minimize this as a source of variability.
Q4: What is the importance of perfusion in this compound permeability assays?
A4: Transcardial perfusion is a critical step to remove the intravascular tracer from the spinal cord vasculature. Incomplete perfusion will result in an overestimation of this compound permeability, as the tracer remaining in the blood vessels will be included in the quantification. It is essential to perfuse with a sufficient volume of saline at a consistent pressure until the fluid exiting the circulatory system is clear.
Experimental Protocols
Protocol 1: Evans Blue Extravasation Assay for this compound Permeability
Objective: To quantify the extravasation of Evans blue dye into the spinal cord parenchyma as a measure of this compound permeability.
Materials:
-
2% Evans blue (w/v) in sterile saline
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Surgical tools for intravenous injection and perfusion
-
Perfusion pump
-
Sterile saline
-
Formamide
-
Spectrophotometer
Procedure:
-
Anesthesia: Anesthetize the animal using a standardized protocol.
-
Tracer Injection: Inject 2% Evans blue solution (e.g., 4 ml/kg) intravenously via the tail vein or another appropriate vessel.
-
Circulation: Allow the dye to circulate for a predetermined, consistent period (e.g., 2 hours).
-
Perfusion:
-
Re-anesthetize the animal if necessary.
-
Open the thoracic cavity and insert a perfusion needle into the left ventricle.
-
Cut the right atrium to allow for drainage.
-
Perfuse transcardially with sterile saline at a constant pressure until the perfusate from the right atrium is clear.
-
-
Tissue Collection:
-
Carefully dissect the spinal cord, removing the dura mater.
-
Isolate the region of interest (e.g., the injury epicenter and surrounding segments).
-
-
Dye Extraction:
-
Quantification:
-
Centrifuge the formamide extract to pellet any tissue debris.
-
Measure the absorbance of the supernatant at 620 nm using a spectrophotometer.
-
Calculate the concentration of Evans blue using a standard curve prepared with known concentrations of the dye in formamide.
-
Normalize the results to the weight of the tissue (e.g., µg of Evans blue per gram of tissue).
-
Protocol 2: Sodium Fluorescein Permeability Assay
Objective: To quantify the extravasation of sodium fluorescein into the spinal cord parenchyma as a measure of this compound permeability to small molecules.
Materials:
-
Sodium fluorescein solution (e.g., 2% in sterile saline)
-
Anesthesia
-
Surgical tools for injection and perfusion
-
Perfusion pump
-
Sterile saline
-
Trichloroacetic acid (TCA) solution (e.g., 50%)
-
Ethanol
-
Fluorometer
Procedure:
-
Anesthesia: Anesthetize the animal using a standardized protocol.
-
Tracer Injection: Inject sodium fluorescein solution intravenously.
-
Circulation: Allow the tracer to circulate for a specific duration.
-
Perfusion: Perform transcardial perfusion with sterile saline as described in the Evans blue protocol.
-
Tissue Collection: Dissect the spinal cord as previously described.
-
Tracer Extraction:
-
Weigh the spinal cord tissue.
-
Homogenize the tissue in a 50% TCA solution.
-
Centrifuge the homogenate.
-
-
Quantification:
-
Dilute the supernatant with ethanol (e.g., 1:3).
-
Measure the fluorescence using a fluorometer at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.
-
Calculate the concentration of sodium fluorescein using a standard curve.
-
Normalize the results to the tissue weight.
-
Signaling Pathways and Logical Relationships
Diagram of Factors Influencing this compound Permeability Experiment Variability
Caption: A diagram illustrating the key contributing factors to variability in this compound animal model experiments.
References
- 1. Comparison Evans Blue Injection Routes: Intravenous vs. Intraperitoneal, for Measurement of Blood-Brain Barrier in a Mice Hemorrhage Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distinct patterns of cerebral extravasation by Evans blue and sodium fluorescein in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A sensitive fluorometric method for measurement of vascular permeability in spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Blood-Brain Barrier (BBB) Permeability and Transport Measurement In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Preventing Microbial Contamination in Cell Cultures
Disclaimer: This guide provides comprehensive strategies for preventing and troubleshooting microbial contamination in mammalian cell cultures. While no specific protocols for a "BSB cell line" were found in extensive literature searches, the principles and procedures outlined here are applicable to most B-cell precursor leukemia cell lines and other mammalian cell cultures. Researchers should always consult cell line-specific documentation where available.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of microbial contaminants in cell cultures?
A1: The most common microbial contaminants include bacteria, mycoplasma, yeast, fungi (molds), and viruses.[1][2][3][4] These organisms thrive in the nutrient-rich environment of cell culture media, often out-competing the cultured cells for resources and producing toxic byproducts.[5]
Q2: How can I visually identify different types of contamination?
A2:
-
Bacteria: Often cause a sudden turbidity (cloudiness) in the culture medium and a rapid drop in pH, turning the medium yellow if it contains phenol red.[6][7] Under a microscope, you may see small, shimmering particles moving between your cells.[6]
-
Yeast: Appear as individual, round, or oval particles that may be budding. The medium may become cloudy and the pH can shift towards yellow.[3]
-
Fungi (Mold): Typically appear as filamentous structures (hyphae) floating in the culture or forming fuzzy colonies.[8] The medium may remain clear initially but can become turbid as the contamination progresses.[3]
-
Mycoplasma: This is a significant concern as it is often not visible to the naked eye or with a standard light microscope.[4] There are usually no obvious signs like turbidity or pH changes. Their presence can alter cell metabolism, growth rates, and gene expression, compromising experimental results.[8]
Q3: What are the primary sources of contamination in a cell culture lab?
A3: Contamination can originate from multiple sources within the laboratory environment.[9] These include:
-
Personnel: Poor aseptic technique, talking over open cultures, and shedding of microorganisms from skin and clothing are major sources.[9][10]
-
Reagents and Media: Contaminated sera, media, or other reagents can introduce microbes.[8][11]
-
Equipment: Improperly sterilized equipment, or contaminated incubators and biosafety cabinets can harbor and spread microorganisms.[8]
-
Incoming Cell Lines: New cell lines from other labs can be a source of contamination, particularly mycoplasma.[3]
Q4: Is it a good practice to routinely use antibiotics in cell culture media?
A4: The routine use of antibiotics is generally discouraged.[2] While they can prevent some bacterial growth, they can also mask low-level contamination and lead to the development of antibiotic-resistant strains.[2] Furthermore, some antibiotics can have subtle effects on cell metabolism and gene expression, potentially impacting experimental outcomes.[2] It is always preferable to rely on strict aseptic technique.
Troubleshooting Guides
Q1: My cell culture medium turned yellow and cloudy overnight. What should I do?
A1: A rapid yellowing and cloudiness of the medium is a strong indicator of bacterial contamination.[6][7]
-
Immediate Action: Immediately isolate the contaminated flask to prevent cross-contamination to other cultures.
-
Verification: Examine a small aliquot of the culture supernatant under a phase-contrast microscope at high magnification (400x). Look for small, motile rods or cocci between your cells.[6]
-
Resolution: For most bacterial contaminations, it is best to discard the culture.[7] Decontaminate the flask and any other materials it came into contact with using a 10% bleach solution or a suitable disinfectant, followed by autoclaving.[2] Thoroughly clean and disinfect the incubator and biosafety cabinet.[7]
-
Prevention: Review your aseptic technique. Ensure all reagents are sterile and that you are properly disinfecting all surfaces and equipment before use.
Q2: I see fuzzy, web-like structures floating in my culture flask. What is this and how do I handle it?
A2: This is a classic sign of fungal (mold) contamination.
-
Immediate Action: Carefully remove the contaminated flask from the incubator to avoid dispersing spores.
-
Resolution: It is highly recommended to discard the culture immediately. Fungal spores can easily spread through the air and contaminate other cultures and equipment.[12] Decontaminate the flask and all associated waste.
-
Decontamination: A thorough cleaning of the lab space is crucial. Disinfect the incubator, biosafety cabinet, and surrounding areas.[12] Consider using a fungicide solution for cleaning.
-
Prevention: Ensure that all filters on incubators and biosafety cabinets are clean and functioning correctly. Avoid storing cardboard or other cellulose products in the cell culture area, as these can be a source of fungal spores.[13]
Q3: My cells are growing poorly and appear stressed, but the media is clear. What could be the problem?
A3: Poor cell growth without visible signs of contamination is a hallmark of a mycoplasma infection.[8][14]
-
Action: Quarantine the suspicious culture and all other cultures that have been in the same incubator or handled at the same time.
-
Detection: Test the culture for mycoplasma using a reliable method such as PCR or a fluorescent DNA stain like Hoechst 33258.[9]
-
Resolution: If the culture tests positive, the best course of action is to discard it. If the cell line is irreplaceable, specific anti-mycoplasma antibiotics can be used, but their effectiveness can vary, and some may be toxic to the cells.[11]
-
Prevention: Routinely test all cell cultures for mycoplasma, especially new cell lines introduced to the lab.[3] Always practice strict aseptic technique and handle only one cell line at a time in the biosafety cabinet.[14]
Quantitative Data Summary
Mycoplasma is a pervasive and often undetected contaminant in cell culture laboratories. The table below summarizes the prevalence of mycoplasma contamination as reported in various studies.
| Study/Report By | Year(s) of Study | Number of Samples/Cell Lines Tested | Contamination Rate (%) |
| U.S. Food and Drug Administration (FDA) | By early 1990s | > 20,000 | 15% |
| Study in Argentina | 1991 | 200 | 70% |
| Deutsche Sammlung von Mikroorganismen und Zellkulturen (DSMZ), Germany | 2002 | 440 | 28% |
| Global Incidence (Worldwide) | General Estimate | N/A | 15 - 35% |
| NCBI Sequence Read Archive Survey | 2014 | 9,395 | 11% |
| Study on over 2,700 cell lines | 2005 | > 2,700 | 19% |
Experimental Protocols
Protocol 1: Mycoplasma Detection by PCR
This protocol provides a general outline for detecting mycoplasma contamination using Polymerase Chain Reaction (PCR), a highly sensitive method.[15]
Materials:
-
Cell culture supernatant
-
Sterile 1.5 mL microcentrifuge tubes
-
PCR tubes
-
Mycoplasma-specific primers
-
Taq DNA polymerase and dNTPs
-
PCR buffer
-
Nuclease-free water
-
Positive control (mycoplasma DNA)
-
Negative control (nuclease-free water)
-
Thermocycler
-
Agarose gel electrophoresis system
Procedure:
-
Sample Preparation: Collect 100 µL of cell culture supernatant from a culture that is 80-100% confluent.[16]
-
DNA Release: Heat the supernatant at 95°C for 5 minutes to lyse any mycoplasma and release their DNA.[16][17]
-
Centrifugation: Centrifuge the sample at maximum speed for 2 minutes to pellet cell debris.[16]
-
PCR Setup: In a sterile PCR tube, prepare the reaction mix. A typical reaction might include:
-
5 µL 10x PCR Buffer
-
1 µL 10 mM dNTPs
-
1 µL 10 µM Forward Primer
-
1 µL 10 µM Reverse Primer
-
0.5 µL Taq DNA Polymerase
-
1 µL of the supernatant from step 3
-
Nuclease-free water to a final volume of 50 µL
-
-
Controls: Set up a positive control using known mycoplasma DNA and a negative control using nuclease-free water instead of the sample supernatant.
-
Thermocycling: Perform PCR using an appropriate cycling program. A general program might be:
-
Initial denaturation: 94°C for 2 minutes
-
35 cycles of:
-
Denaturation: 94°C for 30 seconds
-
Annealing: 55°C for 30 seconds
-
Extension: 72°C for 45 seconds
-
-
Final extension: 72°C for 5 minutes
-
-
Analysis: Analyze the PCR products by agarose gel electrophoresis. A band of the expected size in the sample lane indicates mycoplasma contamination.
Protocol 2: Mycoplasma Detection by Hoechst 33258 Staining
This method uses a fluorescent dye that binds to DNA, allowing for the visualization of mycoplasma DNA in the cytoplasm of cells.[18][19]
Materials:
-
Indicator cell line (e.g., Vero cells)
-
Sterile coverslips in a multi-well plate
-
Test cell culture supernatant
-
Carnoy's fixative (1:3 glacial acetic acid:absolute methanol)
-
Hoechst 33258 staining solution (0.4 µg/mL)
-
Mounting medium
-
Fluorescence microscope with appropriate filters
Procedure:
-
Indicator Cell Seeding: Plate an indicator cell line (e.g., Vero cells at 2 x 10^4 cells/well) on sterile coverslips in a 12-well plate and incubate for 2-24 hours to allow for attachment.[18]
-
Inoculation: Add 1 mL of the test cell culture supernatant to the wells containing the indicator cells. Include positive and negative controls.[18]
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days.[18]
-
Fixation: Fix the cells by adding freshly prepared Carnoy's fixative to each well and incubating for 3 minutes. Repeat this step once.[18]
-
Staining: Add the Hoechst 33258 staining solution to each well and incubate for 3 minutes, protected from light.[18]
-
Mounting: Carefully remove the coverslip from the well, place a drop of mounting medium on a microscope slide, and mount the coverslip (cell-side down).
-
Visualization: Observe the slide under a fluorescence microscope. Uncontaminated cells will show only fluorescent nuclei. Mycoplasma-contaminated cultures will exhibit small, fluorescent particles or filaments in the cytoplasm and surrounding the cells.[18]
Protocol 3: Sterility Testing of Reagents
This protocol is for testing the sterility of cell culture media, sera, and other liquid reagents.
Materials:
-
Test reagent
-
Tryptic Soy Broth (TSB) for detecting bacteria
-
Fluid Thioglycollate Medium (FTM) for detecting anaerobic and some aerobic bacteria
-
Sabouraud Dextrose Broth (SDB) for detecting fungi and yeast
-
Sterile culture tubes
-
Incubator at 30-35°C
-
Incubator at 20-25°C
Procedure:
-
Inoculation: Aseptically transfer a small volume (e.g., 1 mL) of the test reagent into separate sterile tubes containing TSB, FTM, and SDB.
-
Incubation:
-
Incubate the TSB and FTM tubes at 30-35°C for 14 days.[20]
-
Incubate the SDB tube at 20-25°C for 14 days.
-
-
Observation: Visually inspect the tubes for any signs of turbidity (cloudiness) at regular intervals during the 14-day incubation period.[7][21]
-
Interpretation: The absence of turbidity in all tubes at the end of the incubation period indicates that the reagent is sterile. The presence of turbidity suggests microbial contamination.
Visualizations
Caption: Troubleshooting workflow for suspected microbial contamination in cell cultures.
Caption: Common sources of microbial contamination in a cell culture laboratory.
References
- 1. 細胞培養のコンタミネーションに関するトラブルシューティング [sigmaaldrich.com]
- 2. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 3. yeasenbio.com [yeasenbio.com]
- 4. researchgate.net [researchgate.net]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. How to recognize bacterial contamination in your cell culture - Eppendorf Latin America [eppendorf.com]
- 7. criver.com [criver.com]
- 8. cellculturecompany.com [cellculturecompany.com]
- 9. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. researchgate.net [researchgate.net]
- 11. Prevention and Detection of Mycoplasma Contamination in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of Commercial and In-House Real-Time PCR Assays Used for Detection of Mycoplasma pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. corning.com [corning.com]
- 14. microbiologyjournal.org [microbiologyjournal.org]
- 15. A PCR protocol to establish standards for routine mycoplasma testing that by design detects over ninety percent of all known mycoplasma species - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bitesizebio.com [bitesizebio.com]
- 17. m.youtube.com [m.youtube.com]
- 18. 细胞培养实验方案10:通过Hoechst DNA染色检测细胞的支原体污染 [sigmaaldrich.com]
- 19. Hoechst 33258 staining for detecting mycoplasma contamination in cell cultures: a method for reducing fluorescence photobleaching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Sterility Testing for Cellular Therapies: What Is the Role of the Clinical Microbiology Laboratory? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. rocker.com.tw [rocker.com.tw]
Technical Support Center: Enhancing In Vitro Blood-Saliva Barrier (BSB) Model Properties
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when enhancing the barrier properties of in vitro blood-saliva barrier (BSB) models.
Troubleshooting Guides
This section provides solutions to common problems encountered during the establishment and enhancement of in vitro this compound models.
Issue 1: Low or Inconsistent Transepithelial/Transendothelial Electrical Resistance (TEER) Values
Low or inconsistent TEER values are a primary indicator of a compromised or poorly formed barrier in an in vitro this compound model.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Cell Seeding Density | Optimize the initial cell seeding density. Too few cells will result in an incomplete monolayer, while too many cells can lead to overcrowding and cell death. |
| Improper Culture Conditions | Ensure the incubator is calibrated to the correct temperature (typically 37°C) and CO2 level (usually 5%). Use the recommended culture medium and supplements for your specific cell line. Change the medium regularly to prevent nutrient depletion and waste accumulation. |
| High Cell Passage Number | Use cells within their recommended passage number range. Over-passaging can lead to genetic drift and a reduced ability to form tight junctions. |
| Inconsistent Measurement Technique | Standardize the TEER measurement process. Ensure the electrode is placed in the same position and depth within the transwell insert for each reading. Allow the plate to equilibrate to room temperature for about 20 minutes before taking measurements to avoid temperature-induced fluctuations.[1] |
| Contamination | Regularly check for signs of bacterial, fungal, or mycoplasma contamination, as these can disrupt the cell monolayer and significantly lower TEER values.[2] |
| Inadequate Differentiation Time | Allow sufficient time for the cells to differentiate and form mature tight junctions. For some cell lines, this can take up to 21 days. |
Issue 2: High Paracellular Permeability to Tracer Molecules
Even with acceptable TEER values, the barrier may still exhibit high permeability to larger molecules.
| Potential Cause | Troubleshooting Steps |
| Incomplete Tight Junction Formation | Supplement the culture medium with factors known to enhance tight junction formation, such as hydrocortisone, or consider co-culture with other cell types like astrocytes or pericytes. |
| Presence of "Leaky" Claudins | Some cell lines may express higher levels of "pore-forming" claudins. Analyze the expression profile of claudins in your cell line. |
| Cell Stress | Minimize cell stress by handling the cells gently during media changes and experimental procedures. Ensure all solutions are pre-warmed to 37°C. |
| Incorrect Tracer Concentration | Use an appropriate concentration of the fluorescent tracer. High concentrations can sometimes be toxic to the cells or lead to inaccurate readings. |
Frequently Asked Questions (FAQs)
General Cell Culture
-
Q1: What are the consequences of using high-passage cell lines?
-
A: High-passage cell lines can exhibit altered morphology, reduced growth rates, and a decreased ability to form tight junctions, leading to lower and more variable TEER values.
-
-
Q2: My cells are not attaching to the transwell membrane. What should I do?
-
A: Ensure you are using the correct type of transwell insert for your cells. Some cell types require pre-coating the membrane with extracellular matrix proteins like collagen or fibronectin to facilitate attachment.[2]
-
Barrier Enhancement Strategies
-
Q3: How can I actively enhance the barrier properties of my this compound model?
-
A: Several strategies can be employed:
-
Co-culture: Culturing the epithelial/endothelial cells with other relevant cell types, such as astrocytes or pericytes, can provide signaling cues that promote tighter barrier formation.
-
Conditioned Media: Using media conditioned by other cell types (e.g., astrocyte-conditioned media) can also improve barrier properties.
-
Chemical Modulators: Certain chemicals and growth factors can enhance barrier function. For example, hydrocortisone is commonly used to increase TEER. Growth factors like Epidermal Growth Factor (EGF) and Fibroblast Growth Factor (FGF) have also been shown to protect and enhance epithelial barrier integrity.[3]
-
Shear Stress: For endothelial models, applying physiological shear stress through fluid flow can significantly improve barrier function.
-
-
-
Q4: What are typical TEER values for in vitro this compound models?
-
A: TEER values can vary significantly depending on the cell type and culture conditions. For the human submandibular salivary gland cell line HTB-41, TEER values can reach over 100 Ω·cm² under submerged culture conditions. Primary human submandibular gland cells have been reported to achieve TEER values of 250-300 Ω·cm², and with protocol adaptations, even up to 622 Ω·cm².
-
Experimental Procedures
-
Q5: What is the difference between TEER and a paracellular permeability assay?
-
A: TEER measures the ionic conductance across the monolayer and is a good indicator of the overall integrity of the tight junctions. A paracellular permeability assay, on the other hand, measures the flux of non-charged molecules of different sizes (e.g., sucrose, dextran) across the monolayer, providing information about the size-selectivity of the paracellular pathway.
-
-
Q6: How do I choose the right fluorescent tracer for my permeability assay?
-
A: The choice of tracer depends on the information you want to obtain. Small molecules like Lucifer Yellow (around 0.44 kDa) can assess the permeability to small solutes. Larger molecules like FITC-dextrans of varying molecular weights (e.g., 4 kDa, 10 kDa, 70 kDa) can be used to probe the size-selectivity of the paracellular barrier.
-
Data Presentation
Table 1: Typical TEER Values for In Vitro Salivary Gland Epithelial Models
| Cell Type | Culture Condition | Peak TEER Value (Ω·cm²) | Reference |
| HTB-41 (Parental) | Submerged | ~108 | |
| HTB-41 (Parental) | Airlift | ~40 | |
| Primary Human Submandibular Gland Cells | Standard | 250 - 300 | |
| Primary Human Submandibular Gland Cells | Adapted Protocol | ~622 |
Table 2: Reference Permeability Coefficients (Papp) for Common Tracers in In Vitro Barrier Models
| Tracer Molecule | Molecular Weight (Da) | Typical Papp (cm/s) in "Leaky" Models | Typical Papp (cm/s) in "Tight" Models |
| Sucrose | 342 | >10⁻⁵ | <10⁻⁶ |
| Lucifer Yellow | 457 | >10⁻⁵ | <10⁻⁶ |
| FITC-Dextran | 4,000 | ~10⁻⁶ | ~10⁻⁷ |
| FITC-Dextran | 70,000 | ~10⁻⁷ | <10⁻⁸ |
Note: Permeability coefficients can vary widely depending on the specific cell line, culture conditions, and experimental setup. These values are provided as a general reference.
Experimental Protocols
Protocol 1: Transepithelial/Transendothelial Electrical Resistance (TEER) Measurement
This protocol outlines the steps for measuring the electrical resistance across a cell monolayer cultured on a permeable support.
Materials:
-
Epithelial Voltohmmeter (EVOM) with "chopstick" electrodes (e.g., STX2)
-
Cell monolayer cultured on transwell inserts
-
Sterile phosphate-buffered saline (PBS), pre-warmed to 37°C
-
70% ethanol
-
Blank transwell insert (without cells) for background measurement
Procedure:
-
Sterilize the "chopstick" electrodes by immersing them in 70% ethanol for 15 minutes, followed by air drying in a sterile hood.
-
Rinse the electrodes with sterile, pre-warmed PBS to remove any residual ethanol.
-
Remove the plate containing the transwell inserts from the incubator and place it in the cell culture hood. Allow it to equilibrate to room temperature for approximately 20 minutes for stable readings.[1]
-
To take a measurement, place the shorter electrode in the apical (upper) chamber and the longer electrode in the basolateral (lower) chamber of the transwell insert. Ensure the electrodes are not touching the cell monolayer or the bottom of the well.
-
Record the resistance value (in Ω) once the reading on the EVOM stabilizes.
-
Measure the resistance of a blank transwell insert containing only culture medium.
-
Calculate the TEER value using the following formula: TEER (Ω·cm²) = (R_total - R_blank) x A Where:
-
R_total is the resistance of the cell-covered insert.
-
R_blank is the resistance of the blank insert.
-
A is the surface area of the membrane in cm².
-
Protocol 2: Paracellular Permeability Assay with Fluorescent Tracers
This protocol describes how to measure the passage of fluorescently labeled molecules across the cell monolayer.
Materials:
-
Cell monolayer cultured on transwell inserts
-
Fluorescent tracer (e.g., FITC-dextran or Lucifer Yellow) dissolved in transport buffer (e.g., PBS or serum-free media)
-
Transport buffer
-
Fluorescence microplate reader
-
96-well black microplate
Procedure:
-
Gently wash the cell monolayers on the transwell inserts with pre-warmed transport buffer to remove any residual serum.
-
Replace the medium in the apical and basolateral chambers with fresh transport buffer.
-
Add the fluorescent tracer solution to the apical chamber.
-
Incubate the plate at 37°C for a defined period (e.g., 1-2 hours).
-
At the end of the incubation period, collect samples from the basolateral chamber.
-
Prepare a standard curve using known concentrations of the fluorescent tracer.
-
Pipette the basolateral samples and the standards into a 96-well black microplate.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen tracer.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A x C0) Where:
-
dQ/dt is the rate of tracer transport into the basolateral chamber (amount per time).
-
A is the surface area of the membrane in cm².
-
C0 is the initial concentration of the tracer in the apical chamber.
-
Mandatory Visualizations
Signaling Pathways Regulating Tight Junctions
The integrity of the this compound is dynamically regulated by complex intracellular signaling pathways. The following diagrams illustrate key pathways involved in the modulation of tight junctions.
Caption: Rho GTPase signaling in barrier regulation.
Caption: Protein Kinase C (PKC) signaling in tight junction modulation.
Caption: Experimental workflow for this compound model barrier assessment.
References
- 1. Epidermal Growth Factor and Intestinal Barrier Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Basic Fibroblast Growth Factor Modulates Density of Blood Vessels and Preserves Tight Junctions in Organotypic Cortical Cultures of Mice: A New In Vitro Model of the Blood–Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Signal-to-Noise Ratio in Multi-Modal Imaging
Welcome to the technical support center for optimizing the signal-to-noise ratio (SNR) in your multi-modal imaging experiments. This guide is designed for researchers, scientists, and drug development professionals utilizing imaging systems that capture bright-field, side-scatter, and fluorescence data simultaneously, such as imaging flow cytometers. Our goal is to provide you with practical troubleshooting advice and detailed protocols to enhance the quality and reliability of your imaging data.
A quick note on terminology: While the term "BSB" (Bright-field, Side-scatter, Back-scatter) was used in the query, in the context of many commercial imaging flow cytometers, the common modalities are bright-field, dark-field (which captures side-scattered light, SSC), and multiple fluorescence channels. Some specialized flow cytometers may incorporate back-scatter detection, but it is not a standard imaging modality on all systems[1][2]. This guide will focus on the optimization of bright-field and side-scatter signals, alongside fluorescence channels.
Frequently Asked Questions (FAQs)
Q1: What is Signal-to-Noise Ratio (SNR) and why is it critical in cellular imaging?
A1: The Signal-to-Noise Ratio (SNR) is a measure that compares the level of a desired signal to the level of background noise. In cellular imaging, the "signal" is the light emitted or scattered from the cells and any fluorescent labels, while "noise" is the unwanted signal from various sources that degrades the image quality[3]. A high SNR is crucial because it allows for:
-
Better detection of dim signals: Weakly fluorescent or low-contrast cellular features can be distinguished from the background noise[3].
-
Improved image clarity and detail: Reducing noise results in crisper images, enabling more accurate morphological analysis.
-
More precise quantification: A high SNR is essential for accurate measurement of fluorescence intensity and spatial distribution of signals[4].
Q2: What are the primary sources of noise in this compound imaging?
A2: Noise in imaging systems can be broadly categorized as follows:
-
Photon Shot Noise: This is an inherent property of light itself, arising from the statistical fluctuation in the arrival of photons at the detector. It is proportional to the square root of the signal intensity[5].
-
Detector Noise: This noise originates from the electronic components of the detector, such as a CCD camera. It includes:
-
Read Noise: Noise introduced during the process of converting the charge from the CCD into a voltage.
-
Dark Current: A small amount of electric current that flows even when no photons are hitting the detector, caused by thermal energy.
-
-
Background Noise: This is unwanted signal from sources other than the target cells. It can include:
-
Autofluorescence: Natural fluorescence from the cells or the surrounding medium.
-
Non-specific staining: Fluorophores binding to unintended targets.
-
Stray light: Ambient light entering the optical path or light scattering from dirty optics.
-
Q3: How do bright-field, side-scatter, and fluorescence channels work together in a multi-modal system?
A3: In a system like the Amnis® ImageStream®X Mk II, each cell is illuminated by a laser, and multiple images are captured simultaneously:
-
Bright-field: This channel captures the light that passes through the cell, providing information about the cell's morphology, size, and internal structure based on light absorption.
-
Side-scatter (Dark-field): This channel collects light that is scattered at a 90-degree angle from the laser's path. The intensity of the side-scatter signal is related to the internal complexity and granularity of the cell[6][7]. A dedicated side-scatter laser can be used to enhance this signal[8][9].
-
Fluorescence: Multiple fluorescence channels detect light emitted from specific fluorophores that have been used to label cellular components. Each channel uses specific filters to isolate the emission wavelength of a particular fluorophore[10].
By combining these channels, researchers can correlate cellular morphology and complexity with the expression and localization of multiple proteins or other molecules of interest.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound imaging experiments.
Issue 1: Low Signal Intensity in Fluorescence Channels
Q: My fluorescence signal is very dim, and I can barely see the labeled structures. What should I do?
A: Low fluorescence signal can be a result of several factors related to sample preparation, instrument settings, or the fluorophores themselves.
-
Check Fluorophore and Staining:
-
Fluorophore Brightness: Ensure you are using a bright and photostable fluorophore suitable for your instrument's lasers and filters.
-
Antibody/Dye Concentration: The concentration of your antibody or dye may be too low. Titrate your reagents to find the optimal concentration that gives a bright signal without high background[11][12].
-
Target Antigen Expression: The target protein may have low expression levels in your cells. You may need to use a brighter fluorophore or a signal amplification method[12][13].
-
Sample Preparation: Issues with fixation and permeabilization can affect antibody binding. Optimize your sample preparation protocol to ensure the target epitope is accessible[14].
-
-
Optimize Instrument Settings:
-
Laser Power: Increasing the laser power for the corresponding channel can boost the fluorescence signal. However, be cautious as excessive laser power can lead to photobleaching and phototoxicity.
-
Integration Time/Exposure Time: A longer integration time allows the detector to collect more photons, thus increasing the signal.
-
Detector Gain: Increasing the gain on the detector (e.g., PMT voltage) will amplify the signal. However, this also amplifies noise, so it should be optimized carefully.
-
Issue 2: High Background Noise
Q: My images have a high, grainy background that obscures the details of my cells. How can I reduce this noise?
A: High background noise can significantly reduce image quality and make data analysis difficult.
-
Sample Preparation and Reagents:
-
Autofluorescence: Some cell types have high intrinsic autofluorescence. Include an unstained control sample to assess the level of autofluorescence and consider using fluorophores in the red or far-red spectrum where autofluorescence is typically lower[13][15].
-
Washing Steps: Inadequate washing after staining can leave unbound antibodies or dyes in the background. Ensure your washing steps are thorough.
-
Blocking: Use an appropriate blocking buffer (e.g., BSA or serum) to prevent non-specific binding of antibodies[2].
-
Cleanliness: Use clean, high-quality slides and coverslips. Dust and debris can scatter light and contribute to background noise.
-
-
Instrument and Acquisition Settings:
-
Laser Power: While increasing laser power can increase your signal, it can also increase background from autofluorescence. Find a balance that maximizes your signal-to-background ratio.
-
Image Processing: Post-acquisition, you can use background subtraction algorithms. In systems like the Amnis ImageStream, the software uses the bright-field and dark-field images to define the cell boundary and exclude background from pixels outside the cell[13].
-
Issue 3: Blurry or Out-of-Focus Images
Q: The images of my cells appear blurry and lack sharp details. How can I improve the focus?
A: Blurry images are often a result of focusing issues or problems with the optical setup.
-
Focusing:
-
Autofocus: Ensure the instrument's autofocus system is functioning correctly. Some systems have a velocity detection and autofocus system to maintain focus as cells flow past the objective[8].
-
Manual Focus: If available, perform a manual focus adjustment using calibration beads or a bright sample.
-
Extended Depth of Field (EDF™): Some systems offer an EDF™ option, which uses specialized optics and image processing to project all structures within the cell into a single sharp plane of focus[16][17][18].
-
-
Sample and Fluidics:
-
Cell Velocity: If cells are moving too fast or too slow, it can affect the image acquisition, especially in systems that use Time Delay Integration (TDI) to capture images[10]. Ensure the flow rate is set appropriately.
-
Debris: Clogs or large aggregates in the sample can disrupt the flow and affect focusing. Filter your samples before running them if necessary.
-
Quantitative Data Summary
The following tables summarize key quantitative parameters for a representative multi-modal imaging flow cytometer, the Amnis® ImageStream®X Mk II. These values can serve as a starting point for optimizing your experiments.
Table 1: Objective and Resolution Specifications [8][9][16][17]
| Objective Magnification | Numerical Aperture (NA) | Pixel Size | Field of View |
| 20x | 0.5 | 1.0 x 1.0 µm | 120 x 256 µm |
| 40x | 0.75 | 0.5 x 0.5 µm | 60 x 128 µm |
| 60x | 0.9 | 0.3 x 0.3 µm | 40 x 170 µm |
Table 2: Typical Acquisition and Laser Parameters [16][17][19][20]
| Parameter | Typical Range/Value | Rationale |
| Laser Wavelengths | 375, 405, 488, 561, 592, 642 nm | Excitation of a wide range of fluorophores. |
| Side Scatter Laser | 785 nm | Dedicated laser for enhanced side-scatter (dark-field) signal. |
| Laser Power | Adjustable per channel | Optimize for sufficient signal without causing phototoxicity or photobleaching. |
| Imaging Rate | Up to 2,000 cells/sec | High-throughput data acquisition. |
| Sample Concentration | 20-30 million cells/mL | Recommended for optimal performance and to avoid clogs[20]. |
| Sample Volume | 20-200 µL | Small sample volumes are required. |
Experimental Protocols
Protocol 1: General Sample Preparation for Imaging Flow Cytometry
This protocol provides a general guideline for preparing a single-cell suspension for analysis. Optimization may be required for specific cell types and antibodies.
-
Cell Culture and Harvest:
-
Culture cells under standard conditions to ensure they are healthy and in the desired growth phase.
-
For adherent cells, use a gentle dissociation reagent (e.g., TrypLE) to create a single-cell suspension. Avoid harsh scraping, which can damage cells.
-
For suspension cells, gently pipette to break up any clumps.
-
Wash the cells by centrifuging at a low speed (e.g., 300-400 x g) for 5 minutes and resuspending in a suitable buffer (e.g., PBS with 1-2% BSA).
-
-
Staining (for fluorescence channels):
-
Surface Staining: Incubate the cells with fluorophore-conjugated primary antibodies in the dark, typically for 20-30 minutes on ice.
-
Intracellular Staining:
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) for 10-15 minutes.
-
Wash the cells twice.
-
Permeabilize the cells with a permeabilization buffer (e.g., 0.1% Triton X-100 or saponin-based buffer). The choice of permeabilization agent may need to be optimized for your target antigen.
-
Incubate with the primary antibody, followed by washes and incubation with a fluorescent secondary antibody if needed.
-
-
Controls: Prepare necessary controls, including unstained cells (for autofluorescence), single-color controls (for compensation), and Fluorescence Minus One (FMO) controls (for gating)[11].
-
-
Final Resuspension:
-
After the final wash, resuspend the cell pellet in a small volume (e.g., 50 µL) of buffer to achieve a high cell concentration (ideally 20-30 million cells/mL)[20].
-
Filter the cell suspension through a fine mesh (e.g., 40-70 µm) to remove any remaining aggregates before loading onto the instrument.
-
Protocol 2: Optimizing Acquisition Settings for Maximum SNR
This protocol outlines a systematic approach to optimizing laser power and integration time to achieve the best possible SNR for your specific sample.
-
Initial Setup:
-
Load a brightly stained and abundant sample (e.g., a compensation control) onto the instrument.
-
Start with default or previously used settings for laser power and integration time.
-
Begin acquiring data and observe the images and intensity plots in real-time.
-
-
Bright-field and Side-Scatter Optimization:
-
Adjust the bright-field illumination to achieve good contrast without saturating the detector.
-
Adjust the power of the side-scatter laser (if applicable) and the detector gain for the SSC channel so that the cell populations of interest are well-resolved and on-scale.
-
-
Fluorescence Channel Optimization:
-
For each fluorescence channel, individually adjust the laser power and detector gain.
-
Laser Power: Gradually increase the laser power until the positive population is clearly visible and well-separated from the negative population. Avoid using excessively high laser power that might cause photobleaching.
-
Detector Gain/Integration Time: With a moderate laser power, adjust the detector gain or integration time to place the signal from the brightest population in the upper third of the dynamic range without saturating the detector. Saturation (pixels with the maximum possible intensity value) leads to a loss of quantitative information.
-
Check the negative population (unstained cells or isotype control) to ensure it is not being pushed off the low end of the scale and that the background noise is not excessively amplified.
-
-
Balancing Multiple Channels:
-
When acquiring multiple fluorescence channels simultaneously, be aware of potential spectral bleed-through (crosstalk) between channels.
-
Use single-color compensation controls to create a compensation matrix that corrects for this spectral overlap. Most instrument software has a wizard to guide you through this process[17].
-
If significant crosstalk occurs that cannot be corrected by compensation, consider using a sequential acquisition mode if available, where each laser is activated one after another[21].
-
-
Final Check:
-
Once all channels are optimized, run your experimental samples.
-
Visually inspect the images to confirm that the signal is localized to the correct cellular compartments and that the images are sharp and have good contrast.
-
Mandatory Visualizations
Below are diagrams created using the DOT language to illustrate key concepts and workflows.
References
- 1. US7075647B2 - Back-scatter detection in flow cytometers - Google Patents [patents.google.com]
- 2. nanocellect.com [nanocellect.com]
- 3. researchgate.net [researchgate.net]
- 4. microscopyu.com [microscopyu.com]
- 5. dp.univr.it [dp.univr.it]
- 6. appliedcytometry.com [appliedcytometry.com]
- 7. FlowJo University Inner Page | FlowJo, LLC [flowjo.com]
- 8. ttuhsc.edu [ttuhsc.edu]
- 9. unthsc.edu [unthsc.edu]
- 10. cytekbio.com [cytekbio.com]
- 11. Best Practices for Multiparametric Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. plusinnovations.co [plusinnovations.co]
- 13. Principles of Amnis Imaging Flow Cytometry | Radiology Key [radiologykey.com]
- 14. mdanderson.org [mdanderson.org]
- 15. noor-scientific.com [noor-scientific.com]
- 16. cytek-web.s3.amazonaws.com [cytek-web.s3.amazonaws.com]
- 17. Amnis ImageStream®X Mark II | Life Sciences and Engineering Infrastructure Center [lse.technion.ac.il]
- 18. geneious.mx [geneious.mx]
- 19. Imaging Cells in Flow Cytometer Using Spatial-Temporal Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Imaging flow cytometry: a primer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. medium.com [medium.com]
Technical Support Center: Blood-Brain Barrier Permeability Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in blood-brain barrier (BBB) permeability studies. The information is tailored for scientists and drug development professionals working with in vitro and in vivo BBB models.
Troubleshooting Guides
This section addresses common problems encountered during BBB permeability experiments, offering potential causes and solutions in a question-and-answer format.
Question 1: Why am I observing high variability in my in vitro BBB model permeability measurements?
High variability in in vitro BBB models, such as those using Transwell inserts, is a frequent challenge. Several factors can contribute to this inconsistency.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Monolayer | Ensure cells are seeded at a consistent density and have formed a confluent monolayer. Visually inspect the monolayer using microscopy before each experiment. Use markers for tight junction proteins (e.g., ZO-1, Claudin-5) to confirm barrier integrity. |
| Low Transendothelial Electrical Resistance (TEER) | TEER is a key indicator of tight junction formation. Low TEER values (e.g., <200 Ω·cm² for primary brain endothelial cells) suggest a leaky barrier.[1] To enhance barrier tightness, consider co-culturing endothelial cells with astrocytes or pericytes, or supplementing the media with agents like cyclic adenosine monophosphate (cAMP) or retinoic acid.[1][2] |
| Cell Passage Number | Primary cells can lose their barrier properties with increasing passage number. It is recommended to use early passage cells (P2-P5) for your experiments.[1] |
| Inappropriate Tracer Molecule | The choice of tracer is critical. Ensure the molecular weight and properties of the tracer are suitable for your experimental question. For example, small molecules like sodium fluorescein (376 Da) assess general permeability, while larger molecules like FITC-dextran (4-70 kDa) are used to evaluate paracellular pathway integrity.[3] |
| Experimental Conditions | Maintain consistent temperature, pH, and serum concentrations in your media, as these can influence barrier function.[2] Serum starvation (0.1–0.5% serum) has been shown to increase barrier function in some in vitro models.[1] |
Logical Troubleshooting Flow for High Variability
Caption: Troubleshooting workflow for high in vitro BBB permeability variability.
Question 2: My in situ brain perfusion results are inconsistent. What are the common pitfalls?
In situ brain perfusion is a powerful technique but requires precision. Inconsistent results often stem from surgical technique, perfusion parameters, or tissue processing.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Incomplete Perfusion | Ensure the perfusion fluid is reaching the entire brain. This can be visually confirmed by the blanching of the brain tissue. The liver should also lose its red color.[4] Inadequate perfusion can result from improper cannula placement or air bubbles in the perfusion line. |
| Incorrect Perfusion Rate | The perfusion rate should mimic physiological blood flow. For a rat, a typical carotid artery flow rate is around 3 mL/min.[1] Rates that are too high can damage the BBB, while rates that are too low may not be sufficient to maintain tissue viability. |
| Perfusate Temperature | The perfusate should be warmed to 37°C before entering the carotid artery to mimic physiological conditions.[1] |
| Variable Tissue Collection Time | The time between the start of perfusion and tissue collection should be precisely controlled and consistent across all animals. |
| Post-Perfusion Tissue Handling | After perfusion, brains should be handled carefully and processed consistently. For fluorescence-based assays, snap-freezing the brain until analysis is a common practice.[5] |
Frequently Asked Questions (FAQs)
Q1: What are typical TEER values for a healthy in vitro BBB model?
TEER values can vary depending on the cell type and culture conditions. For primary brain endothelial cells, TEER values greater than 200 Ω·cm² are generally considered indicative of a good barrier.[1] Some immortalized cell lines may have lower TEER values, and co-culture with astrocytes or pericytes can significantly increase TEER.
Q2: How do I choose the right tracer for my permeability study?
The choice of tracer depends on the specific aspect of BBB permeability you are investigating.
| Tracer | Molecular Weight | Typical Use |
| Sodium Fluorescein | 376 Da | Assessing general paracellular permeability.[3] |
| FITC-Dextran | 4-70 kDa | Evaluating the integrity of the paracellular pathway for larger molecules.[1][3] |
| Evans Blue Dye | Binds to albumin (approx. 69 kDa) | In vivo assessment of BBB breakdown; extravasated dye is visible. |
| Bovine Serum Albumin | 66.5 kDa | Assessing permeability to proteins.[3] |
Q3: What signaling pathways are critical for maintaining BBB integrity?
The integrity of the BBB is maintained by a complex interplay of signaling pathways that regulate the expression and localization of tight junction proteins.
Caption: Key signaling inputs regulating BBB tight junction integrity.
Experimental Protocols
Protocol 1: In Vitro BBB Permeability Assay using Transwell Inserts
This protocol outlines the measurement of permeability to a fluorescent tracer across a brain endothelial cell monolayer.
Materials:
-
24-well tissue culture plates with Transwell inserts (e.g., 0.4 µm pore size)
-
Primary brain endothelial cells (BECs)
-
Endothelial cell growth medium
-
Coating solution (e.g., rat tail collagen I and fibronectin)[1]
-
Fluorescent tracer (e.g., FITC-dextran, 40 kDa)
-
Assay buffer (e.g., HBSS)
-
96-well black microplate for fluorescence reading
-
Fluorescence plate reader
Procedure:
-
Coat Inserts: Coat the Transwell inserts with the coating solution and incubate as recommended by the manufacturer.
-
Seed Cells: Seed BECs onto the apical side of the inserts at a density that achieves confluency within 2-3 days (e.g., 5 x 10^5 cells/cm²).[1]
-
Culture and Monitor: Culture the cells until a confluent monolayer is formed. Monitor barrier formation by measuring TEER daily.
-
Prepare for Assay: Once TEER values have stabilized at a desired level, gently wash the cells with pre-warmed assay buffer.
-
Add Tracer: Add the fluorescent tracer solution (e.g., 0.1 mg/mL FITC-dextran in assay buffer) to the apical (upper) chamber.[1] Add fresh assay buffer to the basolateral (lower) chamber.
-
Incubate: Incubate the plate at 37°C.
-
Sample Collection: At designated time points (e.g., 30, 60, 90, 120 minutes), collect a sample from the basolateral chamber for fluorescence measurement. Replace the collected volume with fresh, pre-warmed assay buffer.
-
Measure Fluorescence: Transfer the collected samples to a 96-well black microplate and measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen tracer.
-
Calculate Permeability Coefficient (Papp): The apparent permeability coefficient can be calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of tracer accumulation in the basolateral chamber.
-
A is the surface area of the insert membrane (cm²).
-
C0 is the initial concentration of the tracer in the apical chamber.
-
Experimental Workflow for In Vitro Permeability Assay
Caption: Workflow for an in vitro BBB permeability assay using Transwell inserts.
Protocol 2: In Vivo BBB Permeability Assay using Sodium Fluorescein
This protocol describes a method to assess BBB permeability in mice.
Materials:
-
Mice
-
Sodium fluorescein (10% solution in DPBS)
-
Anesthetic
-
Ice-cold PBS
-
Brain homogenization buffer
-
Fluorometer
Procedure:
-
Tracer Injection: Inject the mouse intraperitoneally (i.p.) with 100 µl of 10% sodium fluorescein.[5]
-
Circulation Time: Allow the tracer to circulate for a specific duration (e.g., 10 minutes).[5]
-
Euthanasia and Perfusion: Euthanize the mouse via CO2 asphyxiation.[5] Immediately perform a transcardial perfusion with approximately 30 ml of ice-cold PBS to remove the tracer from the vasculature.[5]
-
Brain Collection: Collect the brain and snap-freeze it for later analysis.[5]
-
Tissue Homogenization: Homogenize the brain tissue in a suitable buffer.
-
Fluorescence Measurement: Centrifuge the homogenate and measure the fluorescence of the supernatant using a fluorometer with excitation at 485 nm and emission at 530 nm.[5]
-
Quantification: Create a standard curve with known concentrations of sodium fluorescein to quantify the amount of tracer that has extravasated into the brain parenchyma. The results can be expressed as the amount of sodium fluorescein per gram of brain tissue.
References
- 1. Blood-Brain Barrier (BBB) Permeability and Transport Measurement In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Permeability Studies on In Vitro Blood–Brain Barrier Models: Physiology, Pathology, and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. Blood-brain barrier (BBB) permeability assay. [bio-protocol.org]
Validation & Comparative
Navigating the Neurovascular Frontier: A Comparative Analysis of Blood-Brain Barrier Permeability in Neurological Disease Models
For researchers, scientists, and drug development professionals, understanding the dynamics of the blood-brain barrier (BBB) is paramount. Its integrity is a critical determinant in the progression of numerous neurological disorders and a formidable challenge in the development of effective central nervous system (CNS) therapies. This guide provides a comparative analysis of BBB permeability across various disease models, supported by experimental data and detailed methodologies, to aid in the advancement of neuroscience research and therapeutic strategies.
The BBB is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside[1]. Disruption of this barrier is a common pathological feature in a range of neurological diseases, including ischemic stroke, Alzheimer's disease, multiple sclerosis, and brain tumors[2][3]. The extent and nature of BBB breakdown can vary significantly between these conditions, influencing disease progression and therapeutic outcomes.
Quantitative Comparison of BBB Permeability Across Disease Models
To facilitate a direct comparison of BBB disruption, the following table summarizes quantitative data on permeability changes observed in various animal models of neurological diseases. These values, obtained through different experimental techniques, highlight the disease-specific alterations in BBB integrity.
| Disease Model | Animal Model | Method of BBB Permeability Assessment | Tracer/Marker | Quantitative Change in Permeability | Reference |
| Ischemic Stroke | Middle Cerebral Artery Occlusion (MCAO) in rats/mice | Evans Blue Dye Extravasation | Evans Blue bound to albumin (~69 kDa) | Significant increase in dye extravasation in the ischemic hemisphere compared to the contralateral side. | [4] |
| Sodium Fluorescein (NaFl) Leakage | Sodium Fluorescein (376 Da) | Increased fluorescence intensity in brain parenchyma, indicating leakage of small molecules.[5] | [5] | ||
| IgG Western Blot | Endogenous IgG (~150 kDa) | Elevated levels of IgG in brain lysates from the ischemic region.[4] | [4] | ||
| Alzheimer's Disease | Transgenic mouse models (e.g., APP/PS1) | Dynamic Contrast-Enhanced MRI (DCE-MRI) | Gadolinium-based contrast agents | Increased permeability-surface area product (Ktrans) in specific brain regions like the hippocampus.[6] | [6][7] |
| Cerebrospinal fluid (CSF)/plasma albumin ratio (Qalb) | Endogenous Albumin | Elevated Qalb in patients, suggesting increased BBB permeability.[8] | [8] | ||
| Multiple Sclerosis | Experimental Autoimmune Encephalomyelitis (EAE) in mice | Dynamic Contrast-Enhanced MRI (DCE-MRI) | Gadolinium-based contrast agents | Significantly higher Ktrans values in periventricular normal-appearing white matter compared to healthy controls.[9] | [9][10] |
| Albumin Immunohistochemistry | Endogenous Albumin | Increased albumin staining in the CNS parenchyma, indicating vascular leakage.[11] | [11] | ||
| Brain Tumors | Glioma xenograft models in rodents | Evans Blue Dye Extravasation | Evans Blue bound to albumin | Marked and heterogeneous dye accumulation within and around the tumor tissue. | [3] |
| Dynamic Contrast-Enhanced MRI (DCE-MRI) | Gadolinium-based contrast agents | High and variable Ktrans values, reflecting the leaky nature of the blood-tumor barrier. | [3] |
Experimental Protocols for Assessing BBB Permeability
Accurate assessment of BBB permeability is crucial for understanding disease mechanisms and evaluating therapeutic efficacy. Below are detailed protocols for commonly employed experimental techniques.
Evans Blue Dye Extravasation
This classic method assesses BBB permeability to macromolecules.
-
Principle: Evans blue dye binds tightly to serum albumin. When the BBB is compromised, the albumin-dye complex extravasates into the brain parenchyma.
-
Protocol:
-
Anesthetize the animal (e.g., rat, mouse).
-
Inject a solution of Evans blue dye (e.g., 2% in saline, 4 ml/kg) intravenously, typically through the tail vein.
-
Allow the dye to circulate for a specific period (e.g., 1-2 hours).
-
Perfuse the animal transcardially with saline to remove the dye from the vasculature.
-
Dissect the brain and homogenize the tissue of interest in a suitable solvent (e.g., formamide).
-
Incubate the homogenate to extract the dye (e.g., at 60°C for 24 hours).
-
Centrifuge the samples and measure the absorbance of the supernatant using a spectrophotometer (at ~620 nm).
-
Quantify the amount of extravasated dye by comparing it to a standard curve.
-
Sodium Fluorescein (NaFl) Leakage
This technique is used to measure the permeability of the BBB to small molecules.[5]
-
Principle: Sodium fluorescein is a small fluorescent tracer that leaks into the brain parenchyma upon BBB disruption.
-
Protocol:
-
Prepare a solution of sodium fluorescein in saline (e.g., 100 mg/kg).[5]
-
Inject the tracer intravenously into the animal.
-
After a defined circulation time (e.g., 10 minutes), collect a blood sample.
-
Perfuse the animal with saline to clear the intravascular tracer.
-
Homogenize the brain tissue in a suitable buffer.
-
Precipitate proteins from the homogenate (e.g., with trichloroacetic acid).
-
Centrifuge and measure the fluorescence of the supernatant and the plasma sample using a fluorescence spectrophotometer.
-
Calculate the brain uptake as the ratio of brain fluorescence to plasma fluorescence.
-
Immunohistochemistry for Endogenous Plasma Proteins
This method visualizes the extravasation of endogenous blood-borne proteins.
-
Principle: Proteins such as albumin and IgG are normally restricted to the blood vessels. Their presence in the brain parenchyma is indicative of BBB breakdown.
-
Protocol:
-
Perfuse the animal with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Dissect the brain and process it for cryosectioning or paraffin embedding.
-
Cut brain sections and perform standard immunohistochemical staining using primary antibodies against the protein of interest (e.g., anti-albumin or anti-IgG).
-
Use a fluorescently labeled secondary antibody for detection.
-
Visualize the sections using a fluorescence or confocal microscope.
-
Quantify the extravasation by measuring the fluorescence intensity in the parenchyma relative to the intravascular space.
-
Signaling Pathways and Experimental Workflows
The integrity of the BBB is regulated by complex signaling pathways. Disruptions in these pathways contribute to increased permeability in various disease states.
Experimental Workflow for Assessing BBB Permeability.
A key signaling pathway implicated in BBB disruption across multiple diseases is the c-Jun N-terminal kinase (JNK) signaling pathway.[2] Activation of JNK can lead to the downregulation of tight junction proteins, which are essential for maintaining the barrier function of the BBB.
Simplified JNK Signaling Pathway in BBB Disruption.
Another critical pathway involves Vascular Endothelial Growth Factor (VEGF), which is a potent inducer of vascular permeability.
VEGF Signaling Pathway in Hypoxia-Induced BBB Permeability.
References
- 1. Blood–brain barrier - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Blood-Brain Barrier Dysfunction in CNS Disorders and Putative Therapeutic Targets: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Blood-Brain Barrier (BBB) Permeability and Transport Measurement In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Blood–Brain Barrier Permeability Is Associated With Cognitive Functioning in Normal Aging and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.ed.ac.uk [pure.ed.ac.uk]
- 8. Increased blood-brain barrier permeability is associated with dementia and diabetes but not amyloid pathology or APOE genotype - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Abnormal blood–brain barrier permeability in normal appearing white matter in multiple sclerosis investigated by MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide: Sucrose and Inulin as Blood-Brain Barrier Permeability Markers
For Researchers, Scientists, and Drug Development Professionals
The integrity of the blood-brain barrier (BBB) is a critical factor in central nervous system (CNS) health and disease. Its selective permeability restricts the passage of many substances from the systemic circulation into the brain, posing a significant challenge for drug delivery to the CNS. To accurately assess BBB permeability, researchers rely on tracer molecules that are known to have low passive diffusion across the barrier. Among the most commonly used hydrophilic markers are sucrose and inulin. This guide provides an objective comparison of their performance as BBB permeability markers, supported by experimental data and detailed protocols.
Introduction to Sucrose and Inulin
Sucrose, a disaccharide with a molecular weight of 342 Da, and inulin, a polysaccharide with a molecular weight of approximately 5000 Da, are both widely used to assess the paracellular permeability of the BBB.[1][2] Due to their low lipid solubility and lack of specific transporters, their passage across the intact BBB is highly restricted. An increase in their concentration in the brain parenchyma is indicative of a compromised or "leaky" BBB. The choice between sucrose and inulin often depends on the specific research question, as their difference in size can provide insights into the nature of the BBB disruption.
Quantitative Comparison of Permeability
The permeability of the BBB to sucrose and inulin is typically quantified by the permeability-surface area (PS) product or the permeability coefficient (P). The following table summarizes key quantitative data from various studies.
| Marker | Molecular Weight (Da) | Permeability-Surface Area (PS) Product (ml/g/s) | Transfer Constant (Ki) (μl/g/min) | Permeability Coefficient (Pe) (cm/min) | Model System | Reference |
| Sucrose | 342 | ~1 x 10⁻⁵ (Control) | - | 0.25 ± 0.01 x 10⁻³ (Control) | In vivo (Rat) | [3] |
| Markedly elevated post-osmotic opening | - | 5.95 ± 0.95 x 10⁻³ (Cocktail A) | In vitro (Bovine BMECs) | [4] | ||
| - | ΔKi significantly exceeded inulin after ischemia | - | In vivo (Rat) | [1][2] | ||
| Inulin | ~5000 | Not measurable (Control) | - | 0.05 ± 0.004 x 10⁻³ | In vitro (Bovine BMECs) | [4] |
| Markedly elevated post-osmotic opening | - | - | In vivo (Rat) | [3] | ||
| - | Lower ΔKi than sucrose after ischemia | - | In vivo (Rat) | [1][2] |
Note: Permeability values can vary significantly depending on the experimental model (in vivo vs. in vitro), species, and the specific conditions of the study (e.g., control vs. pathological state). Direct comparison of absolute values across different studies should be done with caution. The key takeaway is the relative permeability of the two markers under the same experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of BBB permeability studies. Below are generalized protocols for in vivo and in vitro assessments using sucrose and inulin.
In Vivo Blood-to-Brain Transfer Measurement in Rodents
This protocol is based on the intravenous administration of radiolabeled tracers and subsequent measurement of their accumulation in the brain.
Materials:
-
Radiolabeled tracers (e.g., [¹⁴C]sucrose and [³H]inulin)
-
Anesthetic agent
-
Saline solution
-
Brain tissue homogenizer
-
Scintillation counter and vials
-
Microcentrifuge
Procedure:
-
Animal Preparation: Anesthetize the rodent (e.g., rat or mouse) according to approved institutional protocols.
-
Tracer Administration: Inject a bolus of the radiolabeled tracer solution (containing both [¹⁴C]sucrose and [³H]inulin) into the femoral or tail vein.
-
Blood Sampling: Collect arterial or venous blood samples at specified time points (e.g., 1, 5, 15, 30, and 60 minutes) after injection to determine the plasma concentration-time profile of the tracers.
-
Brain Perfusion and Collection: At the end of the experiment (e.g., 60 minutes), perform a transcardial perfusion with saline to remove the intravascular tracers from the brain. Immediately collect the brain and dissect it into desired regions.
-
Sample Processing: Weigh the brain tissue samples and homogenize them. Centrifuge the homogenates to separate the supernatant.
-
Radioactivity Measurement: Measure the radioactivity in the plasma and brain supernatant samples using a liquid scintillation counter.
-
Calculation of Permeability: The brain uptake is quantified by calculating the transfer constant (Ki) using the following equation: Ki = Am / ∫₀ᵗ Cₚ(t)dt, where Am is the amount of tracer per gram of brain tissue at time T, and ∫₀ᵗ Cₚ(t)dt is the integral of the plasma concentration-time curve from time 0 to T.
References
- 1. "Evaluation of [14C] and [13C]Sucrose as Blood-Brain Barrier Permeabili" by Mohammad K. Miah, Ekram A. Chowdhury et al. [digitalcommons.chapman.edu]
- 2. Differential passage of [14C]sucrose and [3H]inulin across rat blood-brain barrier after cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Estimation of capillary permeability of inulin, sucrose and mannitol in rat brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Researcher's Guide to Quantifying Blood-Brain Barrier Disruption: A Comparative Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of blood-brain barrier (BSB) disruption is paramount for understanding neurological diseases and developing effective therapeutics. This guide provides a comprehensive comparison of commonly employed methods, offering detailed experimental protocols, quantitative data from cross-validation studies, and visual representations of the underlying biological and experimental processes.
The blood-brain barrier is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. Disruption of this critical barrier is a key pathological feature in a host of neurological disorders, including stroke, traumatic brain injury, multiple sclerosis, and neurodegenerative diseases. Consequently, a variety of techniques have been developed to measure the extent of this compound breakdown. This guide will delve into the principles, protocols, and comparative performance of tracer-based methods, advanced in vivo imaging techniques, and immunohistochemical approaches.
Comparative Overview of this compound Disruption Quantification Methods
The choice of method for quantifying this compound disruption depends on several factors, including the specific research question, the required level of quantification, the availability of specialized equipment, and whether the assessment needs to be performed in vivo or ex vivo. Here, we compare the most widely used techniques.
| Method | Principle | Mode | Quantification | Throughput | Key Advantages | Key Limitations |
| Evans Blue Dye (EBD) Extravasation | Injected EBD binds to serum albumin. Extravasation of the EBD-albumin complex into the brain parenchyma indicates increased this compound permeability. | Ex vivo | Spectrophotometry or fluorometry of brain homogenates. | Low to Medium | Cost-effective, technically straightforward, provides a quantitative measure of albumin leakage. | Terminal procedure, potential for artifacts, only measures permeability to large molecules. |
| Sodium Fluorescein (NaF) Leakage | A small molecular weight fluorescent tracer that leaks into the brain parenchyma upon this compound disruption. | Ex vivo | Fluorometry of brain homogenates. | Low to Medium | Sensitive to subtle this compound openings, good for assessing paracellular permeability. | Terminal procedure, rapid clearance from the blood can affect quantification. |
| Dynamic Contrast-Enhanced MRI (DCE-MRI) | In vivo imaging of the leakage of a gadolinium-based contrast agent from the blood into the brain tissue over time. | In vivo | Calculation of the transfer constant (Ktrans), representing the rate of contrast agent leakage. | Low | Non-invasive, allows for longitudinal studies in the same subject, provides spatial information on this compound disruption. | Requires specialized imaging equipment and complex data analysis, less sensitive to very subtle leakage. |
| Positron Emission Tomography (PET) | In vivo imaging using radiotracers to measure the permeability-surface area (PS) product or influx rate (Ki) across the this compound. | In vivo | Kinetic modeling of radiotracer uptake in the brain. | Low | Highly sensitive and quantitative, can use tracers for specific transport pathways. | Requires a cyclotron and radiochemistry facility, exposure to ionizing radiation. |
| Immunoglobulin G (IgG) Staining | Immunohistochemical detection of endogenous IgG that has extravasated into the brain parenchyma. | Ex vivo | Image analysis of stained brain sections (e.g., optical density, stained area). | Medium to High | No injection of exogenous tracers needed, can be combined with other histological analyses. | Semi-quantitative, susceptible to staining variability, reflects accumulated leakage over time. |
Cross-Validation and Quantitative Comparison
Direct comparative studies providing quantitative correlations between these different methods are crucial for interpreting results across different experimental paradigms. While a single, all-encompassing cross-validation study is lacking in the literature, several studies have provided valuable comparative data.
One study directly correlated permeability parameters from DCE-MRI with Evans blue extravasation in a rat model of transient cerebral ischemia. The transfer constant (Ktrans) derived from DCE-MRI showed the strongest correlation with the amount of Evans blue extravasation, with a correlation coefficient (r) of 0.687[1]. This indicates that DCE-MRI can provide a reliable in vivo measure that corresponds well with the gold-standard ex vivo tracer method.
Another study compared the extravasation of Evans blue (bound to albumin, ~69 kDa) and sodium fluorescein (~0.38 kDa) in rats. The results showed that while both tracers were excluded from the healthy brain, their distribution patterns in cases of this compound disruption could differ, highlighting that the choice of tracer molecular weight is critical for assessing the nature of the barrier opening[2].
A comparative study of post-mortem methods in experimental ischemic stroke demonstrated a highly significant correlation between IgG Western blot, albumin Western blot, and albumin immunofluorescence intensity for quantifying this compound leakage[3]. This suggests that these immunohistochemical methods are valid and can be used interchangeably depending on the specific experimental needs and available resources.
| Comparison | Model | Key Findings | Correlation Coefficient (r) | Reference |
| DCE-MRI (Ktrans) vs. Evans Blue | Rat transient cerebral ischemia | Strong positive correlation | 0.687 | [1] |
| IgG WB vs. Albumin WB | Mouse experimental ischemic stroke | Highly significant positive correlation | Not explicitly stated, but p < 0.0001 | [3] |
| IgG WB vs. Albumin Immunofluorescence | Mouse experimental ischemic stroke | Highly significant positive correlation | Not explicitly stated, but p < 0.0001 | [3] |
| Albumin WB vs. Albumin Immunofluorescence | Mouse experimental ischemic stroke | Highly significant positive correlation | Not explicitly stated, but p < 0.0001 | [3] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for reproducible and comparable results. Below are detailed methodologies for the key experiments discussed.
Evans Blue Dye Extravasation Assay
Principle: This method quantifies the extravasation of Evans blue dye, which binds to serum albumin, into the brain parenchyma as a measure of this compound permeability to macromolecules.
Materials:
-
Evans blue dye (Sigma-Aldrich)
-
Sterile 0.9% saline
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Perfusion pump
-
Formamide (or other suitable solvent)
-
Spectrophotometer or fluorometer
-
Homogenizer
Procedure:
-
Prepare a 2% (w/v) solution of Evans blue in sterile 0.9% saline.
-
Anesthetize the animal (e.g., mouse or rat).
-
Inject the Evans blue solution intravenously (e.g., via the tail vein) at a dose of 4 ml/kg.
-
Allow the dye to circulate for a defined period (e.g., 1-2 hours).
-
Deeply anesthetize the animal and perform transcardial perfusion with saline to remove intravascular dye.
-
Dissect the brain and specific regions of interest.
-
Weigh the brain tissue samples.
-
Homogenize the tissue in a suitable solvent (e.g., formamide) to extract the Evans blue dye.
-
Incubate the homogenate (e.g., at 60°C for 24-48 hours) to ensure complete extraction.
-
Centrifuge the samples to pellet the tissue debris.
-
Measure the absorbance or fluorescence of the supernatant at the appropriate wavelength (absorbance ~620 nm, fluorescence excitation/emission ~620/680 nm).
-
Quantify the concentration of Evans blue using a standard curve. Results are typically expressed as μg of dye per gram of brain tissue.
Sodium Fluorescein Leakage Assay
Principle: This technique measures the leakage of the small fluorescent molecule sodium fluorescein across the this compound.
Materials:
-
Sodium fluorescein (Sigma-Aldrich)
-
Sterile 0.9% saline
-
Anesthesia
-
Perfusion pump
-
Trichloroacetic acid (TCA)
-
Fluorometer
Procedure:
-
Prepare a 10% (w/v) solution of sodium fluorescein in sterile 0.9% saline.
-
Anesthetize the animal.
-
Inject the sodium fluorescein solution intraperitoneally or intravenously at a dose of 100 mg/kg.
-
Allow the tracer to circulate for a specific time (e.g., 10-30 minutes).
-
Collect a blood sample via cardiac puncture.
-
Perform transcardial perfusion with saline.
-
Dissect the brain and regions of interest.
-
Weigh the tissue samples.
-
Homogenize the tissue in a suitable buffer.
-
Precipitate proteins by adding an equal volume of 50% TCA and centrifuge.
-
Collect the supernatant and add 5 M NaOH to alkalize the solution.
-
Measure the fluorescence of the brain and plasma samples using a fluorometer (excitation ~485 nm, emission ~525 nm).
-
Calculate the amount of fluorescein in the brain from a standard curve and express the results as μg/g of tissue or as a ratio of brain to plasma fluorescence.
Dynamic Contrast-Enhanced MRI (DCE-MRI)
Principle: This in vivo imaging technique quantifies the leakage of a gadolinium-based contrast agent across the this compound by measuring changes in T1 relaxation time.
Materials:
-
MRI scanner (e.g., 3T or higher for animal studies)
-
Gadolinium-based contrast agent (e.g., Gd-DTPA)
-
Anesthesia and physiological monitoring equipment
-
Catheter for intravenous injection
Procedure:
-
Anesthetize the animal and place it in the MRI scanner.
-
Acquire pre-contrast T1-weighted images to establish a baseline.
-
Administer a bolus of the gadolinium-based contrast agent intravenously via a catheter.
-
Immediately begin dynamic T1-weighted image acquisition for a set duration (e.g., 10-30 minutes) with high temporal resolution.
-
Post-processing and data analysis:
-
Correct for motion artifacts.
-
Convert signal intensity to contrast agent concentration.
-
Determine the arterial input function (AIF) from a major artery.
-
Apply a pharmacokinetic model (e.g., Patlak model, Tofts model) to the data to calculate the volume transfer constant (Ktrans) on a voxel-by-voxel basis. Ktrans reflects the permeability of the this compound.
-
Positron Emission Tomography (PET) Imaging
Principle: PET imaging uses radiolabeled molecules to quantitatively measure their transport across the this compound.
Materials:
-
PET scanner
-
Radiotracer (e.g., 18F-FDG, 11C-raclopride, or specific permeability tracers)
-
Anesthesia and physiological monitoring equipment
-
Catheter for intravenous injection
Procedure:
-
Anesthetize the animal and position it in the PET scanner.
-
Inject a bolus of the chosen radiotracer intravenously.
-
Acquire dynamic PET data over a specified period (e.g., 60-90 minutes).
-
Collect arterial blood samples to measure the radiotracer concentration in the plasma over time (the arterial input function).
-
Reconstruct the dynamic PET images.
-
Apply kinetic models (e.g., two-tissue compartment model) to the time-activity curves from regions of interest in the brain and the arterial input function to calculate parameters such as the influx rate constant (Ki) or the permeability-surface area (PS) product.
Immunoglobulin G (IgG) Immunohistochemistry
Principle: This method detects the presence of endogenous IgG in the brain parenchyma, which indicates a breach in the this compound.
Materials:
-
Tissue fixation and processing reagents (e.g., paraformaldehyde, sucrose, embedding medium)
-
Cryostat or microtome
-
Primary antibody against IgG of the species being studied (e.g., anti-mouse IgG)
-
Labeled secondary antibody (e.g., fluorescent or enzyme-conjugated)
-
Blocking solution (e.g., normal serum)
-
Microscope (fluorescence or bright-field)
Procedure:
-
Anesthetize the animal and perform transcardial perfusion with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Dissect the brain and post-fix it in the same fixative, followed by cryoprotection in a sucrose solution.
-
Freeze the brain and cut sections using a cryostat or microtome.
-
Mount the sections on slides.
-
Perform immunohistochemical staining:
-
Block non-specific binding sites with a blocking solution.
-
Incubate the sections with the primary antibody against IgG.
-
Wash the sections to remove unbound primary antibody.
-
Incubate with the labeled secondary antibody.
-
Wash the sections to remove unbound secondary antibody.
-
Coverslip the slides with mounting medium.
-
-
Image the sections using a microscope.
-
Quantify the staining using image analysis software to measure the stained area or optical density in specific brain regions.
Visualizing the Processes: Signaling Pathways and Experimental Workflows
To better understand the biological mechanisms of this compound disruption and the experimental procedures for its quantification, the following diagrams are provided.
Signaling Pathways in this compound Disruption
This compound disruption is a complex process involving multiple signaling pathways that converge on the tight junctions between endothelial cells. Neuroinflammation is a major trigger of this compound breakdown.
Caption: Signaling cascade in neuroinflammation-induced this compound disruption.
Experimental Workflow for Tracer-Based Quantification
This workflow outlines the key steps involved in quantifying this compound disruption using tracer molecules like Evans blue or sodium fluorescein.
Caption: Workflow for tracer-based this compound permeability assessment.
Logical Relationship of In Vivo and Ex Vivo Methods
This diagram illustrates the relationship between in vivo imaging techniques and ex vivo validation methods in the study of this compound disruption.
Caption: Relationship between in vivo and ex vivo this compound assessment.
Conclusion
The quantification of this compound disruption is a critical aspect of neuroscience research and drug development. The methods described in this guide each offer unique advantages and are suited to different research contexts. Tracer-based methods provide a cost-effective and quantitative endpoint, while advanced imaging techniques like DCE-MRI and PET allow for non-invasive, longitudinal assessment of this compound integrity in vivo. Immunohistochemical methods offer a valuable tool for post-mortem validation without the need for exogenous tracers. By understanding the principles, protocols, and comparative performance of these techniques, researchers can select the most appropriate method to advance our understanding of this compound dysfunction in neurological diseases and to accelerate the development of novel therapeutic interventions.
References
- 1. Permeability Parameters Measured with Dynamic Contrast-Enhanced MRI: Correlation with the Extravasation of Evans Blue in a Rat Model of Transient Cerebral Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Distinct Patterns of Cerebral Extravasation by Evans Blue and Sodium Fluorescein in Rats | PLOS One [journals.plos.org]
- 3. mdpi.com [mdpi.com]
A Comparative Guide to Models of Blood-Brain Barrier Breakdown: Focus on EAE Reproducibility
For researchers, scientists, and drug development professionals navigating the complexities of central nervous system (CNS) disorders, the choice of an appropriate model to study the blood-brain barrier (BBB) is critical. The Experimental Autoimmune Encephalomyelitis (EAE) model, a widely used animal model for multiple sclerosis, is frequently employed to investigate BBB dysfunction. However, concerns regarding its reproducibility warrant a careful comparison with alternative models. This guide provides an objective overview of the EAE model and its alternatives, supported by experimental data and detailed protocols to aid in informed model selection.
The integrity of the BBB is paramount for maintaining CNS homeostasis, and its disruption is a key pathological feature in many neurological diseases. The EAE model, which mimics the inflammatory demyelination characteristic of multiple sclerosis, provides a valuable in vivo system to study the interplay between the immune system and the BBB. Despite its widespread use, the EAE model is known for its variability, which can be influenced by factors such as the mouse strain, the specific antigen used for immunization, and even environmental conditions within animal facilities. This variability can impact the reproducibility of studies focused on BBB breakdown.
This guide explores the reproducibility of the EAE model in comparison to other widely used in vivo and in vitro models of BBB dysfunction. We present a comprehensive analysis of the available data, detailed experimental protocols, and visual representations of key pathways and workflows to assist researchers in selecting the most suitable model for their specific research questions.
Comparison of In Vivo Models for Studying BBB Breakdown
The choice between an immune-driven model like EAE and a toxin-induced model often depends on whether the research focus is on inflammatory or degenerative aspects of BBB disruption.
| Model | Principle | Method of Induction | Typical Species/Strain | Key Advantages | Key Disadvantages | Reproducibility of BBB Breakdown |
| EAE (MOG-induced) | T-cell mediated autoimmune response against myelin oligodendrocyte glycoprotein (MOG), leading to inflammation and demyelination. | Immunization with MOG peptide (e.g., MOG35-55) in Complete Freund's Adjuvant (CFA), often with pertussis toxin (PTX) administration. | C57BL/6 mice | - Closely mimics the inflammatory aspects of multiple sclerosis.- Allows for the study of immune cell trafficking across the BBB. | - Significant variability in disease onset, severity, and clinical course.- Complex induction protocol.- PTX can have confounding effects on BBB permeability. | Moderate to low; highly dependent on protocol standardization and mouse strain. A close linear correlation exists between the extent of BBB permeability and the clinical score in MOG-immunized mice[1]. |
| EAE (PLP-induced) | T-cell mediated autoimmune response against proteolipid protein (PLP). | Immunization with PLP peptide (e.g., PLP139-151) in CFA. | SJL mice | - Can induce a relapsing-remitting disease course, modeling a different form of MS. | - Similar variability issues as MOG-EAE.- Disease course can be less predictable. | Moderate to low; subject to similar sources of variability as MOG-EAE. |
| Cuprizone Model | Toxin-induced non-inflammatory demyelination through oligodendrocyte apoptosis. | Administration of the copper chelator cuprizone in the diet. | C57BL/6 mice | - Highly reproducible and synchronized demyelination.- Simple, non-invasive induction.- Allows for the study of demyelination and remyelination independent of a primary adaptive immune attack. | - Lacks the prominent inflammatory component of EAE and MS.- BBB breakdown is generally considered milder than in EAE, though it precedes demyelination.[2][3][4] | High; considered to have good reproducibility in contrast to other models of MS.[5] |
| Lysolecithin Model | Focal demyelination induced by the lytic action of a detergent on myelin sheaths. | Stereotactic injection of lysolecithin directly into the CNS (e.g., spinal cord, corpus callosum). | Rats, Mice | - Precise spatial and temporal control over the site of demyelination.- Allows for the study of focal BBB breakdown and repair. | - Invasive surgical procedure.- Demyelination is not immune-mediated.- The induced lesion is localized and may not reflect widespread BBB dysfunction. | High for focal lesion induction. |
Comparison of In Vitro Models for Studying BBB Breakdown
In vitro models offer a controlled environment to study specific aspects of BBB function and are often used for high-throughput screening.
| Model | Principle | Key Advantages | Key Disadvantages | Reproducibility of BBB Permeability (TEER) |
| Transwell Model | Endothelial cells are cultured on a porous membrane insert, separating an apical (blood) and a basolateral (brain) compartment. Often co-cultured with astrocytes and pericytes. | - High-throughput screening capability.- Allows for quantitative measurement of permeability (TEER and tracer flux).- Relatively low cost and ease of use. | - Lack of physiological shear stress from blood flow.- Often a simplified representation of the complex neurovascular unit.- TEER values can be significantly lower than in vivo. | Moderate to high, but can be influenced by cell source, passage number, and culture conditions. Different measurement setups can result in significant variations in TEER values.[6][7] |
| Microfluidic (BBB-on-a-chip) Models | Micro-engineered devices that recapitulate the 3D architecture and fluid dynamics of the neurovascular unit. | - Mimics physiological shear stress.- Allows for real-time imaging and analysis.- More complex co-culture and 3D arrangements are possible. | - Lower throughput compared to Transwell models.- Technically more complex to set up and operate.- Standardization of devices and protocols is still evolving. | Moderate to high, but dependent on device design and fabrication consistency. |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanisms and methodologies, the following diagrams illustrate key signaling pathways in EAE-induced BBB breakdown and a typical experimental workflow.
Caption: Immune-mediated BBB breakdown in EAE.
Caption: EAE induction and BBB analysis workflow.
Caption: Decision tree for selecting a BBB breakdown model.
Experimental Protocols
MOG35-55 Induced EAE in C57BL/6 Mice
Materials:
-
Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
Sterile phosphate-buffered saline (PBS)
-
Female C57BL/6 mice (8-12 weeks old)
Procedure:
-
Immunization (Day 0):
-
Prepare an emulsion of MOG35-55 in CFA (final concentration typically 1-2 mg/mL MOG35-55).
-
Anesthetize mice and subcutaneously inject 100-200 µL of the emulsion at two sites on the flank.
-
Administer PTX (typically 100-300 ng) intraperitoneally (i.p.) in PBS.
-
-
PTX Boost (Day 2):
-
Administer a second dose of PTX i.p.
-
-
Clinical Scoring:
-
Beginning around day 7 post-immunization, monitor mice daily for clinical signs of EAE using a standardized scoring system (e.g., 0 = no signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = moribund; 5 = death).
-
-
BBB Permeability Assessment (at desired clinical score or time point):
-
See protocols for Evans Blue or Sodium Fluorescein below.
-
Cuprizone-Induced Demyelination
Materials:
-
Cuprizone (bis-cyclohexanone oxaldihydrazone)
-
Powdered rodent chow
-
Female C57BL/6 mice (8-10 weeks old)
Procedure:
-
Diet Preparation:
-
Mix cuprizone into powdered chow to a final concentration of 0.2% (w/w).
-
-
Induction:
-
Provide mice with the 0.2% cuprizone diet ad libitum for 5-6 weeks to induce demyelination.
-
-
BBB Permeability Assessment:
In Vitro Transwell BBB Model
Materials:
-
Brain microvascular endothelial cells (e.g., bEnd.3, hCMEC/D3, or primary cells)
-
Astrocytes and pericytes (optional, for co-culture)
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Cell culture medium and supplements
-
Extracellular matrix coating (e.g., collagen, fibronectin)
-
Transendothelial Electrical Resistance (TEER) measurement system
Procedure:
-
Insert Coating:
-
Coat the apical side of the Transwell inserts with an extracellular matrix solution and allow to dry.
-
-
Cell Seeding:
-
Seed endothelial cells onto the apical side of the inserts.
-
For co-culture, seed astrocytes and/or pericytes on the basolateral side of the insert or in the bottom of the well.
-
-
Culture and Barrier Formation:
-
Culture the cells until a confluent monolayer is formed.
-
Monitor barrier integrity by measuring TEER daily. The barrier is typically considered established when TEER values plateau.
-
-
Permeability Studies:
-
Once the barrier is established, the model can be used to assess the permeability of test compounds or to model BBB breakdown by adding inflammatory cytokines (e.g., TNF-α, IL-1β) to the culture medium.
-
BBB Permeability Assessment: Evans Blue Extravasation
Principle: Evans blue dye binds to serum albumin. Under normal conditions, this complex is unable to cross the BBB. Extravasation of the dye into the brain parenchyma indicates increased BBB permeability.
Procedure:
-
Prepare a 2% (w/v) solution of Evans blue in sterile saline.
-
Inject the Evans blue solution intravenously (e.g., via the tail vein) at a dose of 2-4 mL/kg.
-
Allow the dye to circulate for a defined period (e.g., 1-2 hours).
-
Anesthetize the mouse and perform transcardial perfusion with saline to remove intravascular dye.
-
Dissect the brain and homogenize it in formamide.
-
Incubate the homogenate to extract the Evans blue dye.
-
Centrifuge the samples and measure the absorbance of the supernatant at ~620 nm.
-
Quantify the amount of extravasated dye using a standard curve.
BBB Permeability Assessment: Sodium Fluorescein Assay
Principle: Sodium fluorescein is a small molecular weight fluorescent tracer that is typically excluded by an intact BBB. Its accumulation in the brain indicates increased permeability.
Procedure:
-
Prepare a 10% (w/v) solution of sodium fluorescein in sterile PBS.
-
Inject the sodium fluorescein solution intraperitoneally or intravenously.
-
Allow the tracer to circulate for a defined period (e.g., 30-60 minutes).
-
Anesthetize the mouse and perform transcardial perfusion with saline.
-
Dissect the brain and homogenize it in a suitable buffer.
-
Centrifuge the homogenate and measure the fluorescence of the supernatant (excitation ~485 nm, emission ~525 nm).
-
Quantify the amount of sodium fluorescein using a standard curve.
Conclusion
The EAE model remains a cornerstone for studying the inflammatory aspects of BBB breakdown, particularly in the context of multiple sclerosis research. However, its inherent variability necessitates careful experimental design and standardization to ensure reproducible results. For studies focused on the direct mechanisms of demyelination and remyelination or requiring highly reproducible BBB disruption, toxin-induced models like the cuprizone model offer a robust alternative. In vitro models, particularly emerging microfluidic technologies, provide powerful platforms for mechanistic studies and high-throughput screening in a controlled environment.
Ultimately, the choice of model depends on the specific scientific question. By understanding the strengths and limitations of each model, as outlined in this guide, researchers can make more informed decisions, leading to more robust and reproducible findings in the critical field of neurovascular research.
References
- 1. pnas.org [pnas.org]
- 2. Blood-brain barrier hyperpermeability precedes demyelination in the cuprizone model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Blood-brain barrier hyperpermeability precedes demyelination in the cuprizone model | springermedicine.com [springermedicine.com]
- 5. mdpi.com [mdpi.com]
- 6. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transendothelial Electrical Resistance Measurement across the Blood–Brain Barrier: A Critical Review of Methods [mdpi.com]
A Comparative Guide to Drug Efflux Transporter Expression at the Blood-Brain and Blood-Spinal Cord Barriers
For Researchers, Scientists, and Drug Development Professionals
The central nervous system (CNS) is shielded by highly selective barriers: the blood-brain barrier (BBB) and the blood-spinal cord barrier (BSB). These barriers play a critical role in protecting the delicate neural tissue from harmful substances while regulating the passage of essential molecules. A key component of this protective function is the expression of ATP-binding cassette (ABC) efflux transporters, which actively pump a wide range of xenobiotics, including many therapeutic drugs, out of the endothelial cells that form these barriers. Understanding the differential expression of these transporters at the BBB versus the this compound is paramount for the development of effective CNS-targeting therapies. This guide provides a comprehensive comparison of the expression of major drug efflux transporters at these two critical barriers, supported by experimental data and detailed methodologies.
Quantitative Comparison of Drug Efflux Transporter Expression: BBB vs. This compound
The expression levels of key drug efflux transporters, including P-glycoprotein (P-gp/MDR1/ABCB1), Breast Cancer Resistance Protein (BCRP/ABCG2), and various Multidrug Resistance-Associated Proteins (MRPs/ABCCs), exhibit notable differences between the BBB and the this compound. These differences can have significant implications for drug distribution and efficacy within the brain and spinal cord.[1][2] Recent advances in quantitative proteomics have enabled the precise measurement of these transporter proteins in isolated microvessels from different CNS regions.[3][4][5][6][7]
A key study by Uchida et al. (2020) provided a direct quantitative comparison of transporter abundances at the BBB (cortical and white matter) and the this compound in both humans and rats. The data from this study, presented below, highlights significant regional and species-specific differences.
Table 1: Absolute Protein Abundances of Major Drug Efflux Transporters at the Human BBB and this compound
| Transporter | Cortical BBB (fmol/μg protein) | White Matter BBB (fmol/μg protein) | This compound (fmol/μg protein) |
| P-glycoprotein (MDR1) | 6.06 | Not Quantified | >2-fold lower than BBB |
| BCRP | 8.14 | Not Quantified | >2-fold lower than BBB |
| MRP4 | 0.195 | Not Quantified | Not Quantified |
Data adapted from Uchida et al., Mol. Pharmaceutics, 2020.[4] Note: Many proteins showed >2-fold smaller expression levels in the this compound than the BBB in humans.[4]
Table 2: Absolute Protein Abundances of Major Drug Efflux Transporters at the Rat BBB and this compound
| Transporter | BBB (fmol/μg protein) | This compound (fmol/μg protein) |
| P-glycoprotein (Mdr1a) | 14.1 | Within 2-fold of BBB |
| BCRP | 3.2 | Within 2-fold of BBB |
Data adapted from Uchida et al., Mol. Pharmaceutics, 2020.[4] Note: Protein expression levels of almost all proteins were identical within a 2-fold range between the BBB and this compound in rats.[4]
These data reveal that in humans, the expression of key efflux transporters like P-gp and BCRP is significantly lower at the this compound compared to the BBB.[4] In contrast, in rats, the expression levels of these transporters are relatively similar between the two barriers.[4] This species-specific difference is a critical consideration for preclinical drug development and the translation of animal model data to human clinical trials.
Experimental Protocols
The quantitative data presented above was generated using sophisticated experimental techniques. Understanding these methodologies is crucial for interpreting the results and for designing future studies.
Isolation of Brain and Spinal Cord Microvessels
A common and essential first step is the isolation of microvessels, which enriches for the endothelial cells expressing the transporters of interest.
-
Protocol:
-
Tissue Homogenization: Human or rat brain cortex, white matter, or spinal cord tissue is homogenized in a buffer solution.
-
Density Gradient Centrifugation: The homogenate is subjected to centrifugation in a density gradient (e.g., using dextran) to separate the microvessels from other cellular components.
-
Filtration: The microvessel-containing fraction is then passed through a series of filters with decreasing pore sizes to further purify the microvessels.
-
Quality Control: The purity of the isolated microvessels is typically assessed by microscopy and by measuring the enrichment of marker proteins for endothelial cells (e.g., glucose transporter 1, GLUT1) and the depletion of markers for other cell types (e.g., neurons, glia).
-
Quantitative Targeted Absolute Proteomics (qTAP)
This mass spectrometry-based technique allows for the precise quantification of target proteins in complex biological samples.
-
Protocol:
-
Protein Extraction and Digestion: Proteins are extracted from the isolated microvessels and digested into peptides using an enzyme like trypsin.
-
Stable Isotope-Labeled Standards: A set of stable isotope-labeled synthetic peptides, corresponding to the target transporter proteins, are spiked into the sample as internal standards.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The peptide mixture is separated by liquid chromatography and analyzed by a mass spectrometer. The instrument is programmed to specifically detect and quantify both the endogenous peptides and their stable isotope-labeled counterparts.
-
Data Analysis: The absolute abundance of each target protein is calculated by comparing the signal intensity of the endogenous peptide to that of its corresponding labeled internal standard.
-
Regulation of Efflux Transporter Expression: Potential for Differential Modulation
The observed differences in transporter expression between the BBB and this compound are likely due to distinct regulatory mechanisms. The expression and function of ABC transporters are dynamically regulated by a complex network of signaling pathways in response to various physiological and pathological stimuli, including inflammation and cellular stress.[8][9][10]
Key regulatory pathways include:
-
Nuclear Receptor Activation: Nuclear receptors such as the pregnane X receptor (PXR) and the constitutive androstane receptor (CAR) can be activated by a wide range of xenobiotics and endogenous molecules, leading to the transcriptional upregulation of genes encoding efflux transporters like P-gp and MRPs.
-
Inflammatory Signaling: Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), can modulate the expression of efflux transporters, although the effects can be complex and time-dependent.[9]
-
Kinase Signaling Pathways: Various protein kinase pathways, including the protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) pathways, have been implicated in the post-translational regulation of transporter activity through phosphorylation.
The differential local microenvironments of the brain and spinal cord, including the composition of surrounding glial cells and the local inflammatory milieu, likely contribute to the distinct expression profiles of efflux transporters at the BBB and this compound.
Implications for Drug Development
The differential expression of efflux transporters at the BBB and this compound has profound implications for the development of drugs targeting the CNS.
-
Targeting the Brain vs. the Spinal Cord: The lower expression of P-gp and BCRP at the human this compound compared to the BBB suggests that it may be easier for certain drugs to penetrate the spinal cord than the brain.[4] This could be advantageous for treating spinal cord-specific diseases but may also lead to unwanted spinal cord toxicity for systemically administered drugs.
-
Species Differences: The significant species differences in transporter expression between humans and rodents highlight the limitations of relying solely on preclinical animal models to predict drug disposition in the human CNS.[4] Quantitative data from human tissues is crucial for building more accurate pharmacokinetic models.
-
Modulation of Transporter Activity: A deeper understanding of the distinct regulatory pathways at the BBB and this compound could open up new avenues for selectively modulating transporter activity to enhance drug delivery to either the brain or the spinal cord, or to protect one region from off-target effects.
References
- 1. Selective Increase of Two ABC Drug Efflux Transporters at the Blood-Spinal Cord Barrier Suggests Induced Pharmacoresistance in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ABC efflux transporters at blood-central nervous system barriers and their implications for treating spinal cord disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative targeted absolute proteomics of human blood-brain barrier transporters and receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of Absolute Protein Abundances of Transporters and Receptors among Blood-Brain Barriers at Different Cerebral Regions and the Blood-Spinal Cord Barrier in Humans and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative Proteomics-Based Blood-Brain Barrier Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. humanrelevantscience.org [humanrelevantscience.org]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Regulation of ABC Efflux Transporters at Blood-Brain Barrier in Health and Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of ABC efflux transporters at blood-brain barrier in health and neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Blood-Spinal Cord Barrier Integrity in Acute vs. Chronic Spinal Cord Injury
For Researchers, Scientists, and Drug Development Professionals
Following a traumatic spinal cord injury (SCI), the integrity of the blood-spinal cord barrier (BSCB), a critical neuroprotective interface, is severely compromised. This disruption is not a monolithic event but a dynamic process with distinct characteristics in the acute and chronic phases of injury. Understanding these differences is paramount for developing effective therapeutic strategies that target the specific pathological mechanisms at play during different stages of SCI. This guide provides an objective comparison of BSCB integrity in acute versus chronic SCI, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular and cellular signaling pathways.
Temporal Dynamics of BSCB Permeability: A Biphasic Disruption
The disruption of the BSCB after SCI follows a multiphasic pattern, characterized by an immediate, severe breakdown in the acute phase, followed by a period of partial and often incomplete restoration, leading to persistent, low-grade permeability in the chronic phase.
Acute Phase (Minutes to Days): The initial mechanical trauma causes direct damage to the microvasculature of the spinal cord, leading to immediate and significant disruption of the BSCB.[1] This primary insult is rapidly followed by a secondary injury cascade, which exacerbates barrier dysfunction. This secondary phase is characterized by an inflammatory response, edema, and the release of cytotoxic molecules.[2] Studies have shown a biphasic opening of the BSCB in the acute stage, with an initial peak of permeability within the first few hours, followed by a second, more prolonged peak between 3 to 7 days post-injury.[1] This second peak is associated with prominent revascularization efforts within the epicenter of the lesion.[1]
Chronic Phase (Weeks to Months/Years): While there is a gradual restoration of the BSCB over time, evidence from both animal models and human studies indicates that the barrier often remains compromised long after the initial injury.[3] This chronic permeability is more subtle than the gross disruption seen in the acute phase but is thought to contribute to the persistent inflammatory state, impede neural repair, and be a factor in the development of chronic pain.[4] The formation of a fibrotic scar at the injury site is a key feature of the chronic phase and plays a complex role in BSCB integrity.[5][6]
Quantitative Comparison of BSCB Permeability
The permeability of the BSCB can be quantified using various techniques, with Evans blue dye extravasation and dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) being two of the most common methods in preclinical research. The following table summarizes representative quantitative data comparing BSCB permeability in acute and chronic SCI.
| Time Post-Injury | Method | Species | Model | Key Findings | Reference |
| Acute Phase | |||||
| 1 hour - 5 days | Evans Blue Extravasation | Rat | Clip-Compression | Significant disruption as early as 1h, maximal at 24h, and remains significant until 5 days post-injury. | --INVALID-LINK-- |
| 3 days | [14C]-alpha-aminoisobutyric acid (AIB) Autoradiography | Rat | Contusion | Large increase in permeability throughout the dorsoventral axis of the spinal cord. | --INVALID-LINK-- |
| 3 - 7 days | Luciferase Extravasation | Mouse | Contusion | A second peak of abnormal barrier permeability coincides with prominent revascularization. | [1] |
| Chronic Phase | |||||
| 14 - 28 days | [14C]-alpha-aminoisobutyric acid (AIB) Autoradiography | Rat | Contusion | A secondary increase in permeability in circumferential white matter tracts compared to 7 days post-injury. | --INVALID-LINK-- |
| 56 days (8 weeks) | DCE-MRI | Rat | Contusion | BSCB remained compromised even at 56 days post-SCI. | [3][7][8] |
| >2 months | Sodium Fluorescein (NaFlu) Extravasation | Rat | Peripheral Nerve Injury | No significant leakage of small molecules observed at chronic stages. | [Peripheral Nerve Injury Alters Blood–Spinal Cord Barrier Functional and Molecular Integrity through a Selective Inflammatory Pathway |
Molecular and Cellular Mechanisms of BSCB Disruption
The mechanisms underlying BSCB disruption differ significantly between the acute and chronic phases of SCI, reflecting the evolving cellular and molecular microenvironment of the injured spinal cord.
Acute Phase: Inflammatory Cascade and Tight Junction Disassembly
In the immediate aftermath of SCI, the breakdown of the BSCB is driven by a potent inflammatory response. Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), are rapidly released at the injury site.[9] TNF-α, in particular, plays a crucial role by activating signaling pathways within the endothelial cells of the BSCB, leading to the disassembly of tight junction proteins like claudin-5, occludin, and ZO-1.[4] This process is further amplified by the release of matrix metalloproteinases (MMPs), which degrade the extracellular matrix surrounding the blood vessels.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. Two Tissue Compartment Model in DCE-MRI: A Bayesian Approach | Volker J Schmid [volkerschmid.de]
- 3. Optimal acquisition and modeling parameters for accurate assessment of low Ktrans blood-brain barrier permeability using dynamic contrast-enhanced MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomed.cas.cz [biomed.cas.cz]
- 5. DCE-MRI Data Analysis Tutorial — Quantiphyse documentation [quantiphyse.readthedocs.io]
- 6. firevoxel.org [firevoxel.org]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. ieeexplore.ieee.org [ieeexplore.ieee.org]
- 9. mriquestions.com [mriquestions.com]
- 10. researchgate.net [researchgate.net]
Navigating the Crossroads of Discovery: A Comparative Guide to Novel Biomarkers for Blood-Spinal Cord Barrier Dysfunction
For researchers, scientists, and drug development professionals at the forefront of neurological research, the integrity of the blood-spinal cord barrier (BSB) is a critical factor in the pathogenesis and treatment of spinal cord injuries and neurodegenerative diseases. Identifying sensitive and specific biomarkers for this compound dysfunction is paramount for early diagnosis, prognostic assessment, and the development of targeted therapeutics. This guide provides an objective comparison of emerging biomarkers—Zonulin, Claudin-5, and Matrix Metalloproteinase-9 (MMP-9)—pitted against the established gold standard, the albumin quotient (Qalb), complete with supporting experimental data and detailed validation protocols.
The this compound is a highly selective barrier that protects the spinal cord from harmful substances in the blood. Its disruption is a key event in a cascade of secondary injuries following trauma and in the progression of chronic neurological conditions. While the albumin quotient (the ratio of albumin in cerebrospinal fluid (CSF) to serum) has long been the benchmark for assessing this compound permeability, its invasive nature, requiring CSF collection, has driven the search for less invasive and more dynamic biomarkers.
At a Glance: Comparative Performance of this compound Dysfunction Biomarkers
The following table summarizes the performance characteristics of novel and established biomarkers for this compound dysfunction. It is important to note that direct comparative studies for all these markers in the specific context of this compound dysfunction are limited. The data presented is compiled from various studies on this compound and the closely related blood-brain barrier (BBB) dysfunction.
| Biomarker | Sample Type | Principle | Sensitivity | Specificity | Key Advantages | Limitations |
| Albumin Quotient (Qalb) | CSF, Serum | Measures extravasation of albumin into the CNS | High | High | Gold standard, directly measures barrier permeability. | Invasive (requires lumbar puncture), not suitable for frequent monitoring. |
| Zonulin | Serum | Modulator of tight junctions | 52.5% (in migraine with BBB permeability changes)[1][2][3] | 77.5% (in migraine with BBB permeability changes)[1][2][3] | Minimally invasive (blood test), reflects tight junction integrity. | Indirect measure of this compound permeability, requires further validation specifically for this compound dysfunction. |
| Claudin-5 | CSF, Plasma | Integral tight junction protein | Correlates with injury severity (preclinical)[4] | - | Specific to endothelial tight junctions, potential for early detection. | Limited quantitative data on sensitivity and specificity for this compound dysfunction in humans. |
| MMP-9 | CSF, Serum | Enzyme involved in extracellular matrix degradation | - | - | Reflects inflammatory processes and tissue remodeling associated with this compound breakdown. | Not specific to this compound dysfunction, elevated in various inflammatory conditions. |
Deep Dive into Novel Biomarkers:
Zonulin: The Gatekeeper of Tight Junctions
Zonulin is a protein that reversibly regulates intestinal and blood-brain barrier permeability by modulating the integrity of tight junctions between endothelial cells.[2][5] Elevated serum levels of Zonulin have been associated with conditions involving increased barrier permeability, such as migraine, where BBB permeability is implicated.[1][2][3] Studies have also shown increased serum Zonulin in patients with Alzheimer's disease, suggesting a link to neurodegenerative processes and BBB dysfunction.[5][6]
A study on patients with migraine, a condition associated with BBB permeability changes, reported that a serum Zonulin cut-off value of 30.58 ng/mL had a sensitivity of 52.5% and a specificity of 77.5% for identifying patients.[1][2][3] While promising as a minimally invasive serum biomarker, further validation is required to establish its specific utility and performance metrics for this compound dysfunction.
Claudin-5: A Cornerstone of the this compound
Claudin-5 is a critical transmembrane protein and a key component of the tight junctions in the this compound. Its expression and proper localization are essential for maintaining barrier integrity.[7] In preclinical models of brain injury, levels of Claudin-5 in the cerebrospinal fluid (CSF) have been shown to correlate with the severity of the injury.[4] Furthermore, elevated plasma levels of Claudin-5 have been observed in patients with Alzheimer's disease.[8]
While Claudin-5 holds great promise as a specific marker of endothelial tight junction disruption in the this compound, comprehensive studies providing clear sensitivity and specificity data in human spinal cord injury or related this compound pathologies are still needed.
Matrix Metalloproteinase-9 (MMP-9): An Architect of this compound Remodeling
Matrix Metalloproteinase-9 (MMP-9) is an enzyme that plays a crucial role in the breakdown of the extracellular matrix, a key component of the this compound. Increased MMP-9 activity is associated with inflammatory conditions and is implicated in the disruption of the this compound following injury.[9] Studies in animal models of spinal cord injury have demonstrated a significant increase in MMP-9 activity, which correlates with this compound breakdown. Elevated levels of MMP-9 have also been found in the CSF of patients with traumatic spinal cord injury.
As a marker, MMP-9 provides valuable information about the inflammatory and tissue remodeling processes that accompany this compound dysfunction. However, its lack of specificity to the this compound necessitates its use in conjunction with other, more specific biomarkers.
Experimental Protocols for Biomarker Validation
Accurate and reproducible validation of these novel biomarkers is crucial for their clinical translation. Below are detailed methodologies for key experiments.
Protocol 1: Quantification of Serum Zonulin by ELISA
This protocol outlines the steps for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to measure Zonulin levels in serum.
-
Sample Preparation:
-
Collect whole blood and allow it to clot at room temperature for 30 minutes.
-
Centrifuge at 1,000 x g for 15 minutes.
-
Collect the serum and store at -80°C until use.
-
On the day of the assay, thaw serum samples and dilute them 1:20 with the provided dilution buffer.
-
-
Assay Procedure:
-
Add 100 µL of prepared standards, controls, and diluted samples to the wells of a microtiter plate pre-coated with anti-Zonulin antibodies.
-
Add 50 µL of biotinylated Zonulin tracer to each well.
-
Incubate for 2 hours at room temperature on a shaker.
-
Wash the wells five times with wash buffer.
-
Add 100 µL of Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature on a shaker.
-
Wash the wells five times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well and incubate for 15-20 minutes in the dark.
-
Add 100 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of Zonulin in the samples by interpolating their absorbance values from the standard curve.
-
Protocol 2: Detection of Claudin-5 in CSF by Western Blot
This protocol describes the detection of Claudin-5 in cerebrospinal fluid using Western blotting.
-
Sample Preparation:
-
Collect CSF and centrifuge at 2,000 x g for 10 minutes at 4°C to remove cellular debris.
-
Determine the total protein concentration of the CSF samples using a BCA protein assay.
-
Denature 20-30 µg of total protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
-
Electrophoresis and Transfer:
-
Separate the proteins by SDS-PAGE on a 12% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Claudin-5 (e.g., rabbit anti-Claudin-5, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP, 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.
-
Quantify the band intensity using densitometry software and normalize to a loading control.
-
Protocol 3: Assessment of MMP-9 Activity by Gelatin Zymography
This protocol details the detection of MMP-9 activity in spinal cord tissue homogenates.
-
Sample Preparation:
-
Homogenize spinal cord tissue samples in a non-reducing lysis buffer.
-
Centrifuge the homogenates at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
-
Zymography:
-
Mix equal amounts of protein (20-40 µg) with non-reducing sample buffer.
-
Load the samples onto a 10% polyacrylamide gel containing 1 mg/mL gelatin.
-
Perform electrophoresis at 4°C.
-
-
Enzyme Renaturation and Development:
-
After electrophoresis, wash the gel twice for 30 minutes each in a renaturing buffer (e.g., 2.5% Triton X-100 in water) to remove SDS.
-
Incubate the gel in a developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35) at 37°C for 18-24 hours.
-
-
Staining and Visualization:
-
Stain the gel with 0.5% Coomassie Brilliant Blue R-250 for 1 hour.
-
Destain the gel in a solution of 40% methanol and 10% acetic acid until clear bands appear against a blue background.
-
The clear bands represent areas of gelatin degradation by MMP-9. Quantify the band intensity using densitometry.
-
Visualizing the Molecular Landscape of this compound Dysfunction
Understanding the signaling pathways that lead to this compound dysfunction is crucial for identifying therapeutic targets. The following diagrams, generated using Graphviz, illustrate key pathways implicated in this compound breakdown.
Caption: TLR4 signaling pathway in endothelial cells leading to this compound dysfunction.
Caption: PI3K/Akt/Rac1 pathway in endothelial cells modulating this compound integrity.
Caption: General experimental workflow for the validation of novel this compound biomarkers.
Conclusion and Future Directions
The validation of novel, minimally invasive biomarkers for this compound dysfunction is a critical unmet need in the field of neurology. Zonulin, Claudin-5, and MMP-9 represent promising candidates that reflect different aspects of this compound pathology, from tight junction integrity to inflammatory remodeling. While they offer significant advantages over the traditional albumin quotient, further rigorous validation studies are necessary to establish their definitive roles in clinical practice. Future research should focus on head-to-head comparisons of these biomarkers in large, well-characterized cohorts of patients with spinal cord injuries and other neurological disorders affecting the this compound. The integration of these novel biomarkers into a multi-marker panel could provide a more comprehensive and accurate assessment of this compound status, ultimately leading to improved patient outcomes.
References
- 1. physiciansweekly.com [physiciansweekly.com]
- 2. Evaluation of zonulin levels in patients with migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of zonulin levels in patients with migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Serum zonulin levels are increased in Alzheimer’s disease but not in vascular dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Association of Plasma Claudin-5 with Age and Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroinflammatory Biomarkers in Alzheimer’s Disease: From Pathophysiology to Clinical Implications [mdpi.com]
- 9. Cerebrospinal Fluid Biomarkers in Human Spinal Cord Injury from a Phase II Minocycline Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Blood-Brain Barrier Disruption in ALS and MS Animal Models
A comprehensive guide for researchers and drug development professionals on the pathobiology of blood-brain barrier (BBB) breakdown in Amyotrophic Lateral Sclerosis (ALS) and Multiple Sclerosis (MS) experimental models.
The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside. In several neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS) and Multiple Sclerosis (MS), the integrity of this barrier is compromised, contributing to disease pathogenesis and progression. This guide provides a comparative overview of BBB disruption in the most commonly used animal models for these diseases: the SOD1-G93A mouse model for ALS and the Experimental Autoimmune Encephalomyelitis (EAE) model for MS.
Quantitative Comparison of BBB Permeability
The disruption of the BBB leads to increased permeability, allowing blood components to enter the CNS. This is a key pathological feature in both ALS and MS models. The following tables summarize quantitative data on BBB permeability from various studies.
| Parameter | ALS Model (SOD1-G93A) | MS Model (EAE) | Control | Method |
| Evans Blue Extravasation (Spinal Cord) | Significant leakage detected at early (13 weeks) and late (17-18 weeks) disease stages. More pronounced leakage in the lumbar spinal cord at the terminal stage.[1][2][3] | Observable blue areas of extravasation from day 1 of clinical symptoms, particularly strong in the spinal cord.[4] | No significant extravasation. | Intravenous injection of Evans blue dye, followed by tissue homogenization and spectrophotometric or fluorometric quantification. |
| Sodium Fluorescein (NaF) Uptake (Spinal Cord) | Data not commonly reported. | Markedly increased uptake in all strains of mice with significant clinical signs of EAE.[5] | Basal levels of uptake. | Intravenous injection of NaF, followed by tissue homogenization and fluorometric quantification. |
| IgG Extravasation (Spinal Cord) | Substantial focal IgG deposits from blood vessels observed prior to motor neuron loss.[6] | Not a primary method for quantification in cited studies. | Negligible IgG staining in the parenchyma.[6] | Immunohistochemical staining for IgG in spinal cord sections. |
Alterations in Tight Junction Protein Expression
Tight junctions are multiprotein complexes that seal the paracellular pathway between endothelial cells of the BBB. Their downregulation or mislocalization is a key mechanism of BBB breakdown.
| Tight Junction Protein | ALS Model (SOD1-G93A) | MS Model (EAE) | Method |
| Claudin-5 | Reduced by 40-60% in 2-month-old mice.[6] | Decreased protein levels in whole brain tissue lysates.[7][8] | Western Blot, Immunohistochemistry |
| Occludin | Reduced by 40-60% in 2-month-old mice.[6] | Decreased protein levels in brain homogenates.[7] | Western Blot, Immunohistochemistry |
| Zonula Occludens-1 (ZO-1) | Reduced by 40-60% in 2-month-old mice.[6] | Dramatic relocalization preceding overt clinical disease.[9] | Western Blot, Immunohistochemistry |
Role of Matrix Metalloproteinases (MMPs)
MMPs are a family of enzymes that degrade extracellular matrix components, including those of the BBB. Their increased activity is implicated in the pathogenesis of both ALS and MS.
| MMP | ALS Model (SOD1-G93A) | MS Model (EAE) | Method |
| MMP-9 | Serum activity is significantly elevated in early disease stages, followed by a decrease at the end-stage.[2] Elevated in the spinal cord and skin at 90 and 120 days.[5] | Increased levels in the brain and peripheral organs after EAE induction.[10] Significantly higher activity in obese EAE mice.[11] | Gelatin Zymography, ELISA, Fluorescence Spectrophotometry |
| MMP-2 | Serum activity follows a similar profile to MMP-9.[2] Elevated in the spinal cord at 90 days.[5] | Levels are also increased in the brain after EAE induction.[10] | Gelatin Zymography, ELISA |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in BBB disruption in ALS and MS models, along with a typical experimental workflow for assessing BBB integrity.
References
- 1. Key Signaling Molecules Identified in EAE-induced Mice [jax.org]
- 2. Serum matrix metalloproteinase-9 activity is dysregulated with disease progression in the mutant SOD1 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evidence of Compromised Blood-Spinal Cord Barrier in Early and Late Symptomatic SOD1 Mice Modeling ALS | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. MMP-2 and MMP-9 are elevated in spinal cord and skin in a mouse model of ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ALS-causing SOD1 mutants generate vascular changes prior to motor neuron degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Blood-brain barrier disruption and enhanced vascular permeability in the multiple sclerosis model EAE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gelatinase B/matrix metalloproteinase-9 is a phase-specific effector molecule, independent from Fas, in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Increased levels of brain serotonin correlated with MMP-9 activity and IL-4 levels resulted in severe experimental autoimmune encephalomyelitis (EAE) in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Translational Relevance of Rodent Models for Behavioral and Psychological Symptoms of Dementia (BPSD): A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of commonly used rodent models for Behavioral and Psychological Symptoms of Dementia (BPSD), supported by experimental data. We delve into the methodologies of key experiments and present quantitative data in structured tables for ease of comparison, alongside visualizations of implicated signaling pathways.
The development of effective treatments for BPSD is a critical unmet need in dementia care. Preclinical research relies heavily on rodent models that recapitulate specific BPSD-like symptoms. However, the translational relevance of these models can vary significantly. This guide aims to provide a clear and concise comparison of several widely used transgenic mouse models of Alzheimer's disease (AD) that exhibit BPSD-like phenotypes, focusing on agitation/aggression and apathy.
Comparison of Rodent Models for BPSD-like Symptoms
The selection of an appropriate rodent model is crucial for the successful translation of preclinical findings. Below, we compare the APP/PS1, 3xTg-AD, and 5xFAD mouse models in their manifestation of aggression and apathy-like behaviors.
Agitation/Aggression
Aggressive behavior is a common and challenging symptom in dementia. In rodent models, this is often assessed using the resident-intruder test, which measures the latency to the first attack and the total number of attacks by a resident mouse towards an unfamiliar intruder.
| Rodent Model | Genetic Background | Age of Onset (Aggression) | Latency to First Attack (seconds) | Number of Attacks (in 5 min) | Reference |
| Wild-Type (C57BL/6J) | C57BL/6J | N/A | > 300 | ~0-1 | [1](--INVALID-LINK--) |
| APP/PS1 | C57BL/6J | 7-9 months | ~150-200 | ~5-10 | [1](--INVALID-LINK--) |
| 3xTg-AD | Mixed B6/129 | 12-18 months (less consistent) | Variable | Not consistently reported to be elevated | [2](--INVALID-LINK--) |
| 5xFAD | C57BL/6J | Anecdotal reports of early aggression | Not systematically reported | Not systematically reported | [2](--INVALID-LINK--) |
Note: Data represents approximate values and can vary based on specific experimental conditions and substrains.
Apathy
Apathy, characterized by a loss of motivation and interest, is one of the most prevalent BPSD. In rodents, apathy-like behavior can be assessed through tests such as the sucrose preference test (measuring anhedonia) and the nest building test (assessing goal-directed behavior).
| Rodent Model | Age | Sucrose Preference (%) | Nest Building Score (1-5 scale) | Reference |
| Wild-Type (C57BL/6J) | 6-12 months | ~80-90% | ~4-5 | [3](4--INVALID-LINK-- |
| APP/PS1 | 10-12 months | No significant difference from WT | Reduced compared to WT | (5--INVALID-LINK-- |
| 3xTg-AD | 11 months | Reduced compared to WT | Reduced by ~50% compared to WT | [3](--INVALID-LINK----INVALID-LINK-- |
| 5xFAD | 10-12 months | Not consistently reported | Reduced compared to WT | [6](--INVALID-LINK--) |
Note: Data represents approximate values and can vary based on specific experimental conditions and substrains.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducibility and comparison of findings across different studies.
Resident-Intruder Test for Aggression
Objective: To assess aggressive and dominant behaviors in a resident mouse when an unfamiliar mouse (intruder) is introduced into its home cage.
Materials:
-
Standard mouse home cage.
-
A "resident" male mouse, singly housed for at least 3 weeks.
-
An unfamiliar "intruder" male mouse of a non-aggressive strain (e.g., C57BL/6J).
-
Video recording equipment.
-
Timer.
Procedure:
-
Acclimatize the resident mouse to the testing room for at least 30 minutes before the test.
-
Introduce the intruder mouse into the home cage of the resident mouse.
-
Record the interaction for a predefined period, typically 5-10 minutes.
-
Score the following behaviors:
-
Latency to the first attack: Time from the introduction of the intruder to the first aggressive act (e.g., biting, tail rattling) by the resident.
-
Number of attacks: The total count of aggressive bouts initiated by the resident.
-
Duration of aggressive encounters: The total time the resident spends engaged in aggressive behaviors.
-
-
Separate the mice immediately if there is a risk of significant injury.
-
Clean the cage thoroughly between tests to eliminate olfactory cues.
Sucrose Preference Test for Apathy (Anhedonia)
Objective: To measure anhedonia, a core symptom of apathy and depression, by assessing the preference for a sweetened solution over plain water.
Materials:
-
Two identical drinking bottles per cage.
-
1% sucrose solution.
-
Plain drinking water.
-
Scale to weigh the bottles.
Procedure:
-
Habituation Phase (24-48 hours): Individually house mice and provide them with two bottles of plain water to acclimate them to the two-bottle setup.
-
Test Phase (24-72 hours):
-
Replace one of the water bottles with a 1% sucrose solution.
-
Weigh both bottles at the beginning of the test period.
-
After 24 hours, weigh both bottles again to determine the consumption of each liquid.
-
To control for side preference, switch the positions of the sucrose and water bottles daily.
-
-
Calculation:
-
Sucrose Preference (%) = (Sucrose solution consumed (g) / Total liquid consumed (g)) x 100
-
Nest Building Test for Apathy (Goal-Directed Behavior)
Objective: To assess the innate, goal-directed behavior of nest building, which can be impaired in models of apathy.
Materials:
-
Standard mouse cage with clean bedding.
-
A pre-weighed square of nesting material (e.g., cotton nestlet).
Procedure:
-
Individually house the mice in clean cages approximately 1-2 hours before the dark phase.
-
Introduce a single, pre-weighed nestlet into each cage.
-
Leave the mice undisturbed overnight to build a nest.
-
The following morning, score the quality of the nest using a standardized 5-point rating scale (Deacon, 2006):
-
1: Nestlet not noticeably touched (>90% intact).
-
2: Nestlet partially torn (50-90% intact).
-
3: Nestlet mostly shredded, but often no identifiable nest site.
-
4: An identifiable but flat nest.
-
5: A crater-like nest with walls higher than the mouse's body.
-
-
The remaining, unshredded nesting material can also be weighed to provide a quantitative measure of nesting activity.
Signaling Pathways and Experimental Workflows
Understanding the underlying neurobiological mechanisms of BPSD is crucial for developing targeted therapies. Below are diagrams illustrating key signaling pathways implicated in aggression and apathy, as well as a typical experimental workflow for assessing BPSD-like behaviors in rodent models.
References
- 1. psychogenics.com [psychogenics.com]
- 2. researchgate.net [researchgate.net]
- 3. Depressive-Like Behavior Is Paired to Monoaminergic Alteration in a Murine Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of BSB: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of BSB is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide offers procedural, step-by-step guidance for researchers, scientists, and drug development professionals.
The term "this compound" can refer to several different chemical substances. It is crucial to identify the specific this compound product in your laboratory by referencing the manufacturer's safety data sheet (SDS) and the Chemical Abstracts Service (CAS) number. This guide primarily focuses on the disposal of This compound (4,4'-bis-triphenylsilanyl-biphenyl, CAS No. 18826-13-6) , a substance not classified as hazardous according to Regulation (EC) No. 1272/2008.[1] However, it is imperative to follow standard laboratory chemical waste procedures for all substances, regardless of their hazard classification.
Other substances that may be identified as "this compound" include:
-
This compound White for Colours : A flammable liquid mixture containing xylene and butanol.[2]
-
FLAMRO this compound / FLAMRO this compound - K : A 2-component polyurethane foam article.[3]
The disposal procedures for these materials differ significantly from that of 4,4'-bis-triphenylsilanyl-biphenyl and are not covered in this guide. Always consult the specific SDS for the product you are using.
Disposal of this compound (4,4'-bis-triphenylsilanyl-biphenyl)
While 4,4'-bis-triphenylsilanyl-biphenyl is not classified as a hazardous substance, it should not be disposed of in the regular trash or down the drain.[1][2] Proper disposal should follow institutional and local regulations for chemical waste.
Quantitative Data Summary
| Property | Value | Source |
| Chemical Name | 4,4'-Di(triphenylsilyl)-biphenyl | [1] |
| CAS Number | 18826-13-6 | [1] |
| Physical State | Solid: Powder/Crystals | [1] |
| Hazard Classification | Not a hazardous substance or mixture | [1] |
| Disposal Method | In accordance with local, state, or national legislation | [1] |
Experimental Protocol: General Chemical Waste Disposal
The following is a general protocol for the disposal of non-hazardous solid chemical waste like this compound (4,4'-bis-triphenylsilanyl-biphenyl). This protocol is based on standard laboratory safety guidelines.
-
Personal Protective Equipment (PPE): Before handling any chemical waste, ensure you are wearing appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Waste Collection:
-
Collect solid this compound waste in a designated, leak-proof container with a secure lid.[4]
-
The container must be compatible with the chemical. For solid powders, a sturdy, sealed plastic or glass container is appropriate.
-
Do not overfill the waste container; it should not exceed 75% of its capacity.[4]
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste" or "Chemical Waste" as per your institution's policy.[5][6]
-
The label must include the full chemical name (4,4'-bis-triphenylsilanyl-biphenyl), the quantity of waste, the date of generation, and the principal investigator's name and contact information.[6]
-
-
Storage:
-
Disposal Request:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the chemical waste.[6]
-
Provide them with all the necessary information about the waste as per the labeled container.
-
Disposal Workflow
References
- 1. downloads.ossila.com [downloads.ossila.com]
- 2. rsbikepaint.com [rsbikepaint.com]
- 3. flamro.nl [flamro.nl]
- 4. vpr.tamu.edu [vpr.tamu.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Essential Safety and Logistical Information for Handling Hazardous Substances
To ensure the safe handling of any laboratory substance, it is crucial to first identify the material and its associated hazards. The term "BSB" is not a universally recognized acronym for a specific chemical or biological agent. Therefore, the first and most critical step is to positively identify the substance you are working with. Consult the Safety Data Sheet (SDS) or other reliable documentation to determine the exact nature of "this compound."
Once the substance is identified, the following general guidelines for personal protective equipment (PPE), operational procedures, and disposal should be adapted to the specific hazards presented by the material.
This guide provides a framework for establishing safe laboratory practices. Always consult your institution's specific safety protocols and the substance's SDS before beginning any work.
Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is paramount to minimizing exposure to hazardous materials. The level of protection required depends on the physical, chemical, and toxicological properties of the substance.
Table 1: General PPE Recommendations Based on Hazard Type
| Hazard Type | Recommended PPE |
| Chemical Splash | Safety goggles, lab coat, chemical-resistant gloves |
| Volatile Chemicals | Fume hood, safety goggles, lab coat, appropriate gloves |
| Powders/Aerosols | Fume hood or biosafety cabinet, N95 respirator or higher, safety goggles, lab coat, gloves |
| Biological Agents | Varies by Biosafety Level (BSL). BSL-2 typically requires a lab coat, gloves, and eye protection. Work is often performed in a biosafety cabinet. |
A logical workflow for selecting the appropriate PPE is essential for ensuring safety.
Caption: Workflow for selecting appropriate Personal Protective Equipment (PPE).
Operational Plan: Donning and Doffing PPE
Correctly putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.
Table 2: Step-by-Step PPE Donning and Doffing Procedure
| Step | Donning (Putting On) | Doffing (Taking Off) |
| 1 | Lab Coat/Gown | Gloves (using a glove-to-glove and skin-to-skin technique) |
| 2 | Mask/Respirator | Goggles/Face Shield (handling by the headband or earpieces) |
| 3 | Goggles/Face Shield | Lab Coat/Gown (folding contaminated side inward) |
| 4 | Gloves (pull cuffs over lab coat sleeves) | Mask/Respirator (handling by straps) |
| 5 | - | Wash hands thoroughly |
The sequence of doffing is designed to minimize the risk of self-contamination.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
